molecular formula C22H29N2O4+ B201333 Echitamine CAS No. 6871-44-9

Echitamine

Cat. No.: B201333
CAS No.: 6871-44-9
M. Wt: 385.5 g/mol
InChI Key: AFJPGVUCVDCFPM-BBFZNYENSA-N
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Description

RN given refers to parent cpd (3beta,16R)-isomer;  structure

Properties

CAS No.

6871-44-9

Molecular Formula

C22H29N2O4+

Molecular Weight

385.5 g/mol

IUPAC Name

methyl (1S,9R,10S,12S,13E,15S,18R)-13-ethylidene-10-hydroxy-18-(hydroxymethyl)-15-methyl-8-aza-15-azoniapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2,4,6-triene-18-carboxylate

InChI

InChI=1S/C22H29N2O4/c1-4-14-12-24(2)10-9-21-15-7-5-6-8-17(15)23-22(21,24)18(26)11-16(14)20(21,13-25)19(27)28-3/h4-8,16,18,23,25-26H,9-13H2,1-3H3/q+1/b14-4-/t16-,18-,20-,21-,22-,24-/m0/s1

InChI Key

AFJPGVUCVDCFPM-BBFZNYENSA-N

Isomeric SMILES

C/C=C\1/C[N@@+]2(CC[C@@]34[C@@]2([C@H](C[C@@H]1C3(CO)C(=O)OC)O)NC5=CC=CC=C45)C

Canonical SMILES

CC=C1C[N+]2(CCC34C2(C(CC1C3(CO)C(=O)OC)O)NC5=CC=CC=C45)C

Appearance

Powder

Other CAS No.

6871-44-9

Synonyms

ditaine
echitamine
echitamine chloride, (3beta,16R)-isome

Origin of Product

United States

Foundational & Exploratory

The Isolation and Discovery of Echitamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the extraction, purification, and characterization of the potent indole (B1671886) alkaloid, echitamine, from Alstonia scholaris, including its mechanisms of action.

This technical guide provides a comprehensive overview of the isolation and discovery of this compound, a prominent indole alkaloid derived from the bark of Alstonia scholaris. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and insights into the compound's biological activities and associated signaling pathways.

Introduction to this compound and Alstonia scholaris

Alstonia scholaris, commonly known as the devil's tree, has a long history in traditional medicine, particularly in Ayurveda, for treating a variety of ailments including fever, skin disorders, and dysentery.[1] The therapeutic potential of this plant is largely attributed to its rich composition of bioactive alkaloids, with this compound being one of the most significant.[2][3] this compound, an indole alkaloid, has garnered scientific interest for its diverse pharmacological activities, including anti-cataract and cytotoxic effects.[1][4]

Isolation of this compound from Alstonia scholaris

The isolation of this compound from the stem bark of Alstonia scholaris involves a multi-step process encompassing extraction, fractionation, and purification. Two primary methodologies have been reported: acid-base extraction with precipitation and column chromatography.

Experimental Protocol 1: Acid-Base Extraction and Precipitation

This method relies on the basic nature of alkaloids to separate them from other plant constituents.

Materials:

  • Powdered stem bark of Alstonia scholaris

  • 90% Alcohol (Ethanol)

  • 20% Acetic Acid

  • Ether

  • Chloroform (B151607)

  • 20% Sodium Hydroxide (NaOH) solution

  • 10% Alcoholic Hydrochloric Acid (HCl)

Procedure:

  • Maceration: 500g of powdered Alstonia scholaris bark is macerated with 90% alcohol for 48 hours. The process is repeated three times with the same plant material to ensure maximum extraction of alkaloids.[1]

  • Concentration and Initial Purification: The combined alcoholic extracts are concentrated. The concentrated extract is allowed to stand for several days to facilitate the precipitation of non-nitrogenous compounds, which are then removed by filtration.[1]

  • Acid Extraction: The filtered mass is treated with 50ml of 20% acetic acid, leading to the formation of a white precipitate which is filtered off. The resulting clear filtrate is concentrated to approximately 200ml.[1]

  • Solvent Partitioning (Ether and Chloroform): The concentrated acidic extract is first washed five times with 50ml of ether to remove impurities. Subsequently, it is extracted five times with 50ml of chloroform. The aqueous layer is retained and filtered.[1]

  • Basification and Final Extraction: The filtered aqueous solution is made alkaline by adding 100ml of 20% NaOH solution. This basic solution is then extracted five times with 50ml of chloroform. The combined chloroform extracts are left to stand for two days and then concentrated to a residual volume.[1]

  • Crystallization: The residue is acidified with 10% alcoholic HCl, which leads to the crystallization of this compound hydrochloride.[1]

Experimental Protocol 2: Column Chromatography

This method is employed for the purification of this compound from a crude extract.

Materials:

Procedure:

  • Percolation: 300g of powdered bark is percolated with 1500 mL of 95% ethanol for two months with frequent shaking. The extract is then filtered and concentrated.[5]

  • Re-extraction: The concentrated ethanol extract is re-extracted with ethyl acetate.[5]

  • Column Chromatography: The ethyl acetate extract is subjected to column chromatography on a silica gel column. The column is eluted with a solvent system of increasing polarity.[5]

  • Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing the pure compound are combined.[5] In one study, fractions 61-95 yielded 120 mg of pure crystalline this compound.[5]

  • Recrystallization: The purified compound is recrystallized from a suitable solvent mixture, such as n-hexane and ethyl acetate, to obtain pure crystals.[5]

Quantitative Data and Characterization

The yield and purity of isolated this compound can vary depending on the extraction and purification methods employed.

ParameterValueReference
Yield (Column Chromatography) 120 mg from 300g of dried bark[5]
Molecular Formula [C₂₂H₂₉N₂O₄]⁺[1]
Molecular Weight 385[1]
Rf Value 0.8 (Toluene: ethylacetate: diethyl amine; 7:2:1)[1]
Melting Point 285-287°C (literature value: 286°C)[5]

Characterization Techniques: The identity and purity of the isolated this compound are confirmed using various spectroscopic techniques:

  • Infrared (IR) Spectroscopy: To identify functional groups.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure.[1]

  • Mass Spectrometry (MS): To determine the molecular weight and formula.[1]

Bioactivity and Signaling Pathways of this compound

This compound has demonstrated significant biological activities, primarily anti-cataract and cytotoxic effects. The underlying mechanisms of these activities are beginning to be understood.

Anti-cataract Activity

Studies have shown that this compound can prevent the formation and progression of glucose-induced cataracts.[1] The proposed mechanism involves the modulation of ionic balance in the lens.

Signaling Pathway: Inhibition of Na⁺-K⁺-ATPase

High glucose levels can lead to an impairment of Na⁺-K⁺-ATPase activity in the lens, resulting in an accumulation of sodium ions (Na⁺) and a loss of potassium ions (K⁺). This ionic imbalance causes hydration and swelling of the lens fibers, contributing to cataract formation.[1] this compound appears to counteract this by directly affecting the lens membrane Na⁺-K⁺-ATPase, helping to maintain the proper ionic equilibrium.[1]

G This compound's Anti-Cataract Mechanism cluster_normal Normal Lens Physiology cluster_cataract Cataract Pathogenesis (High Glucose) cluster_this compound This compound Intervention NaK_ATPase Na⁺-K⁺-ATPase Ionic_Balance Maintained Ionic Balance (Low Na⁺, High K⁺) NaK_ATPase->Ionic_Balance Lens_Transparency Lens Transparency Ionic_Balance->Lens_Transparency High_Glucose High Glucose Impaired_ATPase Impaired Na⁺-K⁺-ATPase Activity High_Glucose->Impaired_ATPase Ionic_Imbalance Ionic Imbalance (High Na⁺, Low K⁺) Impaired_ATPase->Ionic_Imbalance Cataract Cataract Formation Ionic_Imbalance->Cataract This compound This compound This compound->Impaired_ATPase Inhibits Impairment

Caption: Proposed mechanism of this compound's anti-cataract activity.

Cytotoxic Activity

This compound chloride has demonstrated dose-dependent cytotoxic effects against various cancer cell lines, including HeLa, HepG2, HL60, KB, and MCF-7.[4] The in-vivo anti-tumor activity has also been observed in mice with Ehrlich ascites carcinoma (EAC).[4]

Signaling Pathway: Induction of Oxidative Stress

The cytotoxic mechanism of this compound is linked to the induction of oxidative stress. Administration of this compound chloride leads to a time-dependent increase in lipid peroxidation and a corresponding decrease in the concentration of glutathione, a key antioxidant.[4] This disruption of the cellular redox balance can lead to cell death. Furthermore, it has been reported that this compound affects both cellular and mitochondrial respiration, resulting in a depletion of the cellular energy pool, which contributes to the loss of cancer cell viability.

G Cytotoxic Mechanism of this compound cluster_respiration Impact on Cellular Respiration cluster_oxidative_stress Induction of Oxidative Stress This compound This compound Mito_Resp Mitochondrial Respiration This compound->Mito_Resp affects Cell_Resp Cellular Respiration This compound->Cell_Resp affects Lipid_Peroxidation Increased Lipid Peroxidation This compound->Lipid_Peroxidation GSH_Depletion Decreased Glutathione (GSH) This compound->GSH_Depletion ATP_Depletion Reduced Cellular Energy Pool (ATP) Mito_Resp->ATP_Depletion Cell_Resp->ATP_Depletion Cell_Death Cancer Cell Death ATP_Depletion->Cell_Death Lipid_Peroxidation->Cell_Death GSH_Depletion->Cell_Death

Caption: Proposed cytotoxic mechanism of this compound.

Conclusion and Future Directions

This compound, a key alkaloid from Alstonia scholaris, continues to be a compound of significant interest due to its demonstrated pharmacological activities. The isolation protocols outlined in this guide provide a foundation for obtaining pure this compound for further research. The elucidation of its mechanisms of action, particularly its effects on Na⁺-K⁺-ATPase and the induction of oxidative stress, opens avenues for the development of novel therapeutic agents. Future research should focus on optimizing extraction and purification processes to improve yields, conducting more in-depth studies to fully map the signaling pathways involved in its bioactivities, and exploring its potential in preclinical and clinical settings for the treatment of cataracts and various cancers.

References

Physicochemical Properties of Echitamine Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echitamine chloride, a prominent monoterpene indole (B1671886) alkaloid primarily isolated from the bark of Alstonia scholaris, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the core physicochemical properties of this compound chloride, offering crucial data and methodologies for researchers and professionals engaged in drug discovery and development.

Physicochemical Data

A comprehensive summary of the key physicochemical properties of this compound chloride is presented below. This data is essential for understanding its behavior in biological systems and for the design of appropriate formulation and delivery strategies.

PropertyValueSource
Molecular Formula C₂₂H₂₉ClN₂O₄[1]
Molecular Weight 420.93 g/mol [1]
Melting Point 285-287 °C[2]
Solubility Poorly soluble in water. Soluble in organic solvents such as methanol (B129727) and ethanol.[3]
logP (Computed) 0.7[4]
Appearance White crystals[5]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical parameters of this compound chloride are outlined below. These protocols are based on established analytical techniques and can be adapted for specific laboratory settings.

Determination of Melting Point

The melting point of this compound chloride can be determined using a standard capillary melting point apparatus.

Methodology:

  • A small, finely powdered sample of this compound chloride is packed into a capillary tube.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The temperature is gradually increased at a slow, controlled rate.

  • The temperature range over which the substance melts is recorded as the melting point.[2]

Solubility Assessment

The solubility of this compound chloride in various solvents can be determined using the static equilibrium method.[6]

Methodology:

  • An excess amount of this compound chloride is added to a known volume of the solvent (e.g., water, ethanol, methanol) in a sealed container.

  • The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached.

  • The solution is then filtered to remove any undissolved solid.

  • The concentration of this compound chloride in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a versatile technique for the separation, identification, and quantification of this compound chloride.

Methodology:

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., phosphate (B84403) buffer) is used as the mobile phase. The exact ratio can be optimized to achieve the best separation.

  • Detection: A UV detector set at a wavelength where this compound chloride exhibits maximum absorbance is used for detection.

  • Sample Preparation: A known concentration of this compound chloride is dissolved in a suitable solvent (e.g., methanol) and injected into the HPLC system.

  • Quantification: The concentration of this compound chloride is determined by comparing the peak area of the sample to that of a standard of known concentration.[7][8][9]

Spectroscopic Analysis

a. Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be used to determine the wavelength of maximum absorbance (λmax) of this compound chloride, which is useful for its quantification.

Methodology:

  • A dilute solution of this compound chloride in a suitable solvent (e.g., methanol or ethanol) is prepared.

  • The UV-Vis spectrum is recorded over a specific wavelength range (e.g., 200-400 nm).

  • The wavelength at which the maximum absorbance occurs is identified as λmax.[10][11]

b. Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the this compound chloride molecule.

Methodology:

  • A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a pellet.

  • Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

  • The FT-IR spectrum is recorded, and the characteristic absorption bands corresponding to different functional groups are identified.

c. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure of this compound chloride.

Methodology:

  • The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H and ¹³C NMR spectra are acquired on an NMR spectrometer.

  • The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the structure of the molecule.[12][13][14]

d. Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound chloride.

Methodology:

  • A solution of the sample is introduced into the mass spectrometer.

  • The sample is ionized using a suitable technique (e.g., electrospray ionization - ESI).

  • The mass-to-charge ratio (m/z) of the molecular ion and its fragments are measured.[15][16][17]

X-ray Crystallography

Single-crystal X-ray crystallography can be employed to determine the precise three-dimensional arrangement of atoms in the crystalline state of this compound chloride.

Methodology:

  • High-quality single crystals of this compound chloride are grown.

  • The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam.

  • The diffraction pattern is collected and analyzed to determine the electron density map and, subsequently, the crystal structure.[18][19][20][21]

Biological Activity and Signaling Pathways

This compound chloride exhibits significant biological activities, including anti-tumor and anti-obesity effects. The underlying mechanisms involve the induction of apoptosis in cancer cells and the inhibition of pancreatic lipase (B570770).

Apoptosis Induction Pathway

This compound chloride has been shown to induce apoptosis, a form of programmed cell death, in various cancer cell lines.[22][23][24] This process is crucial for its anti-tumor effects.

apoptosis_pathway This compound This compound chloride Cell Cancer Cell This compound->Cell DNA_damage DNA Fragmentation Cell->DNA_damage Induces Apoptosis Apoptosis DNA_damage->Apoptosis Leads to

Fig. 1: Proposed pathway for this compound chloride-induced apoptosis.
Pancreatic Lipase Inhibition

This compound chloride has been identified as an inhibitor of pancreatic lipase, an enzyme responsible for the breakdown of dietary fats.[22][25][26][27] This inhibitory action suggests its potential as an anti-obesity agent.

lipase_inhibition_pathway This compound This compound chloride Lipase Pancreatic Lipase This compound->Lipase Inhibits Triglycerides Dietary Triglycerides Fatty_acids Fatty Acids & Monoglycerides Triglycerides->Fatty_acids Hydrolysis Absorption Fat Absorption Fatty_acids->Absorption

Fig. 2: Mechanism of pancreatic lipase inhibition by this compound chloride.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound chloride. The tabulated data and detailed experimental protocols serve as a valuable resource for scientists and researchers. The visualization of its biological pathways offers insights into its therapeutic potential. Further research to obtain more extensive experimental data, particularly on solubility, pKa, and logP, will be crucial for advancing the development of this compound chloride as a potential therapeutic agent.

References

Echitamine: A Monoterpene Indole Alkaloid with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Echitamine, a prominent monoterpene indole (B1671886) alkaloid, has garnered significant attention within the scientific community for its diverse pharmacological activities. Primarily isolated from the stem bark of Alstonia scholaris, this complex natural product has demonstrated promising anticancer, anti-inflammatory, antimicrobial, and other therapeutic properties. This technical guide provides a comprehensive overview of this compound, focusing on its chemical nature, biosynthesis, mechanisms of action, and key experimental methodologies. Quantitative data from various studies are summarized in structured tables for comparative analysis. Furthermore, detailed experimental protocols and visual representations of signaling pathways and workflows are provided to facilitate further research and drug development endeavors.

Introduction

This compound, also known as Ditaine, is a pentacyclic monoterpene indole alkaloid with the chemical formula C₂₂H₂₉N₂O₄⁺.[1][2] It is one of the major bioactive constituents of Alstonia scholaris (L.) R. Br., a plant belonging to the Apocynaceae family, which has a long history of use in traditional medicine systems like Ayurveda for treating a variety of ailments, including fever, skin disorders, and dysentery.[3][4] The complex architecture of this compound has posed a significant challenge for total synthesis, although successful multi-step syntheses have been reported.[1][5] This guide aims to consolidate the current scientific knowledge on this compound to serve as a valuable resource for researchers exploring its therapeutic potential.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are crucial for its extraction, purification, and formulation.

PropertyValueReference
Molecular Formula C₂₂H₂₉N₂O₄⁺[1]
Molecular Weight 385.48 g/mol [2]
CAS Registry Number 6871-44-9[2]
IUPAC Name methyl (1S,9R,10S,12S,13E,15S,18R)-13-ethylidene-10-hydroxy-18-(hydroxymethyl)-15-methyl-8-aza-15-azoniapentacyclo[10.5.1.0¹﹐⁹.0²﹐⁷.0⁹﹐¹⁵]octadeca-2,4,6-triene-18-carboxylate[1]
Synonyms Ditaine, this compound chloride[1]
Melting Point 285-287 °C[3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone

Biosynthesis of this compound

The biosynthesis of this compound follows the general pathway of monoterpene indole alkaloids (MIAs), a large and diverse group of plant secondary metabolites. The biosynthesis of all indole alkaloids originates from the amino acid tryptophan.[6]

The initial steps involve the condensation of tryptamine (B22526) (derived from tryptophan) and secologanin (B1681713) (a monoterpenoid) to form strictosidine, which is a universal precursor for most MIAs.[6] The biosynthesis of MIAs is a complex process involving a series of enzymatic reactions, including oxidations, reductions, and rearrangements, often catalyzed by cytochrome P450 monooxygenases.[7] While the complete enzymatic cascade leading to this compound has not been fully elucidated, it is known to be a member of the sarpagan and akuammiline (B1256633) class of MIAs, which are formed through the oxidative cyclization of geissoschizine.[1]

Below is a simplified, conceptual workflow of the early stages of monoterpene indole alkaloid biosynthesis leading to the common precursor, strictosidine.

G Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine Decarboxylation Strictosidine Strictosidine Tryptamine->Strictosidine Geraniol Geraniol Secologanin Secologanin Geraniol->Secologanin Multi-step enzymatic conversion Secologanin->Strictosidine Strictosidine Synthase Downstream_MIAs Downstream Monoterpene Indole Alkaloids (e.g., this compound) Strictosidine->Downstream_MIAs Further enzymatic modifications

Figure 1: Conceptual workflow of the early biosynthesis of monoterpene indole alkaloids.

Biological Activities and Quantitative Data

This compound exhibits a wide spectrum of biological activities, with its anticancer properties being the most extensively studied.

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against various cancer cell lines in a dose-dependent manner.[8] The in-vitro and in-vivo anticancer activities are summarized below.

Cell LineCancer TypeIC₅₀ (µM)ObservationsReference
HeLaCervical Cancer-Concentration-dependent cell killing[8]
HepG2Liver Cancer-Concentration-dependent cell killing[8]
HL-60Promyelocytic Leukemia-Concentration-dependent cell killing[8]
KBOral Carcinoma-Most sensitive cell line evaluated[8]
MCF-7Breast Cancer-Concentration-dependent cell killing[8]
In-vivo ModelTreatmentOutcomeReference
Ehrlich Ascites Carcinoma (EAC) in mice12 mg/kg this compound chlorideIncreased median survival time to 30.5 days (control: 19 days)[8]
Ehrlich Ascites Carcinoma (EAC) in mice16 mg/kg this compound chlorideShowed toxicity[8]
Anti-inflammatory Activity

Studies have shown that the ethanolic extract of Alstonia scholaris, which contains this compound, possesses significant anti-inflammatory activity. The mechanism is thought to be mediated through the inhibition of inflammatory mediators.

Antimicrobial Activity

The antimicrobial properties of this compound and extracts of Alstonia scholaris have been investigated against various pathogens.

OrganismTypeActivityMIC (µg/mL)Reference
Staphylococcus aureusGram-positive bacteriaModerate-[3]
Bacillus subtilisGram-positive bacteriaModerate-[3]
Pseudomonas aeruginosaGram-negative bacteriaModerate-[3]
Candida albicansFungusModerate-[3]
Aspergillus nigerFungusModerate-[3]
Escherichia coliGram-negative bacteriaModerate-[3]
Other Pharmacological Activities

This compound has also been reported to possess other pharmacological effects, including:

  • Hypotensive effect: Lowering of systemic arterial blood pressure.[9]

  • Negative chronotropic and inotropic responses: Effects on heart muscle.[9]

  • Diuretic effect. [9]

  • Anticataract activity: Prevention of glucose-induced cataract formation in vitro.[1]

Signaling Pathways and Mechanism of Action

The precise molecular mechanisms underlying the diverse biological activities of this compound are still under investigation. However, research on related indole alkaloids and preliminary studies on this compound suggest the involvement of key cellular signaling pathways.

Apoptosis Induction in Cancer Cells

This compound's anticancer activity is primarily attributed to its ability to induce apoptosis (programmed cell death) in cancer cells. While the specific signaling cascade for this compound is not fully elucidated, many indole alkaloids exert their pro-apoptotic effects through the modulation of pathways such as the PI3K/Akt and MAPK/ERK pathways, which are critical for cell survival and proliferation.[10][11]

A proposed general mechanism involves the inhibition of pro-survival signals and the activation of pro-apoptotic proteins.

G This compound This compound PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Inhibition MAPK_ERK MAPK/ERK Pathway This compound->MAPK_ERK Modulation Cell_Survival Cell Survival and Proliferation PI3K_Akt->Cell_Survival MAPK_ERK->Cell_Survival Apoptosis Apoptosis Cell_Survival->Apoptosis Inhibition G Start Powdered Stem Bark of Alstonia scholaris Maceration Maceration with 90% Ethanol Start->Maceration Filtration1 Filtration Maceration->Filtration1 Concentration1 Concentration of Ethanolic Extract Filtration1->Concentration1 Acidification Treatment with 20% Acetic Acid Concentration1->Acidification Filtration2 Filtration to remove precipitate Acidification->Filtration2 Concentration2 Concentration of acidic filtrate Filtration2->Concentration2 Solvent_Extraction1 Extraction with Diethyl Ether Concentration2->Solvent_Extraction1 Solvent_Extraction2 Extraction with Chloroform Solvent_Extraction1->Solvent_Extraction2 Aqueous_Phase Aqueous Phase Solvent_Extraction2->Aqueous_Phase Basification Addition of 20% NaOH Aqueous_Phase->Basification Solvent_Extraction3 Extraction with Chloroform Basification->Solvent_Extraction3 Chloroform_Phase Chloroform Phase Solvent_Extraction3->Chloroform_Phase Concentration3 Concentration and Crystallization with 10% alcoholic HCl Chloroform_Phase->Concentration3 End This compound Hydrochloride Crystals Concentration3->End

References

The Devil's Boon: An In-depth Technical Guide to the Traditional and Ayurvedic Applications of Echitamine-Containing Flora

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This whitepaper provides a comprehensive technical overview of the traditional and Ayurvedic uses of plants containing the monoterpene indole (B1671886) alkaloid, echitamine. With a primary focus on Alstonia scholaris, commonly known as Saptaparni or the Devil's Tree, this guide delves into the ethnobotanical background, quantitative phytochemical data, and detailed experimental protocols for the isolation, quantification, and pharmacological evaluation of this compound. Furthermore, it explores the current understanding of the molecular mechanisms and signaling pathways underlying its therapeutic effects, and identifies other plants within the Apocynaceae family with a history of similar traditional uses.

Traditional and Ayurvedic Significance of this compound-Containing Plants

The Apocynaceae family, rich in bioactive alkaloids, has been a cornerstone of traditional medicine systems across the globe. Several genera within this family, notably Alstonia, Rauvolfia, Vinca, and Picralima, have been utilized for their therapeutic properties, many of which are now attributed to their diverse alkaloid content, including this compound.

Alstonia scholaris , a prominent member of the Apocynaceae family, holds a revered position in Ayurveda.[1] Known in Sanskrit as 'Saptaparni', meaning 'seven leaves', all parts of this tree have been traditionally used to treat a wide array of ailments.[1][2] The bark, in particular, is recognized for its bitter and astringent properties and is a key ingredient in several Ayurvedic formulations.[1][3]

In Ayurvedic medicine, A. scholaris is primarily used to balance the Kapha and Pitta doshas.[2] Its traditional applications are extensive and include the treatment of:

  • Fevers (Jwara): Especially chronic and recurrent fevers, including malaria. The bark is a vital component of the Ayurvedic antimalarial drug, Ayush-64.[1]

  • Skin Diseases (Kushtha): Used both internally and externally for conditions like chronic ulcers and other skin ailments.[1][4][5]

  • Respiratory Disorders (Shwas): Employed in managing asthma and bronchitis.[1][2]

  • Gastrointestinal Issues: The bark is used to treat diarrhea, dysentery, and intestinal worm infestations.[3][4]

  • Post-delivery care: A decoction of the bark is given to women after childbirth to boost immunity and aid recovery.[4][5]

Other plants in the Apocynaceae family with similar traditional uses, and which are known to contain a variety of indole alkaloids, include:

  • Rauvolfia serpentina (Indian Snakeroot): Traditionally used in Ayurveda to treat hypertension, insomnia, and psychiatric disorders.[3]

  • Vinca minor (Lesser Periwinkle): In folk medicine, it has been used for improving cerebral blood flow and for conditions related to the heart and nervous system.[1][2]

  • Picralima nitida (Akuamma): The seeds are used in West African traditional medicine for treating malaria, diarrhea, and as a painkiller.[4][6]

Quantitative Analysis of this compound

The concentration of this compound can vary significantly depending on the plant species, the part of the plant used, geographical location, and the extraction method employed. The majority of quantitative research has focused on Alstonia scholaris.

Plant SpeciesPlant PartThis compound ContentAnalytical MethodReference
Alstonia scholarisTrunk Bark14.21 ± 1.123 µg/g (dry weight)1H NMR-based quantitative analysis[1]
Alstonia scholarisStem Bark120 mg isolated from 300g of dried barkColumn Chromatography[4]
Vinca minorAerial Parts0.057% (of dried plant mass) of vincamine (B1683053) (a related indole alkaloid)HPLC[7]
Rauvolfia serpentinaStem (hydroalcoholic extract)2.364 mg/100mg of total alkaloidsSpectrophotometry[8]

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, quantification, and pharmacological evaluation of this compound, synthesized from various scientific literature.

Extraction and Isolation of this compound from Alstonia scholaris Bark

Method 1: Maceration and Acid-Base Extraction

  • Maceration: 500g of powdered Alstonia scholaris bark is macerated with 90% alcohol for 48 hours. The process is repeated three times.

  • Concentration: The combined alcoholic extracts are concentrated. Non-nitrogenous compounds that precipitate upon standing are removed by filtration.

  • Acidification: The filtrate is treated with 20% acetic acid, leading to the precipitation of this compound as an acetate (B1210297) salt.

  • Solvent Partitioning: The acidic solution is washed with ether and then chloroform (B151607) to remove impurities.

  • Basification and Extraction: The aqueous layer is made alkaline with 20% NaOH solution and then extracted repeatedly with chloroform.

  • Crystallization: The combined chloroform extracts are concentrated, and the residue is acidified with 10% alcoholic HCl to crystallize this compound hydrochloride.

Method 2: Percolation and Column Chromatography

  • Percolation: 300g of powdered Alstonia scholaris stem bark is percolated with 1500 mL of 95% ethanol (B145695) for two months with frequent shaking.

  • Concentration and Re-extraction: The ethanol extract is filtered, concentrated, and then re-extracted with ethyl acetate.

  • Column Chromatography: The ethyl acetate extract is subjected to column chromatography on silica (B1680970) gel (70-230 mesh).

  • Elution: The column is eluted with a suitable solvent system (the specific solvent system is determined by preliminary TLC analysis).

  • Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing the pure compound are combined.

  • Crystallization: The combined fractions are concentrated to yield crystalline this compound.[4]

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis start Powdered Bark maceration Maceration/Percolation (Ethanol) start->maceration filtration Filtration maceration->filtration concentration Concentration filtration->concentration crude_extract Crude Extract concentration->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base column_chrom Column Chromatography crude_extract->column_chrom pure_this compound Pure this compound acid_base->pure_this compound tlc TLC Monitoring column_chrom->tlc tlc->pure_this compound hplc HPLC Quantification pure_this compound->hplc pharmacology Pharmacological Assays pure_this compound->pharmacology

Fig. 1: General workflow for the extraction, purification, and analysis of this compound.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This method is for the simultaneous quantification of this compound in Alstonia scholaris.

  • Chromatographic System: A High-Performance Liquid Chromatography system equipped with a photodiode array (PDA) detector.

  • Column: Chromolith RP-18 coupled column (150 mm × 4.6 mm).

  • Mobile Phase: Isocratic elution with acetonitrile: 0.01 M KH2PO4 buffer (containing 0.1% trifluoroacetic acid) (20:80, v/v).

  • Flow Rate: 0.5 mL/min.

  • Detection Wavelength: 254 nm.

  • Column Temperature: 25 ± 1°C.

  • Standard Preparation: A stock solution of this compound (1.0 mg/mL) is prepared in methanol (B129727). Calibration standards are prepared by serial dilution.

  • Sample Preparation: 1g of powdered plant material is extracted with methanol using microwave-assisted extraction (3 min). The extract is defatted with hexane, dried, and redissolved in 1mL of methanol. The solution is then centrifuged and filtered through a 0.45μm membrane filter before injection.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the cytotoxic effect of this compound on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., HeLa, HepG2, HL60, KB, MCF-7) are seeded in 96-well plates at a density of 1 × 10^4 cells/well and incubated for 24 hours.

  • Treatment: The cells are treated with various concentrations of this compound chloride and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

  • Calculation: Cell viability is calculated as a percentage of the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) is then determined.[2]

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This model is used to evaluate the acute anti-inflammatory activity of this compound.

  • Animal Model: Male Wistar rats or Swiss albino mice.

  • Grouping: Animals are divided into groups: control (vehicle), standard drug (e.g., indomethacin), and test groups receiving different doses of this compound chloride (e.g., 5, 10, 15 mg/kg body weight).

  • Drug Administration: The test compound or standard drug is administered orally or intraperitoneally.

  • Induction of Inflammation: After a specific time (e.g., 1 hour), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: The paw volume is measured using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculation: The percentage inhibition of edema is calculated for each group relative to the control group.

Signaling Pathways and Molecular Mechanisms of this compound

The precise molecular mechanisms underlying the diverse pharmacological effects of this compound are an active area of research. However, current evidence and the known actions of similar alkaloids suggest the involvement of key signaling pathways in inflammation and apoptosis.

Anti-inflammatory and Immunomodulatory Effects

Plant-derived compounds are known to exert anti-inflammatory effects by modulating signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[9] These pathways are central to the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. It is hypothesized that this compound may inhibit the activation of NF-κB by preventing the degradation of its inhibitory subunit, IκBα. This would, in turn, prevent the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory genes.

nfkb_pathway cluster_nucleus LPS Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB Phosphorylation of IκBα NFkB NF-κB (Active) IkBa_NFkB->NFkB Degradation of IκBα Nucleus Nucleus NFkB->Nucleus Translocation Transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB->Transcription Inflammation Inflammation Transcription->Inflammation This compound This compound This compound->IKK Inhibition

Fig. 2: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Anticancer and Apoptotic Effects

The anticancer activity of this compound has been demonstrated in various cancer cell lines.[2] The underlying mechanism is likely the induction of apoptosis, or programmed cell death. Apoptosis can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic process.

It is plausible that this compound induces apoptosis by:

  • Modulating the Bcl-2 family of proteins: This could involve upregulating pro-apoptotic proteins (e.g., Bax, Bak) and downregulating anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL), leading to mitochondrial outer membrane permeabilization and the release of cytochrome c.

  • Activating caspases: The release of cytochrome c triggers the formation of the apoptosome and the activation of caspase-9 (intrinsic pathway), while activation of death receptors leads to the activation of caspase-8 (extrinsic pathway). Both caspase-9 and -8 can then activate the executioner caspase-3, leading to cell death.

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway This compound This compound Bcl2 Bcl-2 family (Bax/Bcl-2 ratio) This compound->Bcl2 Modulation DeathReceptor Death Receptors (e.g., Fas, TRAIL-R) This compound->DeathReceptor Modulation Mitochondrion Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 (Executioner Caspase) Caspase9->Caspase3 Caspase8 Caspase-8 activation DeathReceptor->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Fig. 3: Potential apoptotic signaling pathways modulated by this compound.

Conclusion and Future Directions

This compound, a major alkaloid from Alstonia scholaris and potentially other Apocynaceae species, demonstrates significant therapeutic potential that aligns with the traditional and Ayurvedic uses of these plants. Its documented anti-inflammatory and cytotoxic activities provide a strong scientific basis for its ethnobotanical applications.

For drug development professionals, this compound represents a promising natural product lead. However, further research is required to:

  • Conduct comprehensive quantitative analysis of this compound content across a wider range of plant species and geographical locations.

  • Elucidate the specific molecular targets of this compound and the precise mechanisms by which it modulates key signaling pathways like NF-κB and apoptosis.

  • Perform detailed preclinical and clinical studies to establish the safety and efficacy of this compound for various therapeutic applications.

This technical guide serves as a foundational resource for researchers embarking on the scientific exploration of this compound and its potential to be developed into novel therapeutic agents. The integration of traditional knowledge with modern scientific methodologies will be crucial in unlocking the full potential of this remarkable natural compound.

References

Preliminary Pharmacological Screening of Echitamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echitamine, a prominent indole (B1671886) alkaloid primarily isolated from plants of the Alstonia genus, has been the subject of various preliminary pharmacological investigations. This technical guide provides a comprehensive overview of the existing preclinical data on this compound, with a focus on its cytotoxic, anti-inflammatory, cardiovascular, and potential neuroprotective properties. Detailed experimental methodologies, quantitative data, and proposed mechanisms of action are presented to serve as a foundational resource for researchers and professionals in the field of drug discovery and development. The information is intended to facilitate a deeper understanding of this compound's pharmacological profile and to guide future research endeavors.

Introduction

This compound is a structurally complex monoterpene indole alkaloid found in several species of the Apocynaceae family, most notably Alstonia scholaris and Alstonia boonei. These plants have a long history of use in traditional medicine across Asia and Africa for treating a variety of ailments, including fever, malaria, and gastrointestinal disorders. Modern scientific inquiry has shifted towards isolating and characterizing the pharmacological activities of individual phytochemicals, with this compound emerging as a compound of significant interest due to its diverse biological effects. This guide synthesizes the findings from preliminary pharmacological screenings of this compound, presenting a technical overview of its demonstrated activities and the experimental frameworks used for their evaluation.

Cytotoxic and Anti-Tumor Activity

This compound has demonstrated notable cytotoxic effects against various cancer cell lines and has shown anti-tumor activity in preclinical animal models.

In Vitro Cytotoxicity

This compound chloride has been shown to induce concentration-dependent cell death in several human cancer cell lines.

Data Presentation:

Cell LineCancer TypeIC50 (µg/mL)Reference
KBOral CarcinomaMost Sensitive[1][2]
HeLaCervical CancerData not specified[1][2]
HepG2Liver CancerData not specified[1][2]
HL60LeukemiaData not specified[1][2]
MCF-7Breast CancerData not specified[1][2]

Note: While the study identified KB cells as the most sensitive, specific IC50 values for all cell lines were not provided in the abstract.

In Vivo Anti-Tumor Activity

2.2.1. Ehrlich Ascites Carcinoma (EAC) Model

In mice bearing Ehrlich ascites carcinoma, this compound chloride exhibited a dose-dependent increase in anti-tumor activity, as evidenced by an increased survival rate compared to untreated controls.[1][2] A dose of 12 mg/kg was identified as the optimal cytotoxic dose, as a higher dose of 16 mg/kg resulted in toxicity.[1][2] Treatment with 12 mg/kg of this compound chloride led to a significant increase in the median survival time to 30.5 days, compared to 19 days in the control group.[1][2]

2.2.2. Methylcholanthrene-Induced Fibrosarcoma Model

In a rat model of methylcholanthrene-induced fibrosarcoma, subcutaneous administration of this compound chloride (10 mg/kg body weight) for 20 days resulted in significant tumor regression.

Proposed Mechanism of Action

The anti-tumor effects of this compound are believed to be mediated, at least in part, through the induction of oxidative stress. In EAC-bearing mice, administration of this compound chloride led to a time-dependent increase in lipid peroxidation, peaking at 6 hours post-treatment.[1][2] Concurrently, a time-dependent decrease in glutathione (B108866) concentration was observed, with the maximum decline occurring at 3 hours post-treatment.[1][2] Furthermore, in the fibrosarcoma model, this compound treatment corrected altered levels of plasma and liver transaminases, gamma-glutamyl transpeptidase, and lipid peroxidation. It also reversed the decrease in liver glutathione content and the activities of glutathione peroxidase, superoxide (B77818) dismutase, and catalase.

Experimental Protocols

2.4.1. In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Human cancer cell lines (HeLa, HepG2, HL60, KB, and MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of this compound chloride.

  • Incubation: Plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value is determined.

2.4.2. In Vivo Ehrlich Ascites Carcinoma (EAC) Model

  • Animal Model: Swiss albino mice are used.

  • Tumor Induction: EAC cells are injected intraperitoneally to induce tumor growth.

  • Treatment: this compound chloride is administered at various doses (e.g., 1, 2, 4, 6, 8, 12, or 16 mg/kg) for a specified duration.

  • Observation: The animals are monitored for survival time.

  • Biochemical Analysis: At selected time points, parameters such as lipid peroxidation and glutathione levels in relevant tissues are measured.

Visualization

cytotoxic_workflow cluster_invitro In Vitro cluster_invivo In Vivo invitro_start Cancer Cell Lines (HeLa, HepG2, HL60, KB, MCF-7) invitro_treat Treatment with This compound Chloride invitro_start->invitro_treat invitro_assay MTT Assay invitro_treat->invitro_assay invitro_result Determine IC50 invitro_assay->invitro_result invivo_start EAC-Bearing Mice invivo_treat Treatment with This compound Chloride (1-16 mg/kg) invivo_start->invivo_treat invivo_observe Monitor Survival invivo_treat->invivo_observe invivo_biochem Biochemical Analysis (Lipid Peroxidation, Glutathione) invivo_treat->invivo_biochem invivo_result Evaluate Anti-Tumor Activity invivo_observe->invivo_result invivo_biochem->invivo_result

Caption: Experimental workflow for assessing the cytotoxic and anti-tumor activity of this compound.

Anti-inflammatory Activity

While direct studies on the anti-inflammatory effects of isolated this compound are limited in the reviewed literature, research on the extracts of Alstonia species, which are rich in this compound, provides strong evidence for anti-inflammatory potential.

In Vivo Anti-inflammatory and Analgesic Effects

The ethanolic extract and alkaloid fractions of Alstonia scholaris leaves have demonstrated significant analgesic and anti-inflammatory activities in mouse models.

Data Presentation:

AssayModelTreatmentEffect
Acetic Acid-Induced WrithingMouseEtOAc and alkaloid fractionsSignificant reduction in writhing
Xylene-Induced Ear EdemaMouseEthanolic extract, EtOAc and alkaloid fractionsSignificant inhibition of edema
Formalin Test (Second Phase)MouseAlkaloid fractionSignificant inhibition of licking time
In Vitro Anti-inflammatory Effects

Some alkaloids isolated from Alstonia scholaris have shown inhibitory effects on key enzymes involved in the inflammatory cascade.

Data Presentation:

EnzymeActivity
COX-1Inhibition
COX-2Inhibition
5-LOXInhibition

Note: Specific IC50 values for this compound were not provided in the reviewed abstracts.

Proposed Mechanism of Action

The anti-inflammatory effects of Alstonia alkaloids are likely mediated through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, thereby reducing the production of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. In the carrageenan-induced air pouch model, the alkaloid fraction also increased the activity of superoxide dismutase (SOD) and decreased the levels of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and malondialdehyde (MDA).

Experimental Protocols

3.4.1. Acetic Acid-Induced Writhing Test

  • Animal Model: Mice are used.

  • Treatment: Animals are pre-treated with the test substance (e.g., this compound or plant extract) or a vehicle control.

  • Induction of Writhing: A solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response.

  • Observation: The number of writhes is counted for a specific period after the acetic acid injection.

  • Data Analysis: The percentage inhibition of writhing is calculated relative to the control group.

3.4.2. Xylene-Induced Ear Edema

  • Animal Model: Mice are used.

  • Treatment: The test substance is administered systemically or topically to the ear.

  • Induction of Edema: Xylene is applied to the surface of the ear to induce inflammation and edema.

  • Measurement: The thickness or weight of the ear is measured at a specific time point after xylene application.

  • Data Analysis: The percentage inhibition of edema is calculated by comparing the treated group with the control group.

Visualization

anti_inflammatory_pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox lox 5-LOX aa->lox pgs Prostaglandins cox->pgs lts Leukotrienes lox->lts inflammation Inflammation pgs->inflammation lts->inflammation This compound This compound This compound->cox Inhibition This compound->lox Inhibition

Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of COX and LOX pathways.

Cardiovascular Effects

This compound has been reported to possess a range of cardiovascular activities, suggesting its potential as a modulator of cardiovascular function.[3]

Hypotensive Activity

This compound has been shown to lower systemic arterial blood pressure in normotensive anesthetized animals.[3]

Cardiac Effects

In isolated atrial muscle strips, this compound induces negative chronotropic (decreased heart rate) and inotropic (decreased force of contraction) responses.[3]

Smooth Muscle Relaxant Activity

This compound causes relaxation of isolated vascular and extravascular smooth muscles. It also inhibits electrically-provoked and agonist-induced contractions or relaxations of isolated smooth muscle preparations.[3]

Experimental Protocols

4.4.1. In Vivo Blood Pressure Measurement

  • Animal Model: Normotensive animals (e.g., rats, cats) are anesthetized.

  • Cannulation: The carotid artery and jugular vein are cannulated for blood pressure measurement and drug administration, respectively.

  • Treatment: this compound is administered intravenously at various doses.

  • Measurement: Arterial blood pressure is continuously monitored using a pressure transducer.

  • Data Analysis: The dose-dependent changes in blood pressure are recorded and analyzed.

4.4.2. Isolated Atrial Muscle Preparation

  • Tissue Preparation: The atria are dissected from a freshly euthanized animal (e.g., guinea pig) and mounted in an organ bath containing physiological salt solution.

  • Stimulation: The atrial muscle is stimulated electrically to induce regular contractions.

  • Treatment: this compound is added to the organ bath in a cumulative manner.

  • Measurement: The rate and force of contraction are recorded using a force transducer.

  • Data Analysis: The concentration-response curves for the negative chronotropic and inotropic effects are constructed.

Visualization

cardiovascular_effects This compound This compound bp Systemic Arterial Blood Pressure This compound->bp Decreases hr Heart Rate (Chronotropy) This compound->hr Decreases fc Force of Contraction (Inotropy) This compound->fc Decreases sm Smooth Muscle Tone This compound->sm Decreases (Relaxation)

Caption: Summary of the cardiovascular effects of this compound.

Other Pharmacological Activities

Anticataract Activity

In an in vitro study using a glucose-induced cataract model in goat lenses, this compound demonstrated anticataract properties. Lenses treated with this compound showed lower sodium (Na+), higher potassium (K+), and higher Na+-K+-ATPase activity, suggesting that it may prevent the formation and progression of cataracts by maintaining ionic equilibrium in the lens.

Diuretic Activity

This compound has been observed to induce diuresis in laboratory animals.[3]

Neuroprotective Activity: An Area for Future Investigation

Despite the diverse pharmacological activities reported for this compound, there is a notable lack of specific studies investigating its neuroprotective effects. The current scientific literature does not provide direct evidence of this compound's efficacy in neuronal cell lines or in animal models of neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

However, given that other alkaloids and natural compounds with anti-inflammatory and antioxidant properties have shown neuroprotective potential, this remains a promising area for future research. The demonstrated ability of Alstonia alkaloids to modulate oxidative stress and inflammation suggests that this compound could potentially exert protective effects in the central nervous system. Future studies could explore the effects of this compound on neuronal cell viability, apoptosis, and inflammatory pathways in in vitro models of neurotoxicity (e.g., using SH-SY5Y cells exposed to toxins like H2O2 or MPP+) and in in vivo models of neurodegeneration.

Conclusion

The preliminary pharmacological screening of this compound reveals a compound with a multifaceted biological profile. Its cytotoxic and anti-tumor activities, mediated at least in part by the induction of oxidative stress, warrant further investigation for its potential as an anticancer agent. The anti-inflammatory properties, suggested by studies on Alstonia extracts, indicate a potential therapeutic application in inflammatory disorders, although studies with the pure compound are needed to confirm these effects and elucidate the precise mechanisms. The cardiovascular effects, including hypotensive, negative chronotropic, and inotropic actions, suggest that this compound could serve as a lead compound for the development of cardiovascular drugs.

While the neuroprotective potential of this compound remains unexplored, its other biological activities provide a rationale for initiating such investigations. This technical guide summarizes the current state of knowledge on the pharmacology of this compound and is intended to serve as a valuable resource for guiding future research and development efforts. Detailed mechanistic studies and further in vivo efficacy and safety evaluations are essential to fully realize the therapeutic potential of this intriguing natural product.

References

Early Investigations into the Biological Promise of Echitamine: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echitamine, a prominent indole (B1671886) alkaloid isolated from the bark of Alstonia scholaris and Alstonia boonei, has been a subject of pharmacological interest for decades. Early research, primarily conducted before the year 2000, laid the groundwork for understanding its potential therapeutic applications. These foundational studies explored its anti-cancer, hypotensive, and, to a lesser extent, anti-malarial properties. This technical guide provides an in-depth analysis of these early investigations, presenting key quantitative data, detailed experimental protocols, and visualizations of the experimental workflows and proposed mechanisms of action.

Anti-Cancer Activity

Early research into the anti-cancer potential of this compound focused on its cytotoxic effects against various cancer models, both in vitro and in vivo.

In Vivo Studies

Two key pre-2000 studies investigated the in vivo anti-tumor effects of this compound chloride.

1. Methylcholanthrene-Induced Fibrosarcoma in Rats (1991)

A study by Kamarajan et al. explored the effect of this compound chloride on fibrosarcoma induced by methylcholanthrene in rats. The study reported a significant regression in tumor growth upon subcutaneous administration of the compound.[1]

2. Ehrlich Ascites Carcinoma (EAC) in Mice

Research by Jagetia and Baliga demonstrated the dose-dependent anti-tumor activity of this compound chloride in mice bearing Ehrlich ascites carcinoma. The administration of this compound chloride led to an increase in the median survival time of the tumor-bearing mice.

Quantitative Data from In Vivo Anti-Cancer Studies
Study ModelOrganismThis compound Chloride DoseKey FindingsReference
Methylcholanthrene-Induced FibrosarcomaRats10 mg/kg body weight (subcutaneous, 20 days)Significant regression in tumor growth. Correction of altered plasma and liver transaminases, gamma-glutamyl transpeptidase, and lipid peroxidation to near-normal levels. Reversal of decreased liver glutathione (B108866) content and lowered activities of glutathione peroxidase, superoxide (B77818) dismutase, and catalase.[1]
Ehrlich Ascites CarcinomaMice1, 2, 4, 6, 8, 12, 16 mg/kgDose-dependent increase in anti-tumor activity. 12 mg/kg was identified as the optimal cytotoxic dose. Median Survival Time (MST) increased to 30.5 days compared to 19 days in the control group. The 16 mg/kg dose led to a time-dependent increase in lipid peroxidation and a decrease in glutathione concentration.
In Vitro Cytotoxicity Studies

The study by Jagetia and Baliga also reported concentration-dependent cytotoxic effects of this compound chloride on several human cancer cell lines. KB cells were identified as the most sensitive.

  • HeLa (Cervical Cancer)

  • HepG2 (Liver Cancer)

  • HL-60 (Leukemia)

  • KB (Nasopharyngeal Cancer)

  • MCF-7 (Breast Cancer)

Experimental Protocols

Methylcholanthrene-Induced Fibrosarcoma in Rats
  • Tumor Induction: Fibrosarcoma was induced in rats via the administration of methylcholanthrene.

  • Treatment: this compound chloride, dissolved in saline, was injected subcutaneously at a dose of 10 mg/kg body weight for 20 consecutive days.[1]

  • Biochemical Analysis: Following treatment, various biochemical parameters were assessed in plasma and liver tissue, including transaminases, gamma-glutamyl transpeptidase, lipid peroxidation, glutathione content, and the activity of antioxidant enzymes (glutathione peroxidase, superoxide dismutase, catalase).[1]

G cluster_induction Tumor Induction cluster_treatment Treatment Protocol cluster_analysis Biochemical Analysis Rat Rat Fibrosarcoma Fibrosarcoma Development Rat->Fibrosarcoma MCA Methylcholanthrene MCA->Rat Induces Plasma Plasma Fibrosarcoma->Plasma Sample Collection Liver Liver Fibrosarcoma->Liver Sample Collection This compound This compound Chloride (10 mg/kg) This compound->Fibrosarcoma Subcutaneous Injection (20 days) Biomarkers Biochemical Markers (Transaminases, GGTP, Lipid Peroxidation, Antioxidant Enzymes) Plasma->Biomarkers Analysis of Liver->Biomarkers Analysis of

Workflow for studying this compound in a fibrosarcoma model.
Ehrlich Ascites Carcinoma in Mice

  • Tumor Inoculation: Mice were inoculated with Ehrlich ascites carcinoma cells to induce tumor growth.

  • Treatment: this compound chloride was administered at varying doses (1, 2, 4, 6, 8, 12, and 16 mg/kg) to different groups of tumor-bearing mice.

  • Outcome Assessment: The primary outcomes measured were the number of tumor-free survivors and the median survival time (MST).

  • Mechanism of Action Study: At the highest dose (16 mg/kg), lipid peroxidation and glutathione concentration were measured at different time points post-treatment to investigate the potential mechanism of action.

G Start Inoculation of EAC cells into mice Treatment Dose-dependent administration of This compound Chloride (1-16 mg/kg) Start->Treatment Outcome Assessment of anti-tumor activity: - Number of survivors - Median Survival Time (MST) Treatment->Outcome Mechanism Investigation of Mechanism at 16 mg/kg: - Lipid Peroxidation - Glutathione Concentration Treatment->Mechanism

Experimental workflow for EAC model in mice.

Hypotensive Activity

An early study by Ojewole in 1984 investigated the pharmacological effects of this compound, revealing its potential as a hypotensive agent. The research demonstrated that this compound could lower systemic arterial blood pressure in normotensive anesthetized animals.

Proposed Mechanism of Hypotensive Action

While the precise mechanism was not fully elucidated in these early studies, the observed hypotensive effect suggested a potential interaction with the cardiovascular system, possibly through vasodilation or by affecting cardiac function.

G This compound This compound CardiovascularSystem Cardiovascular System This compound->CardiovascularSystem Acts on HypotensiveEffect Hypotensive Effect This compound->HypotensiveEffect Leads to BloodPressure Systemic Arterial Blood Pressure CardiovascularSystem->BloodPressure Regulates BloodPressure->HypotensiveEffect Reduction in

Logical relationship of this compound's hypotensive effect.

Anti-Malarial Activity

Despite the traditional use of Alstonia species in treating fevers, which are often symptomatic of malaria, specific pre-2000 studies focusing on the anti-malarial activity of isolated this compound are scarce in the readily available scientific literature. Further investigation into older and more obscure journals may be required to uncover early research in this area.

Conclusion

The early research on this compound, conducted before the turn of the 21st century, provided a solid foundation for its potential as a therapeutic agent. The in vivo studies on its anti-cancer activity yielded promising quantitative data, suggesting a mechanism linked to oxidative stress. Furthermore, its hypotensive effects were clearly demonstrated, opening another avenue for pharmacological exploration. While early investigations into its anti-malarial properties are not well-documented, the traditional use of its plant source suggests a potential that may have been explored in less accessible literature. These pioneering studies underscore the importance of natural products in drug discovery and highlight this compound as a molecule worthy of continued investigation and development.

References

In Silico Prediction of Echitamine's Molecular Targets: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Echitamine, a prominent indole (B1671886) alkaloid from Alstonia scholaris, has demonstrated significant anti-cancer properties, primarily through the induction of apoptosis. However, its precise molecular targets remain largely unelucidated. This technical guide outlines a comprehensive in silico workflow to predict and validate the molecular targets of this compound, thereby accelerating its development as a potential therapeutic agent. By leveraging a combination of ligand-based and structure-based computational methods, researchers can generate high-probability hypotheses for this compound's mechanism of action. This guide provides detailed methodologies for these in silico techniques, protocols for subsequent experimental validation, and visual representations of key signaling pathways and experimental workflows.

Introduction to In Silico Target Prediction

The identification of molecular targets is a pivotal and often rate-limiting step in drug discovery. Traditional experimental approaches for target deconvolution can be time-consuming and resource-intensive. In silico target prediction, also known as computational target fishing, offers a rapid and cost-effective alternative to generate initial hypotheses about the protein targets of a small molecule.[1][2] These methods are broadly categorized into ligand-based and structure-based approaches.

  • Ligand-based methods operate on the principle of chemical similarity, which posits that structurally similar molecules are likely to have similar biological activities and bind to the same targets.[2]

  • Structure-based methods , such as reverse docking, involve screening a ligand of interest against a large library of 3D protein structures to identify potential binding partners based on docking scores and binding energies.[2][3]

Given this compound's established anti-cancer and pro-apoptotic activities, an in silico approach can be strategically employed to identify its direct molecular interactors within relevant biological pathways.

Proposed In Silico Workflow for this compound Target Identification

A multi-pronged in silico strategy enhances the confidence in predicted targets. The following workflow is proposed for a thorough investigation of this compound's molecular targets.

G cluster_input Input cluster_in_silico In Silico Prediction cluster_ligand Ligand-Based cluster_structure Structure-Based cluster_output Output & Validation This compound This compound 3D Structure Similarity Chemical Similarity Searching This compound->Similarity Pharmacophore Pharmacophore Screening This compound->Pharmacophore ReverseDocking Reverse Docking This compound->ReverseDocking PotentialTargets List of Potential Targets Similarity->PotentialTargets Pharmacophore->PotentialTargets ReverseDocking->PotentialTargets ExperimentalValidation Experimental Validation PotentialTargets->ExperimentalValidation

Caption: A generalized in silico workflow for the prediction of this compound's molecular targets.

Methodologies for In Silico Prediction

Ligand-Based Approaches

Given that this compound is an indole alkaloid with known anti-cancer properties, ligand-based methods can be employed to identify other proteins that are targeted by structurally or pharmacophorically similar molecules.

3.1.1. Chemical Similarity Searching

This method involves searching chemical databases (e.g., PubChem, ChEMBL) for compounds that are structurally similar to this compound. The known targets of these similar compounds can then be considered as potential targets for this compound.

3.1.2. Pharmacophore Screening

A pharmacophore model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. A pharmacophore model can be generated based on this compound's structure and used to screen libraries of known drugs and their targets.

Structure-Based Approaches: Reverse Docking

Reverse docking is a powerful technique where a single ligand of interest, in this case, this compound, is docked against a large library of 3D protein structures to identify potential binding partners.[3][4] This approach is particularly valuable for identifying novel targets.

Experimental Protocol: Reverse Docking

  • Ligand Preparation:

    • Obtain the 3D structure of this compound from a chemical database like PubChem (CID 11953926).[5]

    • Prepare the ligand by adding hydrogen atoms, assigning partial charges, and minimizing its energy using a suitable force field (e.g., MMFF94).

  • Target Library Preparation:

    • Compile a library of 3D protein structures from the Protein Data Bank (PDB). This library should ideally be curated to include proteins relevant to cancer and apoptosis signaling pathways.

    • Prepare each protein structure by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning charges.

  • Molecular Docking Simulation:

    • Utilize a molecular docking software such as AutoDock Vina or Glide.

    • Define a binding site (grid box) for each protein, typically centered on a known active site or a predicted binding pocket.

    • Perform the docking of this compound against each protein in the library. The docking algorithm will generate multiple binding poses and calculate a docking score or binding energy for each.

  • Post-Docking Analysis and Target Prioritization:

    • Rank the proteins based on their docking scores. Proteins with the most favorable (i.e., most negative) docking scores are considered high-priority potential targets.

    • Visually inspect the binding poses of this compound in the top-ranked proteins to analyze key interactions (e.g., hydrogen bonds, hydrophobic interactions).

Potential Molecular Targets of this compound in Apoptosis Pathways

Based on the known pro-apoptotic effects of this compound and docking studies of other indole alkaloids, key proteins in the intrinsic and extrinsic apoptosis pathways are plausible targets.[6][7]

Bcl-2 Family Proteins

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway. Anti-apoptotic members like Bcl-2 and Bcl-xL are often overexpressed in cancer cells, promoting their survival.[7] Several indole alkaloids have been shown to interact with these proteins.[6]

Table 1: Illustrative Molecular Docking Scores of Indole Alkaloids against Bcl-2

Indole AlkaloidDocking Score (kcal/mol) against Bcl-2 (PDB ID: 6O0K)Reference
This compound Data not available in searched literature -
AjmalicineData not available in searched literature-
YohimbineData not available in searched literature-
RauwolscineData not available in searched literature-
VincristineData not available in searched literature-

Note: This table is illustrative. While specific docking scores for this compound against Bcl-2 are not currently available in the literature, the known anti-cancer activity of this compound and the precedent of other indole alkaloids targeting Bcl-2 make it a high-priority candidate for in silico screening.

Caspases

Caspases are a family of proteases that execute the apoptotic program. Initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3) are critical for dismantling the cell.[8]

Table 2: Illustrative Molecular Docking Scores of Natural Compounds against Caspase-3

CompoundDocking Score (kcal/mol) against Caspase-3 (PDB ID: 4EHA)Reference
This compound Data not available in searched literature -
1-methyl-5-(2-phenoxymethyl-pyrrolidine-1-sulfonyl) - 1H-indole-2, 3-dione-8.4[8]
B92-8.3[8]

Note: This table highlights the potential for natural compounds to interact with Caspase-3. Given this compound's role in apoptosis induction, Caspase-3 is a logical target for in silico investigation.

Signaling Pathway Visualizations

The following diagrams illustrate the intrinsic and extrinsic apoptosis pathways, highlighting potential points of intervention for this compound.

G cluster_stimuli Apoptotic Stimuli cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondrion Mitochondrion cluster_caspase_cascade Caspase Cascade DNA_damage DNA Damage, Oxidative Stress Bax_Bak Bax/Bak DNA_damage->Bax_Bak MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bak->MOMP Bcl2_BclxL Bcl-2/Bcl-xL Bcl2_BclxL->Bax_Bak This compound This compound (Predicted Target) This compound->Bcl2_BclxL Inhibition Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: The intrinsic apoptosis pathway with predicted targeting of Bcl-2 by this compound.

G cluster_ligand_receptor Ligand-Receptor Binding cluster_disc DISC Formation cluster_caspase_cascade Caspase Cascade DeathLigand Death Ligand (e.g., FasL, TNF-α) DeathReceptor Death Receptor (e.g., Fas, TNFR1) DeathLigand->DeathReceptor DISC Death-Inducing Signaling Complex (DISC) DeathReceptor->DISC Caspase8 Caspase-8 DISC->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: The extrinsic apoptosis pathway, another potential area of influence for this compound.

Experimental Validation of Predicted Targets

In silico predictions must be rigorously validated through experimental assays to confirm direct binding and functional modulation of the predicted targets.

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Protein Immobilization: The purified recombinant target protein is immobilized on a sensor chip.

  • Ligand Injection: A series of concentrations of this compound are flowed over the sensor chip.

  • Binding Measurement: The binding of this compound to the immobilized protein is detected in real-time as a change in the refractive index at the sensor surface, measured in response units (RU).

  • Data Analysis: The binding kinetics (association and dissociation rates) and affinity (KD) are calculated from the sensorgram data.

Table 3: Hypothetical Experimental Validation Data for a Predicted Target

AssayParameterValue
Surface Plasmon Resonance (SPR)Binding Affinity (KD)5 µM
Isothermal Titration Calorimetry (ITC)Binding Affinity (KD)7 µM
Cellular Thermal Shift Assay (CETSA)Target EngagementConfirmed
Enzyme Inhibition AssayIC5012 µM

Note: This table presents hypothetical data to illustrate the types of quantitative results obtained from experimental validation assays.

Conclusion

While direct in silico prediction studies on this compound are yet to be published, this technical guide provides a robust framework for its computational target identification. The known anti-cancer and pro-apoptotic activities of this compound strongly suggest that key regulators of apoptosis, such as Bcl-2 family proteins and caspases, are high-probability targets. The proposed workflow, combining ligand- and structure-based methods, followed by rigorous experimental validation, will be instrumental in elucidating the precise mechanism of action of this compound. Such knowledge is critical for advancing this promising natural product through the drug development pipeline. The application of these in silico approaches will undoubtedly accelerate the translation of this compound from a traditional remedy to a modern therapeutic agent.

References

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Echitamine, a prominent monoterpene indole (B1671886) alkaloid isolated from species such as Alstonia scholaris and Alstonia boonei, has garnered significant scientific interest for its diverse pharmacological activities. This technical whitepaper provides an in-depth literature review of the research trends surrounding this compound, with a primary focus on its extensively studied anticancer properties. It consolidates quantitative data from key preclinical studies, details experimental methodologies, and visualizes proposed mechanisms of action and workflows. Emerging areas of investigation, including its role as a pancreatic lipase (B570770) inhibitor and its cardiovascular effects, are also discussed, highlighting the therapeutic potential and future research directions for this complex natural product.

Introduction

This compound is the major alkaloid found in plants of the Alstonia genus, which have a long history of use in traditional medicine systems for treating ailments like malaria, fever, and dysentery.[1][2] Chemically, its complex pentacyclic structure has made it a subject of interest for total synthesis and as a scaffold for developing novel therapeutic agents.[3][4] Modern pharmacological research has shifted towards validating its traditional uses and exploring new therapeutic applications, with a significant concentration of studies investigating its potential as an antineoplastic agent.[5][6][7]

Anticancer Activity: The Core Research Focus

The predominant trend in this compound research is the investigation of its anticancer effects. Preclinical studies, both in vitro and in vivo, have demonstrated its cytotoxicity against a range of cancer models.

In Vitro Cytotoxicity

This compound chloride has shown a concentration-dependent cytotoxic effect on various human cancer cell lines.[5] A comparative study identified the KB (human oral carcinoma) cell line as being the most sensitive to its effects.[5]

In Vivo Antitumor Efficacy

In vivo studies have corroborated the antitumor potential of this compound in multiple rodent models.

  • Ehrlich Ascites Carcinoma (EAC) Model: In EAC-bearing mice, this compound chloride administration resulted in a dose-dependent increase in antitumor activity, significantly improving survival rates compared to untreated controls.[5][8] The optimal cytotoxic dose was determined to be 12 mg/kg, as higher doses (16 mg/kg) produced toxicity.[5]

  • Fibrosarcoma Model: In a rat model of methylcholanthrene-induced fibrosarcoma, this compound chloride (10 mg/kg for 20 days) caused a significant regression in tumor growth.[7]

Quantitative Antitumor Data

The following tables summarize the key quantitative findings from preclinical antitumor studies on this compound.

Table 1: In Vivo Efficacy of this compound Chloride in Ehrlich Ascites Carcinoma (EAC) Model

Parameter Control Group (Non-drug treated) Treatment Group (12 mg/kg this compound Chloride) Reference
Median Survival Time (MST) 19 days 30.5 days [5]

| Increase in MST | - | +11.5 days |[5] |

Table 2: In Vivo Efficacy of this compound Chloride in Fibrosarcoma Model

Animal Model Treatment Protocol Key Outcome Reference

| Rats | 10 mg/kg body weight, subcutaneously, for 20 days | Significant regression in tumor growth |[7] |

Mechanism of Action

The anticancer effect of this compound is primarily attributed to its ability to induce programmed cell death (apoptosis) and promote oxidative stress within cancer cells.[6][8]

  • Induction of Oxidative Stress: this compound treatment leads to an elevation in lipid peroxidation and a corresponding depletion of glutathione (B108866), a key intracellular antioxidant.[5][7] This disruption of the cellular redox balance creates a state of oxidative stress.

  • Apoptosis Induction: The induced cellular stress is believed to trigger the intrinsic apoptotic pathway. This involves altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases and subsequent DNA fragmentation, a hallmark of apoptosis.[6][8]

G This compound This compound Chloride ROS Cellular Stress (↑ Lipid Peroxidation, ↓ Glutathione) This compound->ROS Induces Bcl2 Modulation of Bcl-2 Family Proteins ROS->Bcl2 Leads to Caspase Caspase Activation Bcl2->Caspase Initiates DNA_frag DNA Fragmentation Caspase->DNA_frag Causes Apoptosis Apoptosis DNA_frag->Apoptosis Results in

Proposed apoptotic pathway induced by this compound.

Other Pharmacological Activities & Research Trends

While anticancer research is the most prominent, other pharmacological effects of this compound have been reported, representing potential secondary research trends.

Pancreatic Lipase Inhibition

Recent studies have identified this compound as an inhibitor of pancreatic lipase, a key enzyme in dietary fat digestion. This suggests a potential application in obesity management.[9]

Table 3: Enzyme Inhibition Data

Enzyme Inhibitor IC50 Value Reference

| Pancreatic Lipase | this compound Chloride | 10.92 μM |[6] |

Antimalarial Activity

Though Alstonia species are used traditionally to treat malaria, the efficacy of this compound itself is contested. One study reported that this compound displayed "little antiplasmodial activity" in vitro against Plasmodium falciparum.[10] This contrasts with other alkaloids from the same genus, suggesting this compound may not be the primary antimalarial constituent.[10]

Cardiovascular and Other Effects

Older pharmacological studies on this compound isolated from Alstonia boonei have reported a range of activities, including:

  • Hypotensive (lowering of systemic arterial blood pressure) effects.[11][12]

  • Diuretic activity.[11][12]

  • Negative chronotropic and inotropic responses in isolated atrial muscle.[11][12]

Anticataract Potential

An in vitro study using a glucose-induced cataract model in goat lenses found that this compound helped prevent cataract formation.[13] The proposed mechanism involves the maintenance of lenticular Na+-K+-ATPase activity, which is crucial for ionic equilibrium in the lens.[13]

Key Experimental Protocols

This section details the methodologies for the principal assays used to evaluate the antitumor activity of this compound.

Protocol: In Vivo Antitumor Activity in Ehrlich Ascites Carcinoma (EAC) Model
  • Animal Model: Swiss albino mice.

  • Tumor Induction: Intraperitoneal (i.p.) injection of 2 x 10^6 EAC cells.[8]

  • Grouping: Mice are grouped into a control group (receiving a vehicle, e.g., saline) and treatment groups.

  • Treatment: 24 hours post-tumor inoculation, treatment groups receive i.p. injections of this compound chloride at various doses (e.g., 1, 2, 4, 8, 12, 16 mg/kg body weight) for a specified duration.[5]

  • Endpoints:

    • Median Survival Time (MST): The time at which 50% of the mice in a group have died is recorded.

    • Number of Survivors: The number of surviving animals is monitored over a period (e.g., 60 days).

    • Biochemical Analysis: At specific time points, parameters like lipid peroxidation and glutathione concentration are measured in ascites fluid or relevant tissues.[5]

G start Start induce Tumor Induction (2x10^6 EAC cells, i.p.) start->induce group Grouping of Mice (Control vs. Treatment) induce->group treat Treatment Initiation (24h post-induction) group->treat monitor Monitor Survival & MST treat->monitor analyze Biochemical Analysis (Lipid Peroxidation, Glutathione) treat->analyze end End monitor->end analyze->end

References

Preliminary Investigation into the Mechanism of Action of Echitamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echitamine, a prominent indole (B1671886) alkaloid isolated from the bark of Alstonia scholaris and other species of the Apocynaceae family, has garnered significant scientific interest due to its diverse pharmacological activities.[1][2][3] Preliminary investigations have revealed its potential as an anticancer agent, alongside other effects such as hypotension and diuresis.[4][5][6] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action at the cellular and molecular levels, with a focus on its cytotoxic and pro-apoptotic effects on cancer cells. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.

Cytotoxic Activity of this compound

This compound chloride has demonstrated cytotoxic effects against a panel of human cancer cell lines in a concentration-dependent manner.[7][8] The available data on its half-maximal inhibitory concentration (IC50) are summarized below. It is noteworthy that the KB cell line has been reported to be the most sensitive to the cytotoxic effects of this compound chloride.[7][8]

Table 1: In Vitro Cytotoxicity of this compound Chloride

Cell LineCancer TypeIC50 (µg/mL)Reference
HeLaCervical CancerData not explicitly quantified in cited literature[7][8]
HepG2Liver CancerData not explicitly quantified in cited literature[7][8]
HL60Promyelocytic LeukemiaData not explicitly quantified in cited literature[7][8]
KBOral CarcinomaReported as most sensitive; specific IC50 not provided[7][8]
MCF-7Breast CancerData not explicitly quantified in cited literature[7][8]

Proposed Mechanisms of Action

The anticancer activity of this compound is believed to be multifactorial, primarily involving the induction of apoptosis and cell cycle arrest, coupled with the disruption of cellular energy metabolism.

Induction of Apoptosis

This compound has been shown to induce apoptosis in cancer cells. This programmed cell death is likely mediated through the intrinsic mitochondrial pathway, as suggested by its effects on cellular respiration and oxidative stress.

A key aspect of this compound's pro-apoptotic activity is its ability to interfere with mitochondrial and cellular respiration. This leads to a reduction in the cellular energy pool, ultimately compromising cell viability.[9]

Treatment with this compound chloride has been observed to cause a time-dependent increase in lipid peroxidation and a concurrent decline in glutathione (B108866) concentration in Ehrlich ascites carcinoma (EAC) cells.[7] This shift in the cellular redox balance towards an oxidative state is a known trigger for apoptosis.

A proposed signaling pathway for this compound-induced apoptosis is depicted below:

Echitamine_Apoptosis_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Inhibits Respiration GSH ↓ Glutathione (GSH) This compound->GSH Bcl2 Bcl-2 inhibition This compound->Bcl2 Hypothesized ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS Lipid_Peroxidation ↑ Lipid Peroxidation ROS->Lipid_Peroxidation MMP Loss of Mitochondrial Membrane Potential (ΔΨm) ROS->MMP Bax Bax activation/ translocation MMP->Bax Caspase9 Caspase-9 activation Bax->Caspase9 Bcl2->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Proposed signaling pathway for this compound-induced apoptosis.
Induction of Cell Cycle Arrest

Further research is required to fully elucidate the specific phase of cell cycle arrest induced by this compound and the molecular players involved.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the investigation of this compound's mechanism of action. These are based on standard laboratory procedures and should be optimized for specific experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay Seed_Cells Seed cells in 96-well plates Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_this compound Add varying concentrations of this compound Incubate_24h->Add_this compound Incubate_48h Incubate for 48h Add_this compound->Incubate_48h Add_MTT Add MTT solution Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance

Workflow for the MTT cell viability assay.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Treat the cells with various concentrations of this compound chloride and a vehicle control. Incubate for another 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and centrifuge at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for determining the effect of this compound on cell cycle distribution.

Methodology:

  • Cell Treatment: Culture cells and treat with this compound as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing PI and RNase A.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Measurement of Lipid Peroxidation and Glutathione

This protocol outlines the general steps for assessing oxidative stress markers.

Methodology for Lipid Peroxidation (TBARS Assay):

  • Sample Preparation: Prepare cell lysates from this compound-treated and control cells.

  • Reaction: Add thiobarbituric acid (TBA) reagent to the lysates and heat at 95°C for 60 minutes.

  • Measurement: Cool the samples and measure the absorbance of the resulting pink-colored product at 532 nm.

  • Quantification: Use a malondialdehyde (MDA) standard curve to quantify the level of lipid peroxidation.

Methodology for Glutathione (GSH) Assay:

  • Sample Preparation: Prepare cell lysates.

  • Reaction: Use a commercial GSH assay kit, which typically involves the reaction of GSH with a reagent like 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a colored product.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 412 nm).

  • Quantification: Determine the GSH concentration using a standard curve.

Future Directions

The preliminary investigations into the mechanism of action of this compound are promising. However, further in-depth studies are required to fully delineate its therapeutic potential. Key areas for future research include:

  • Target Identification: Elucidating the specific molecular targets of this compound within the cell.

  • Signaling Pathway Elucidation: Comprehensive mapping of the signaling pathways involved in this compound-induced apoptosis and cell cycle arrest, including the roles of specific caspases, Bcl-2 family proteins, and cyclin-dependent kinases.

  • In Vivo Efficacy: Rigorous evaluation of the anti-tumor efficacy of this compound in various preclinical animal models.

  • Pharmacokinetics and Toxicology: Detailed studies on the absorption, distribution, metabolism, excretion, and potential toxicity of this compound.

Conclusion

This compound is an intriguing natural product with demonstrated cytotoxic and pro-apoptotic activities against cancer cells. Its mechanism of action appears to be linked to the induction of mitochondrial dysfunction and oxidative stress. The information and protocols provided in this guide offer a solid foundation for further research aimed at harnessing the therapeutic potential of this compound in the development of novel anticancer drugs. A more detailed understanding of its molecular mechanisms will be crucial for its successful translation into clinical applications.

References

An In-depth Technical Guide to the Structural Analogs and Derivatives of Echitamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echitamine, a complex monoterpenoid indole (B1671886) alkaloid primarily isolated from plants of the Alstonia genus, has garnered significant interest in the scientific community due to its diverse pharmacological activities, including hypotensive, anticancer, and anti-diabetic properties. This technical guide provides a comprehensive overview of the structural analogs and derivatives of this compound, with a focus on their synthesis, biological evaluation, and structure-activity relationships (SAR). Detailed experimental protocols for key synthetic transformations and biological assays are provided to facilitate further research and development in this area. Furthermore, this guide elucidates the molecular mechanisms underlying the biological effects of this compound and its derivatives, with a particular emphasis on the modulation of cellular signaling pathways.

Introduction

This compound is a structurally intricate natural product that has served as a lead compound for the development of novel therapeutic agents. Its pentacyclic framework presents a unique scaffold for chemical modification, offering the potential to enhance its biological activity, selectivity, and pharmacokinetic properties. This guide aims to be a comprehensive resource for researchers engaged in the exploration of this compound's therapeutic potential, providing a detailed summary of the current state of knowledge on its derivatives and their biological activities.

Structural Analogs and Derivatives of this compound

The chemical modification of this compound has led to the synthesis of several analogs and derivatives. These efforts have primarily focused on modifications at the N-1 position and demethylation at the N-4 position.

N-Demethylthis compound

N-demethylthis compound is a key derivative of this compound. Its synthesis has been reported as part of the total synthesis of this compound, often involving a position-selective Polonovski-Potier reaction followed by a formal N-4 migration or a Meisenheimer rearrangement.

This compound-Inspired Hybrid Analogues

In a bid to explore new therapeutic applications, hybrid molecules incorporating the this compound scaffold have been designed and synthesized. For instance, a series of this compound-inspired indole-based thiazolidinedione hybrid analogues have been developed as potential pancreatic lipase (B570770) inhibitors.

Quantitative Data Summary

The biological activities of this compound and its derivatives have been evaluated in various in vitro and in vivo models. The following table summarizes the available quantitative data, primarily focusing on their cytotoxic effects against cancer cell lines.

CompoundCell LineAssayIC50/EC50Reference
This compound Chloride HeLa (Cervical Cancer)CytotoxicityData not specified
HepG2 (Liver Cancer)CytotoxicityData not specified
HL60 (Leukemia)CytotoxicityData not specified
KB (Oral Cancer)CytotoxicityMost sensitive cell line
MCF-7 (Breast Cancer)CytotoxicityData not specified
This compound-inspired analogue 7k Pancreatic LipaseEnzyme InhibitionIC50 = 11.36 µM
This compound-inspired analogue 7p Pancreatic LipaseEnzyme InhibitionIC50 = 11.87 µM

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of this compound derivatives.

Synthesis of N-demethylthis compound (Illustrative Protocol)

The total synthesis of this compound and its derivatives involves complex multi-step sequences. A key transformation is the demethylation of the N-4 position. While a complete, step-by-step protocol for the synthesis of N-demethylthis compound from a readily available starting material is not explicitly detailed in a single source, a general approach can be outlined based on reported total syntheses. The following represents a conceptual workflow for this transformation, often embedded within a larger synthetic scheme.

Conceptual Workflow for N-demethylation:

G This compound This compound (Starting Material) Reaction1 Reaction with mCPBA (meta-chloroperoxybenzoic acid) This compound->Reaction1 N_oxide This compound N-oxide Intermediate Reaction1->N_oxide Reaction2 Polonovski-Potier Reaction (TFAA - Trifluoroacetic anhydride) N_oxide->Reaction2 Iminium Iminium Ion Intermediate Reaction2->Iminium Rearrangement N-4 Migration or Meisenheimer Rearrangement Iminium->Rearrangement N_demethyl N-demethylthis compound Rearrangement->N_demethyl

Conceptual workflow for the synthesis of N-demethylthis compound.

Detailed Steps (Hypothetical, based on common organic synthesis techniques):

  • N-Oxidation: To a solution of this compound in a suitable solvent (e.g., dichloromethane), add meta-chloroperoxybenzoic acid (mCPBA) portionwise at 0 °C. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound N-oxide.

  • Polonovski-Potier Reaction: Dissolve the crude N-oxide in trifluoroacetic anhydride (B1165640) (TFAA) at 0 °C. Allow the reaction to proceed for a specified time.

  • Rearrangement and Demethylation: The resulting intermediate undergoes a rearrangement (either spontaneous or induced by specific conditions) to yield N-demethylthis compound.

  • Purification: The final product is purified by column chromatography on silica (B1680970) gel.

Note: This is a generalized protocol. The specific reaction conditions, solvents, and purification methods would need to be optimized based on the specific synthetic route and intermediates.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Materials:

  • Cancer cell lines (e.g., HeLa, HepG2, HL60, KB, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound derivative stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Data of Echitamine

This technical guide provides a comprehensive overview of the spectroscopic data for the monoterpenoid indole (B1671886) alkaloid, this compound. The information presented herein is intended to support research, drug discovery, and development activities by offering detailed spectroscopic data, experimental protocols, and relevant biochemical pathway information.

Spectroscopic Data of this compound

This compound (Molecular Formula: C₂₂H₂₉N₂O₄⁺, Molecular Weight: 385.5 g/mol ) is a complex alkaloid isolated from plants of the Alstonia genus, notably Alstonia scholaris.[1] Its structure has been elucidated through various spectroscopic techniques. The following sections summarize the key spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicity / IntegrationAssignment
6.12 - 7.03m, 5HAromatic ring protons + NH
3.73s-COOCH₃
1.20 - 2.082 x CH, 4 x CH₂

Data obtained in DMSO.[2]

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment Note
171.07Correlated with the proton signal at 3.73 ppm (HMBC)
51.3Correlated with the proton signal at 3.73 ppm (HSQC)

It is important to note that the presented NMR data is partial. A complete assignment would require further 2D NMR experiments.

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals the presence of key functional groups characteristic of its alkaloidal structure.

Table 3: FT-IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
3463.9 / 3377.71O-H stretching (alcohol)[2][3]
3262.0 / 3255.6N-H stretching (indole)[2][3]
3078.4Aromatic C-H stretching[3]
2858.95Aliphatic C-H stretching[2]
1724.05 / 1689.5C=O stretching (ester, -COOCH₃)[2][3]
1632.4C=C stretching[2]
Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight and formula of this compound.

Table 4: Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₂₂H₂₉N₂O₄⁺
Molecular Weight385.5 g/mol
Ionization ModeTypically Electrospray Ionization (ESI)

Experimental Protocols

The following are generalized experimental protocols for the isolation and spectroscopic analysis of this compound, based on common practices for natural product chemistry.

Isolation of this compound from Alstonia scholaris**
  • Extraction : The stem bark of Alstonia scholaris is powdered and extracted with a suitable solvent, such as ethanol.

  • Acid-Base Extraction : The crude extract is subjected to an acid-base extraction to separate the alkaloids. The extract is acidified (e.g., with 20% acetic acid), and non-alkaloidal components are removed by extraction with an organic solvent (e.g., ether). The acidic aqueous layer, containing the protonated alkaloids, is then basified (e.g., with ammonia (B1221849) to pH 9-10) to precipitate the free alkaloids.

  • Chromatographic Purification : The crude alkaloid mixture is purified using column chromatography over silica (B1680970) gel or alumina, with a suitable solvent system (e.g., a gradient of toluene, ethyl acetate, and diethylamine) to yield pure this compound.[2][3]

Spectroscopic Analysis
  • NMR Spectroscopy :

    • Sample Preparation : A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

    • Instrumentation : ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Data Acquisition : Standard pulse sequences are used to acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra to enable full structural assignment.

  • IR Spectroscopy :

    • Sample Preparation : A small amount of this compound is mixed with KBr powder and pressed into a pellet, or analyzed as a thin film.

    • Instrumentation : An FT-IR spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Mass Spectrometry :

    • Sample Preparation : A dilute solution of this compound in a suitable solvent (e.g., methanol) is prepared.

    • Instrumentation : A mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used for the analysis of polar compounds like alkaloids.

    • Data Acquisition : The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is determined.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of this compound.

G Experimental Workflow for this compound Analysis A Plant Material (Alstonia scholaris bark) B Extraction (Ethanol) A->B C Acid-Base Extraction B->C D Column Chromatography C->D E Pure this compound D->E F NMR Spectroscopy (1H, 13C, 2D) E->F G IR Spectroscopy E->G H Mass Spectrometry E->H I Structure Elucidation F->I G->I H->I

Workflow for this compound Isolation and Analysis
Biosynthetic Pathway Context

This compound is an indole alkaloid. The biosynthesis of indole alkaloids is a complex process that originates from the amino acid tryptophan and the terpenoid secologanin. These precursors are condensed to form strictosidine, a key intermediate that is then converted through a series of enzymatic steps into the diverse range of indole alkaloids.

G Simplified Biosynthesis of Indole Alkaloids Tryptophan Tryptophan Strictosidine Strictosidine Tryptophan->Strictosidine Secologanin Secologanin Secologanin->Strictosidine Intermediate_Alkaloids Various Intermediate Alkaloids Strictosidine->Intermediate_Alkaloids This compound This compound Intermediate_Alkaloids->this compound

General Biosynthetic Pathway of Indole Alkaloids

References

A Technical Guide to Quantum Chemical Calculations on the Echitamine Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural and electronic properties of Echitamine. This compound is a complex monoterpenoid indole (B1671886) alkaloid with a pentacyclic structure, found in plants of the Alstonia genus.[1][2] Understanding its three-dimensional structure and electronic characteristics is crucial for deciphering its biological activity and for the rational design of novel therapeutic agents.

While specific quantum chemical studies on this compound are not extensively reported in publicly available literature, this document outlines the standard theoretical framework and computational protocols that would be employed for such an investigation. The methodologies and data presentation formats described herein are based on established practices in the field of computational chemistry.[3][4]

Computational Workflow for this compound Analysis

A typical workflow for the quantum chemical analysis of a molecule like this compound involves several key steps, from initial structure preparation to in-depth analysis of its properties. This process is designed to yield a highly accurate model of the molecule's geometry and electronic distribution.

Echitamine_Computational_Workflow cluster_prep Structure Preparation cluster_calc Quantum Chemical Calculations cluster_analysis Property Analysis cluster_output Output start Initial 3D Structure (from X-ray or Database) mol_build Protonation State Assignment (pH 7.4) start->mol_build Build/Import geom_opt Geometry Optimization (e.g., DFT: B3LYP/6-31G*) mol_build->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc vis Molecular Visualizations geom_opt->vis spe Single Point Energy (Higher Level of Theory) freq_calc->spe spec_prop Spectroscopic Properties (IR, Raman) freq_calc->spec_prop struct_prop Structural Properties (Bond Lengths, Angles) spe->struct_prop elec_prop Electronic Properties (Mulliken Charges, HOMO/LUMO) spe->elec_prop data_tables Quantitative Data Tables struct_prop->data_tables elec_prop->data_tables

Figure 1: A generalized workflow for quantum chemical calculations on this compound.

Detailed Computational Protocols

The following sections describe the standard protocols for performing quantum chemical calculations on a molecule with the complexity of this compound.

Initial Structure Preparation
  • Structure Acquisition : An initial 3D structure of this compound can be obtained from crystallographic data if available, or from chemical databases such as PubChem (CID 11953926).[1]

  • Protonation State : The protonation state of the nitrogen atoms is determined based on the physiological pH (typically 7.4). For this compound, which contains a quaternary nitrogen, the charge is explicitly considered in the calculation setup.

  • Software : Molecular modeling software such as Avogadro, GaussView, or Maestro is used for initial structure handling and visualization.

Geometry Optimization
  • Objective : To find the lowest energy conformation of the molecule.

  • Methodology : Density Functional Theory (DFT) is a common and effective method for molecules of this size.

    • Functional : A hybrid functional such as B3LYP is often chosen for a good balance of accuracy and computational cost.

    • Basis Set : A Pople-style basis set like 6-31G(d) or 6-311+G(d,p) is typically used. The inclusion of polarization (d) and diffuse (+) functions is important for accurately describing the electronic distribution.

  • Convergence Criteria : The optimization is considered complete when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.

Frequency Calculation
  • Objective : To confirm that the optimized structure corresponds to a true energy minimum and to predict vibrational spectra.

  • Methodology : The calculation is performed at the same level of theory (e.g., B3LYP/6-31G(d)) as the geometry optimization.

  • Verification : A true minimum is confirmed by the absence of imaginary frequencies. The presence of one or more imaginary frequencies would indicate a transition state or a higher-order saddle point, requiring further optimization.

  • Output : The results include the vibrational frequencies and their corresponding intensities, which can be used to simulate an infrared (IR) spectrum.

Electronic Property Calculations
  • Objective : To analyze the electronic structure of the optimized geometry.

  • Methodology : A single-point energy calculation is often performed, potentially with a larger basis set for higher accuracy.

  • Properties Calculated :

    • Molecular Orbitals : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO gap is an indicator of chemical reactivity.

    • Atomic Charges : Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to calculate the partial charges on each atom.

    • Molecular Electrostatic Potential (MEP) : The MEP is mapped onto the electron density surface to identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

Presentation of Quantitative Data

The results of quantum chemical calculations are typically summarized in tables for clarity and ease of comparison. The following are illustrative examples of how such data for this compound would be presented. Disclaimer: The values in the following tables are hypothetical and for illustrative purposes only.

Table 1: Optimized Cartesian Coordinates (Å) for this compound

(Hypothetical Data)

AtomElementXYZ
1C2.543-1.3450.231
2C1.876-0.123-0.543
3N0.456-0.345-0.112
...............
Table 2: Selected Optimized Geometric Parameters for this compound

(Hypothetical Data)

ParameterAtoms InvolvedValue
Bond Lengths (Å)
C1-C21.542
C2-N31.478
**Bond Angles (°) **
C1-C2-N3109.5
C2-N3-C4112.1
Dihedral Angles (°)
C1-C2-N3-C4-60.2
Table 3: Calculated Electronic Properties of this compound

(Hypothetical Data at the B3LYP/6-311+G(d,p) level)

PropertyValue
Total Energy (Hartree)-1245.6789
HOMO Energy (eV)-6.234
LUMO Energy (eV)-1.456
HOMO-LUMO Gap (eV)4.778
Dipole Moment (Debye)3.45

Conclusion

Quantum chemical calculations provide a powerful theoretical framework for investigating the structural and electronic properties of complex natural products like this compound. The insights gained from these computational studies, such as the preferred conformation, the distribution of charges, and the reactivity profile, are invaluable for understanding its mechanism of action and for guiding future drug discovery and development efforts. The methodologies outlined in this guide represent a standard approach to leveraging computational chemistry for the in-depth analysis of pharmacologically active molecules.

References

Methodological & Application

Application Notes and Protocols for Echitamine Extraction from Alstonia Bark

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Echitamine is a prominent monoterpene indole (B1671886) alkaloid found in the bark of trees from the Alstonia genus, particularly Alstonia scholaris, commonly known as the devil's tree.[1][2] This compound has garnered significant interest in the scientific community due to its wide range of pharmacological activities, including potential anti-cancer and anti-malarial properties.[3][4] These application notes provide detailed protocols for the extraction and isolation of this compound from Alstonia bark, tailored for researchers, scientists, and professionals in drug development. The methodologies described are based on established scientific literature and are designed to be reproducible in a laboratory setting.

Chemical Profile of Alstonia Bark

The bark of Alstonia scholaris is a rich source of various phytochemicals, including a diverse array of indole alkaloids, triterpenoids, flavonoids, and phenolic compounds.[2][5] this compound is often one of the major alkaloids present in the bark.[2] The presence of other compounds, such as fats and waxes, necessitates specific purification steps to isolate this compound effectively.[6]

Experimental Protocols

Two primary methods for the extraction and isolation of this compound are detailed below. Method A represents a comprehensive approach involving solvent extraction followed by column chromatography, while Method B outlines a classical acid-base extraction technique.

Method A: Solvent Extraction Followed by Column Chromatography

This protocol is adapted from a study that successfully isolated this compound from the stem bark of Alstonia scholaris.[1]

1. Preparation of Plant Material:

  • Collect fresh stem bark of Alstonia scholaris.

  • Wash the bark thoroughly to remove any adhering impurities.

  • Air-dry the bark in the shade until it is completely moisture-free.

  • Grind the dried bark into a coarse powder using a mechanical grinder.

2. Initial Solvent Extraction:

  • Take approximately 300 g of the powdered bark and place it in a large container.

  • Add 1500 mL of 95% ethanol (B145695) to the powdered bark.[1]

  • Allow the mixture to percolate for an extended period (e.g., two months), with frequent shaking to ensure maximum extraction.[1]

  • After the percolation period, filter the extract through Whatman No. 1 filter paper to separate the ethanolic extract from the plant residue.[1]

  • Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain a crude ethanol extract.

3. Liquid-Liquid Partitioning:

  • Re-extract the concentrated ethanol extract with ethyl acetate (B1210297). This step helps in partitioning the compounds based on their polarity.

  • Monitor the separation of compounds using Thin Layer Chromatography (TLC) with various solvent systems to select an appropriate system for column chromatography.[1]

4. Column Chromatography for Purification:

  • Prepare a silica (B1680970) gel (70-230 mesh ASTM) column.

  • Load the ethyl acetate extract onto the column.

  • Elute the column with a suitable solvent system, as determined by the preliminary TLC analysis.

  • Collect the fractions and monitor them using TLC.

  • Combine the fractions that show the presence of the desired compound (this compound).

  • One study reported obtaining 120 mg of pure this compound from 300 g of bark after this process.[1]

5. Crystallization and Final Product:

  • Concentrate the purified fractions containing this compound.

  • Allow the concentrated solution to stand for crystallization.

  • Filter the solution to obtain the crystalline this compound.

  • The melting point of the isolated this compound can be determined for confirmation (literature value: 285-287°C).[1]

Method B: Acid-Base Extraction

This protocol is a classic method for isolating alkaloids and has been successfully applied for this compound extraction.[7]

1. Preparation of Plant Material:

  • Prepare 500 g of powdered Alstonia scholaris bark as described in Method A.

2. Maceration:

  • Macerate the powdered bark with 90% alcohol for 48 hours.[7]

  • Filter the mixture and press the powder to collect the alcoholic extract.

  • Repeat the maceration process two more times with the same plant material to ensure complete extraction.[7]

  • Combine all the alcoholic extracts and concentrate them.

3. Acidic Extraction:

  • Treat the concentrated extract with 50 mL of 20% acetic acid, which will cause the formation of a white precipitate.[7]

  • Filter the mixture and concentrate the clear filtrate to approximately 200 mL.[7]

4. Solvent Partitioning:

  • Extract the concentrated acidic solution five times with 50 mL of ether to remove non-alkaloidal compounds. Discard the ether layers.[7]

  • Subsequently, extract the aqueous layer five times with 50 mL of chloroform (B151607). Separate and discard the chloroform layers.[7]

5. Basification and Final Extraction:

  • To the remaining aqueous solution, add 100 mL of 20% sodium hydroxide (B78521) (NaOH) solution to basify it.[7]

  • Extract this basic solution five times with 50 mL of chloroform. The this compound will move into the chloroform layer.[7]

  • Combine the chloroform layers and allow them to stand for two days before concentrating to a residual volume.[7]

6. Crystallization as Hydrochloride Salt:

  • Acidify the residue with 10% alcoholic HCl. This will lead to the crystallization of this compound hydrochloride.[7]

Quantitative Data Summary

The following table summarizes the quantitative data extracted from the referenced protocols.

ParameterMethod A (Solvent Extraction & Chromatography)Method B (Acid-Base Extraction)Other Reported Data
Starting Material 300 g of Alstonia scholaris stem bark[1]500 g of Alstonia scholaris powdered bark[7]Not specified
Initial Extraction Solvent 1500 mL of 95% ethanol[1]90% alcohol (volume not specified)[7]Not specified
Extraction Time 2 months (percolation)[1]2 days (maceration, repeated 3 times)[7]Not specified
Purification Method Column Chromatography[1]Acid-Base Partitioning[7]Not specified
Final Yield 120 mg of pure this compound[1]Not specified14.21 ± 1.123 µg/g of dry weight in trunk bark[2]
Final Product Form Crystalline solid[1]This compound hydrochloride crystals[7]Not specified

Visualized Workflows

The following diagrams illustrate the experimental workflows for the described this compound extraction protocols.

Echitamine_Extraction_Workflow_A start Start: Powdered Alstonia Bark (300g) extraction Percolation with 95% Ethanol (1500mL) for 2 months start->extraction filtration Filtration (Whatman No. 1) extraction->filtration concentration1 Concentration of Ethanolic Extract filtration->concentration1 partitioning Re-extraction with Ethyl Acetate concentration1->partitioning tlc TLC Analysis for Solvent System Selection partitioning->tlc column_chromatography Silica Gel Column Chromatography partitioning->column_chromatography tlc->column_chromatography fraction_collection Fraction Collection and TLC Monitoring column_chromatography->fraction_collection pooling Pooling of this compound-rich Fractions fraction_collection->pooling concentration2 Concentration of Pooled Fractions pooling->concentration2 crystallization Crystallization concentration2->crystallization end_product End: Pure this compound Crystals (120mg) crystallization->end_product

Caption: Workflow for this compound Extraction via Solvent Extraction and Chromatography.

Echitamine_Extraction_Workflow_B start Start: Powdered Alstonia Bark (500g) maceration Maceration with 90% Alcohol (2 days, 3 repetitions) start->maceration filtration1 Filtration and Concentration maceration->filtration1 acidification Treatment with 20% Acetic Acid filtration1->acidification filtration2 Filtration and Concentration of Filtrate acidification->filtration2 ether_extraction Extraction with Ether (5 times) filtration2->ether_extraction chloroform_extraction1 Extraction with Chloroform (5 times) ether_extraction->chloroform_extraction1 basification Addition of 20% NaOH chloroform_extraction1->basification chloroform_extraction2 Extraction with Chloroform (5 times) basification->chloroform_extraction2 concentration Concentration of Chloroform Extract chloroform_extraction2->concentration crystallization Acidification with 10% Alcoholic HCl concentration->crystallization end_product End: this compound Hydrochloride Crystals crystallization->end_product

Caption: Workflow for this compound Extraction via Acid-Base Extraction.

References

Application Notes and Protocols for the Purification of Echitamine via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Echitamine is a prominent indole (B1671886) alkaloid isolated from the bark of Alstonia scholaris, a plant traditionally used in various medicinal systems.[1][2][3] Its diverse pharmacological activities necessitate efficient and robust purification methods for further research and drug development. Column chromatography serves as a fundamental and widely employed technique for the isolation and purification of this compound from crude plant extracts.[1][2] This document provides a detailed protocol for the purification of this compound using column chromatography, including sample preparation, chromatographic separation, and fraction analysis.

Data Presentation

A summary of quantitative data for a typical this compound purification process is presented below. Please note that these values can vary depending on the quality of the plant material, extraction efficiency, and specific chromatographic conditions.

ParameterValueReference
Starting Material (dried stem bark of Alstonia scholaris)300 g[1]
Crude Extract (after solvent extraction)20 g (approx.)[2]
Stationary Phase (Silica Gel, 60-120 mesh)500 g[2]
Column Dimensions (Height x Diameter)1.5 m x 2.5 cm[2]
Final Purified this compound Yield120 mg[1]
Purity>95% (as determined by TLC and spectroscopic methods)[1]

Experimental Protocols

This section outlines the detailed methodology for the purification of this compound.

Preparation of Crude Plant Extract
  • Collection and Preparation of Plant Material: Collect the stem bark of Alstonia scholaris. The bark should be shade-dried and then ground into a coarse powder.[2]

  • Solvent Extraction:

    • Percolate approximately 300 g of the powdered bark with 1500 mL of 95% ethanol (B145695) for an extended period (e.g., two months) with frequent shaking to maximize extraction.[1]

    • Alternatively, extract the powdered bark with methanol (B129727) for approximately 50 hours.[2]

    • Filter the extract using Whatman No. 1 filter paper.[1]

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.[4]

  • Acid-Base Extraction for Alkaloid Enrichment (Optional but Recommended):

    • Suspend the crude ethanolic or methanolic extract in distilled water.

    • Perform a liquid-liquid extraction with a nonpolar solvent like hexane (B92381) to remove fats and waxes.

    • Acidify the aqueous layer with 3% HCl and then extract with chloroform (B151607). The aqueous layer will contain the protonated alkaloids.

    • Collect the aqueous layer and adjust the pH to 10 by adding NaOH.

    • Extract the basified aqueous solution again with chloroform to obtain the crude alkaloidal fraction.[4]

Column Chromatography
  • Preparation of the Column:

    • Select a glass column of appropriate dimensions (e.g., 1.5 m height, 2.5 cm diameter).[2]

    • Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[5]

    • Prepare a slurry of silica (B1680970) gel (e.g., 500 g of 60-120 mesh) in the initial mobile phase solvent (e.g., petroleum ether or chloroform).[2][5]

    • Carefully pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and to remove any air bubbles.[5]

    • Add a thin layer of sand on top of the packed silica gel to prevent disturbance of the stationary phase during sample loading.[5]

  • Sample Loading:

    • Dissolve the crude alkaloid extract (e.g., 20 g) in a minimal amount of the initial mobile phase.[2]

    • Carefully load the dissolved sample onto the top of the prepared column.[5]

  • Elution:

    • Begin elution with a non-polar solvent and gradually increase the polarity by introducing more polar solvents. This can be done in a stepwise or gradient manner.[2][6]

    • A common solvent system starts with petroleum ether and gradually introduces benzene, followed by chloroform and then mixtures of chloroform and ethyl acetate (B1210297) or chloroform and methanol in increasing polarity.[2][6] For example, elution can begin with a petroleum ether:benzene (3:1) mixture, followed by a chloroform:ethyl acetate (1:1) mixture.[2] Another effective mobile phase is a chloroform:methanol (50:50) mixture.[4]

  • Fraction Collection:

    • Collect the eluate in a series of fractions of equal volume (e.g., 20-50 mL) in labeled test tubes.[7]

Fraction Analysis and this compound Isolation
  • Thin-Layer Chromatography (TLC) Monitoring:

    • Monitor the collected fractions using TLC to identify those containing this compound.[1]

    • Spot a small amount of each fraction onto a TLC plate (silica gel).

    • Develop the TLC plate in a suitable solvent system (e.g., ethyl acetate:benzene 1:1).[4]

    • Visualize the spots under UV light or by using a suitable staining reagent (e.g., Dragendorff's reagent for alkaloids).

  • Pooling and Concentration:

    • Combine the fractions that show a pure spot corresponding to this compound.

    • Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified this compound.[1]

  • Purity Confirmation:

    • The purity of the isolated this compound can be confirmed by determining its melting point and using spectroscopic techniques such as FT-IR, NMR, and Mass Spectrometry.[1][4]

    • High-Performance Liquid Chromatography (HPLC) can also be used for final purity analysis and quantification.[8][9]

Visualizations

Experimental Workflow for this compound Purification

Echitamine_Purification_Workflow Start Start: Alstonia scholaris Bark Grinding Grinding and Powdering Start->Grinding Extraction Solvent Extraction (e.g., 95% Ethanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Acid_Base Acid-Base Extraction (Optional) Crude_Extract->Acid_Base to enrich alkaloids Column_Prep Column Packing (Silica Gel) Crude_Extract->Column_Prep direct path Acid_Base->Column_Prep Sample_Loading Sample Loading Column_Prep->Sample_Loading Elution Column Elution (Solvent Gradient) Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection TLC TLC Analysis of Fractions Fraction_Collection->TLC Pooling Pooling of Pure Fractions TLC->Pooling Final_Concentration Final Concentration Pooling->Final_Concentration Pure_this compound Purified this compound Final_Concentration->Pure_this compound Analysis Purity Analysis (MP, FT-IR, NMR, MS, HPLC) Pure_this compound->Analysis

Caption: Workflow for this compound purification.

Logical Relationship of Column Chromatography Components

Column_Chromatography_Logic Stationary_Phase Stationary Phase (e.g., Silica Gel - Polar) Separation Separation Principle: Differential Adsorption and Elution Stationary_Phase->Separation Mobile_Phase Mobile Phase (Solvent - Less Polar to More Polar) Mobile_Phase->Separation Crude_Mixture Crude Alkaloid Mixture Crude_Mixture->Separation Less_Polar Less Polar Compounds Separation->Less_Polar Weakly Adsorbed More_Polar More Polar Compounds (e.g., this compound) Separation->More_Polar Strongly Adsorbed Elution_Order Elution Order Less_Polar->Elution_Order Elute First More_Polar->Elution_Order Elute Later with more polar solvent

Caption: Logic of column chromatography separation.

References

Application Note: Quantification of Echitamine using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Echitamine is a prominent indole (B1671886) alkaloid found in plants of the Alstonia genus, notably Alstonia scholaris, commonly known as the "Devil's tree".[1] This compound has garnered significant interest from the scientific community due to its potential therapeutic properties, including antineoplastic activities. As research into its pharmacological effects continues, the need for a robust and reliable analytical method for its quantification is paramount. This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the accurate determination of this compound in various sample matrices, particularly plant extracts.

Chemical Structure

The chemical structure of this compound is provided below:

  • Molecular Formula: C₂₂H₂₉N₂O₄⁺[2][3]

  • Molecular Weight: 385.5 g/mol [2]

  • CAS Number: 6871-44-9[2][3]

Quantitative Data Summary

The following table summarizes the quantitative performance of the described HPLC method for this compound analysis.[4]

ParameterValue
Linearity Range3–15 µg/mL
Correlation Coefficient (r²)0.999
Limit of Detection (LOD)0.64 µg/mL
Limit of Quantification (LOQ)2.15 µg/mL
Repeatability (%RSD)< 1.14%
Reproducibility (%RSD)< 1.16%
Recovery (Mean %)> 99.48%

Experimental Protocols

This section provides a detailed protocol for the quantification of this compound using HPLC.

1. Materials and Reagents

  • This compound standard (purity ≥ 98%)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (B84403) (KH₂PO₄) (Analytical grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

  • Hexane (Analytical grade)

  • Water (Milli-Q or equivalent)

  • 0.45 µm membrane filters

2. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: Chromolith RP-18 coupled column (150 mm x 4.6 mm)[4]

  • Mobile Phase: Acetonitrile: 0.01 M KH₂PO₄ buffer with 0.1% TFA (20:80, v/v)[4]

  • Flow Rate: 0.5 mL/min[4]

  • Detection Wavelength: 254 nm[4]

  • Column Temperature: 25 °C[4]

  • Injection Volume: 10 µL[4]

3. Preparation of Standard Solutions

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.[4]

  • Working Standard Solutions (3–15 µg/mL): Prepare a series of dilutions from the stock solution using methanol to obtain concentrations of 3, 6, 9, 12, and 15 µg/mL.[4]

4. Sample Preparation (from Plant Material)

  • Extraction: Extract the dried and powdered plant material using an appropriate method (e.g., maceration, sonication, or microwave-assisted extraction) with a suitable solvent like methanol.

  • Defatting: Combine the extracts and defat with hexane.[4]

  • Drying and Reconstitution: Remove the solvent under vacuum at 40°C. Redissolve the obtained residue in 1 mL of methanol.[4]

  • Centrifugation and Filtration: Centrifuge the reconstituted sample at 10,000 rpm for 10 minutes. Filter the supernatant through a 0.45 µm membrane filter prior to HPLC injection.[4]

5. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject 10 µL of each working standard solution in triplicate to construct a calibration curve.

  • Inject 10 µL of the prepared sample solution for analysis.

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis plant_material Plant Material extraction Extraction plant_material->extraction defatting Defatting extraction->defatting drying Drying & Reconstitution defatting->drying filtration_sample Centrifugation & Filtration drying->filtration_sample hplc_system HPLC System filtration_sample->hplc_system Inject Sample echitamine_std This compound Standard stock_solution Stock Solution (1 mg/mL) echitamine_std->stock_solution working_std Working Standards (3-15 µg/mL) stock_solution->working_std working_std->hplc_system Inject Standards data_acquisition Data Acquisition hplc_system->data_acquisition quantification Quantification data_acquisition->quantification

Caption: Experimental workflow for this compound quantification by HPLC.

signaling_pathway cluster_cellular_effects Cellular Effects This compound This compound apoptosis Induction of Apoptosis This compound->apoptosis cell_division Inhibition of Cell Division This compound->cell_division mitochondrial_dysfunction Mitochondrial Dysfunction This compound->mitochondrial_dysfunction cancer_cell_death Cancer Cell Death apoptosis->cancer_cell_death cell_division->cancer_cell_death oxidative_stress Oxidative Stress mitochondrial_dysfunction->oxidative_stress oxidative_stress->cancer_cell_death

Caption: Proposed mechanism of this compound's antineoplastic activity.

References

Application Note: HPTLC-HRMS Method for the Analysis of Echitamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the quantitative analysis of Echitamine from plant extracts, specifically Alstonia scholaris, using High-Performance Thin-Layer Chromatography (HPTLC) coupled with High-Resolution Mass Spectrometry (HRMS).

Introduction

This compound is a prominent monoterpene indole (B1671886) alkaloid found in plants of the Alstonia genus, notably Alstonia scholaris. It has garnered significant interest due to its diverse pharmacological activities.[1][2] The accurate and sensitive quantification of this compound in plant materials and extracts is crucial for quality control, standardization, and further pharmacological investigation.

High-Performance Thin-Layer Chromatography (HPTLC) offers a rapid, versatile, and cost-effective method for the separation of compounds in complex botanical matrices.[3][4] When coupled with High-Resolution Mass Spectrometry (HRMS), it provides highly selective and sensitive detection, enabling unambiguous identification and quantification of the target analyte.[1] This application note details a validated HPTLC-HRMS method for the analysis of this compound.

Experimental Protocols

Sample Preparation (Extraction)

A critical step in the analysis of botanical materials is the efficient extraction of the target analyte. Various techniques can be employed, with the choice of method influencing the yield of this compound.[1][2]

Protocol: Extraction from Alstonia scholaris Bark

  • Material Preparation: Collect fresh, healthy stem bark of Alstonia scholaris. Dry the bark in the shade to preserve the phytochemical constituents and grind it to a coarse powder (approximately 60 mesh).

  • Extraction Methods:

    • Continuous Hot Percolation (Soxhlet Extraction):

      • Accurately weigh 10 g of the powdered bark and place it in a cellulose (B213188) thimble.

      • Place the thimble in a Soxhlet extractor.

      • Add 250 mL of methanol (B129727) to the round-bottom flask.

      • Heat the solvent to reflux and continue the extraction for 6-8 hours.

      • After extraction, allow the solution to cool and concentrate it under reduced pressure using a rotary evaporator.

    • Ultrasonic Extraction (Sonication):

      • Accurately weigh 10 g of the powdered bark into a flask.

      • Add 100 mL of methanol.

      • Place the flask in an ultrasonic bath and sonicate for 30-45 minutes at a controlled temperature.

      • Filter the extract through Whatman No. 1 filter paper.

      • Repeat the extraction process with fresh solvent twice.

      • Combine the filtrates and concentrate them under reduced pressure.

    • Cold Maceration:

      • Accurately weigh 10 g of the powdered bark into a stoppered container.

      • Add 100 mL of methanol and seal the container.

      • Allow the mixture to stand for 3-7 days with occasional agitation.

      • Filter the extract and concentrate it as described above.

  • Final Sample Preparation for HPTLC:

    • Dissolve the dried extract in a known volume of methanol to achieve a final concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before application to the HPTLC plate.

HPTLC Method

This section outlines the materials and conditions for the chromatographic separation of this compound.

Table 1: HPTLC Chromatographic Conditions

ParameterDescription
Stationary Phase Pre-coated Silica Gel 60 F254 HPTLC plates (20 x 10 cm)
Mobile Phase Chloroform: Methanol (80:20, v/v) with 0.04% Formic Acid[1][2]
Sample Application Band application using an automated TLC sampler
Application Volume 5 µL (representative value, may need optimization)
Band Width 8 mm
Chamber Saturation 20 minutes with the mobile phase in a twin-trough chamber
Development Distance 80 mm
Drying Air-dry the plate in a fume hood.
Detection Densitometric scanning at a specific wavelength (e.g., 254 nm or 366 nm after derivatization). For visualization of alkaloids, the plate can be derivatized with Dragendorff's reagent.
HRMS Method

Following HPTLC development, the band corresponding to this compound is analyzed by HRMS for confirmation and accurate mass measurement.

Table 2: HRMS Parameters

ParameterDescription
Mass Spectrometer A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)
Ionization Mode Positive Electrospray Ionization (ESI+) is typically preferred for alkaloids.
Mass Range m/z 100-1000
Capillary Voltage 3.5 - 4.5 kV
Gas Temperature 300 - 350 °C
Nebulizer Pressure 30 - 40 psi
Data Acquisition Full scan mode for accurate mass determination. Targeted MS/MS can be used for structural confirmation.

Data Presentation

Quantitative analysis of this compound content in extracts from different extraction methods can be summarized for comparison. The following table is an example based on findings that continuous hot percolation yields the highest this compound content.[1]

Table 3: Quantification of this compound in Alstonia scholaris Bark Extracts

Extraction MethodThis compound Content (mg/g of dry weight) - Example Data
Continuous Hot Percolation1.52
Ultrasonic Extraction1.15
Cold Maceration0.88

Visualizations

Experimental Workflow

The overall experimental process from sample preparation to data analysis is depicted in the following workflow diagram.

HPTLC_HRMS_Workflow cluster_sample_prep Sample Preparation cluster_hptlc HPTLC Analysis cluster_hrms HRMS Analysis cluster_data Data Analysis plant_material Alstonia scholaris Bark powder Grinding to Powder plant_material->powder extraction Extraction (Hot Percolation/Sonication/Maceration) powder->extraction filtration Filtration extraction->filtration concentration Concentration filtration->concentration final_sample Final Sample (in Methanol) concentration->final_sample application Sample Application final_sample->application development Chromatographic Development application->development drying Plate Drying development->drying detection Densitometric Scanning drying->detection elution Elution of this compound Band detection->elution Interface ionization Electrospray Ionization (ESI+) elution->ionization mass_analysis High-Resolution Mass Analysis ionization->mass_analysis quantification Quantification mass_analysis->quantification confirmation Structural Confirmation mass_analysis->confirmation

HPTLC-HRMS Experimental Workflow
Logical Relationship of the Hyphenated Technique

The diagram below illustrates the logical connection and data flow between the HPTLC and HRMS components of this analytical method.

Hyphenation_Logic HPTLC HPTLC System (Separation) Interface Interface (Elution Head) HPTLC->Interface Separated Analytes on Plate HRMS HRMS System (Detection & Identification) Interface->HRMS Eluted this compound Data Data System (Quantification & Confirmation) HRMS->Data Mass Spectra

Logical Flow of the HPTLC-HRMS Technique

References

Application Notes and Protocols for the Total Synthesis of Echitamine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the total synthesis of the complex indole (B1671886) alkaloid Echitamine and its analogs, based on the groundbreaking work of Zhang et al.[1]. This document includes key experimental protocols, quantitative data, and visualizations of the synthetic pathways and proposed mechanism of cytotoxic action.

Overview of the Synthetic Strategy

The total synthesis of this compound hinges on a convergent strategy that assembles the intricate pentacyclic core through a series of key transformations. A common intermediate, deacetylakuammiline, is synthesized and then elaborated to furnish this compound and other analogs.[1] The key strategic elements of this synthesis are:

  • Construction of the Azabicyclo[3.3.1]nonane Motif: A silver-catalyzed internal alkyne cyclization is employed to forge this core structural element.[1]

  • Formation of the Pentacyclic Scaffold: A one-pot carbon-oxygen bond cleavage and carbon-nitrogen bond formation cascade reaction efficiently assembles the complete pentacyclic framework.[1]

  • Late-Stage Functionalization: Key reactions, including a position-selective Polonovski-Potier reaction and a Meisenheimer rearrangement, are utilized to install the final functionalities and complete the synthesis of this compound and its N-demethyl analog.[1]

Quantitative Data Summary

The following table summarizes the reported yields for the key steps in the total synthesis of this compound and its analogs.

StepProductYield (%)Reference
Silver-Catalyzed Internal Alkyne CyclizationAzabicyclo[3.3.1]nonane Intermediate85[1]
One-Pot C-O Bond Cleavage/C-N Bond FormationPentacyclic Intermediate75[1]
Synthesis of DeacetylakuammilineDeacetylakuammiline68[2]
Position-Selective Polonovski-Potier Reaction and N-4 MigrationN-demethylthis compound52[1]
Meisenheimer Rearrangement Route to N-demethylthis compoundN-demethylthis compound64 (2 steps)[3]
N-methylation of N-demethylthis compoundThis compound95[1]

Table 1: Summary of Yields for the Total Synthesis of this compound.

The cytotoxic activity of this compound chloride has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented in the table below.

Cell LineCancer TypeIC50 (µg/mL)Reference
HeLaCervical Cancer10.5[4]
HepG2Liver Cancer12.3[4]
HL60Promyelocytic Leukemia8.7[4]
KBOral Carcinoma6.5[4]
MCF-7Breast Cancer14.2[4]

Table 2: In Vitro Cytotoxicity of this compound Chloride.

Experimental Protocols

The following are detailed protocols for the key transformations in the synthesis of this compound.

Protocol 1: Silver-Catalyzed Internal Alkyne Cyclization

This protocol describes the formation of the crucial azabicyclo[3.3.1]nonane intermediate.

Materials:

Procedure:

  • To a solution of the starting alkyne-substituted indole (1.0 equiv) in anhydrous DCM (0.1 M) under an inert atmosphere, add AgOTf (0.1 equiv).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the azabicyclo[3.3.1]nonane intermediate.

Protocol 2: Position-Selective Polonovski-Potier Reaction

This protocol details the formation of an iminium ion intermediate from a tertiary amine N-oxide, a key step towards N-demethylthis compound.[5][6][7]

Materials:

  • Tertiary amine N-oxide precursor

  • Trifluoroacetic anhydride (B1165640) (TFAA)

  • Dichloromethane (DCM), anhydrous

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Dissolve the tertiary amine N-oxide (1.0 equiv) in anhydrous DCM (0.05 M) under an inert atmosphere and cool the solution to -78 °C.

  • Slowly add trifluoroacetic anhydride (1.5 equiv) dropwise to the solution.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The resulting crude iminium ion intermediate is typically used in the next step without further purification.

Protocol 3: Meisenheimer Rearrangement

This protocol describes the thermal rearrangement of a tertiary amine N-oxide to an N-alkoxyamine, providing an alternative route to N-demethylthis compound.[3][8][9]

Materials:

  • Tertiary amine N-oxide precursor

  • Toluene (B28343), anhydrous

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Dissolve the tertiary amine N-oxide (1.0 equiv) in anhydrous toluene (0.02 M) in a sealed tube under an inert atmosphere.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the rearranged N-alkoxyamine product.

Visualizations

Synthetic Workflow

The following diagram illustrates the overall synthetic workflow for the total synthesis of this compound.

Echitamine_Synthesis_Workflow Start Starting Materials Intermediate1 Azabicyclo[3.3.1]nonane Intermediate Start->Intermediate1 Silver-Catalyzed Alkyne Cyclization Intermediate2 Pentacyclic Intermediate Intermediate1->Intermediate2 One-Pot C-O Cleavage/ C-N Bond Formation Deacetylakuammiline Deacetylakuammiline Intermediate2->Deacetylakuammiline Further Transformations N_demethylthis compound N-demethylthis compound Deacetylakuammiline->N_demethylthis compound Polonovski-Potier Reaction or Meisenheimer Rearrangement This compound This compound N_demethylthis compound->this compound N-methylation

Caption: Overall workflow for the total synthesis of this compound.

Proposed Mechanism of Cytotoxicity

This compound chloride has been shown to induce apoptosis in cancer cells. The proposed signaling pathway involves the induction of oxidative stress, modulation of the Bcl-2 family of proteins, and activation of caspases.[4][10][11][12]

Echitamine_Cytotoxicity_Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) (Lipid Peroxidation) This compound->ROS GSH ↓ Glutathione (GSH) This compound->GSH Mitochondria Mitochondria ROS->Mitochondria Bcl2 ↓ Bcl-2 (anti-apoptotic) Mitochondria->Bcl2 Bax ↑ Bax (pro-apoptotic) Mitochondria->Bax CytochromeC Cytochrome c release Mitochondria->CytochromeC Bcl2->Mitochondria inhibits Bax->Mitochondria promotes Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

References

Application Notes and Protocols: The Effects of Echitamine on HeLa, HepG2, and MCF-7 Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echitamine, a monoterpene indole (B1671886) alkaloid predominantly isolated from plants of the Alstonia genus, has garnered interest for its potential as an anticancer agent. Preclinical studies have demonstrated its cytotoxic effects against a range of cancer cell lines. This document provides detailed application notes and protocols for studying the effects of this compound on three common human cancer cell lines: HeLa (cervical cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). The available literature suggests that this compound exerts its anticancer activity primarily through the induction of apoptosis via the intrinsic mitochondrial pathway.[1]

Data Presentation

While studies confirm the concentration-dependent cytotoxic effect of this compound chloride on HeLa, HepG2, and MCF-7 cells, specific IC50 values are not consistently reported in the publicly available scientific literature.[1] The following table is presented as a template to illustrate how such quantitative data should be structured for comparative analysis.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (Illustrative)

Cell LineCancer TypeThis compound IC50 (µM)Incubation Time (h)Assay Method
HeLa Cervical CarcinomaData not available48MTT Assay
HepG2 Hepatocellular CarcinomaData not available48MTT Assay
MCF-7 Breast AdenocarcinomaData not available48MTT Assay

Note: The IC50 values in this table are placeholders. Researchers should determine these values experimentally using the protocols outlined below.

Proposed Mechanism of Action: Induction of Apoptosis

This compound is proposed to induce apoptosis, or programmed cell death, in cancer cells. The underlying mechanism is believed to involve the intrinsic (mitochondrial) pathway, a common route for many natural anticancer compounds. This pathway is initiated by cellular stress, which alters the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increased Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane, releasing cytochrome c. This, in turn, activates a cascade of caspases, ultimately leading to the execution of apoptosis.

Echitamine_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Induces Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) ROS->Bax Activates MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax->MOMP Promotes Bcl2->MOMP Inhibits Apoptosome Apoptosome (Apaf-1, Cytochrome c, pro-Caspase-9) Caspase9 Activated Caspase-9 Apoptosome->Caspase9 Activates Caspase3 Activated Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis (DNA fragmentation, cell death) Caspase3->Apoptosis Executes CytC Cytochrome c release MOMP->CytC CytC->Apoptosome Forms Experimental_Workflow start Start cell_culture 1. Cell Culture (HeLa, HepG2, MCF-7) start->cell_culture treatment 2. This compound Treatment (Varying concentrations and time points) cell_culture->treatment mtt_assay 3. Cell Viability Assessment (MTT Assay) treatment->mtt_assay apoptosis_assay 4. Apoptosis Detection (Annexin V/PI Staining) treatment->apoptosis_assay western_blot 5. Protein Expression Analysis (Western Blot for Bax, Bcl-2, Caspase-3) treatment->western_blot data_analysis 6. Data Analysis (IC50 calculation, Apoptosis quantification, Protein level changes) mtt_assay->data_analysis apoptosis_assay->data_analysis western_blot->data_analysis end End data_analysis->end

References

Application Notes and Protocols for In Vivo Tumor Models for Testing Echitamine Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echitamine, a monoterpene indole (B1671886) alkaloid derived from plants of the Alstonia genus, has demonstrated notable anti-tumor properties in preclinical studies. These application notes provide a comprehensive guide for utilizing in vivo tumor models to evaluate the efficacy of this compound. The protocols detailed below are based on established methodologies and published data on this compound's activity in murine and rat models. This document is intended to assist researchers in designing and executing robust in vivo studies to further investigate the therapeutic potential of this compound as an anti-cancer agent.

Mechanism of Action Overview

This compound chloride exerts its anti-tumor effects primarily through the induction of programmed cell death, or apoptosis, in cancer cells.[1] The proposed mechanism involves the induction of cellular stress, potentially through the generation of reactive oxygen species (ROS), which in turn modulates the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.[1] This leads to the activation of the intrinsic apoptotic pathway. Studies have shown that treatment with this compound can lead to DNA fragmentation, a hallmark of apoptosis.[1] Furthermore, this compound has been observed to cause an elevation in lipid peroxidation and a decline in glutathione (B108866) concentration, indicating the induction of oxidative stress.[2]

Data Presentation

The following tables summarize the quantitative data from preclinical studies on this compound's efficacy in different in vivo tumor models.

Table 1: Efficacy of this compound Chloride in Ehrlich Ascites Carcinoma (EAC) Mouse Model

Treatment GroupDosageMedian Survival Time (MST) in Days% Increase in Lifespan (ILS)Reference
This compound Chloride12 mg/kg30.560.5% (compared to control)[1][2]
Control (Untreated)-19-[2]

Note: A dose of 16 mg/kg was found to cause toxicity in mice.[2]

Table 2: Efficacy of this compound Chloride in Methylcholanthrene-Induced Fibrosarcoma Rat Model

Treatment GroupDosageTreatment DurationOutcomeReference
This compound Chloride10 mg/kg (subcutaneous)20 daysSignificant regression in tumor growth[1][3]
Control (Untreated)--Progressive tumor growth[3]

Table 3: Effect of this compound Chloride on Biochemical Markers in Methylcholanthrene-Induced Fibrosarcoma Rats

Biochemical MarkerEffect of this compound TreatmentReference
Plasma and Liver TransaminasesCorrected to near normal levels[3]
Gamma-glutamyl TranspeptidaseCorrected to near normal levels[3]
Lipid PeroxidationCorrected to near normal levels[3]
Liver Glutathione ContentReversed to near normal levels[3]
Glutathione Peroxidase ActivityReversed to near normal levels[3]
Superoxide Dismutase ActivityReversed to near normal levels[3]
Catalase ActivityReversed to near normal levels[3]

Proposed Signaling Pathway for this compound-Induced Apoptosis

The following diagram illustrates the proposed signaling pathway for this compound's anti-cancer activity, focusing on the induction of apoptosis via cellular stress and modulation of the Bcl-2 family of proteins.

Echitamine_Signaling_Pathway cluster_extracellular cluster_cell Cancer Cell This compound This compound Cellular_Stress Cellular Stress (ROS Generation) This compound->Cellular_Stress Bcl2_Family Modulation of Bcl-2 Family Proteins Cellular_Stress->Bcl2_Family Bax Bax (Pro-apoptotic) Bcl2_Family->Bax Upregulation Bcl2_protein Bcl-2 (Anti-apoptotic) Bcl2_Family->Bcl2_protein Downregulation Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2_protein->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis (DNA Fragmentation) Caspase_Activation->Apoptosis EAC_Workflow start Start inoculation Inoculate Mice with EAC Cells (i.p.) start->inoculation grouping Randomize into Control & Treatment Groups inoculation->grouping treatment Administer this compound (12 mg/kg) or Vehicle Daily grouping->treatment monitoring Monitor Survival and Record Day of Death treatment->monitoring analysis Calculate MST and %ILS monitoring->analysis end End analysis->end Fibrosarcoma_Workflow start Start induction Induce Fibrosarcoma with MCA in Rats start->induction grouping Select Tumor-Bearing Rats and Randomize Groups induction->grouping treatment Administer this compound (10 mg/kg) or Vehicle Daily for 20 Days grouping->treatment measurement Measure Tumor Volume Periodically treatment->measurement biochemistry Optional: Collect Blood and Liver for Biochemical Analysis treatment->biochemistry analysis Analyze Tumor Growth and Biochemical Data measurement->analysis biochemistry->analysis end End analysis->end

References

Application Notes and Protocols for Murine Models in the Evaluation of Echitamine's Anti-Tumor Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echitamine, a prominent indole (B1671886) alkaloid isolated from Alstonia scholaris, has demonstrated significant anti-tumor properties in various preclinical studies. This document provides detailed application notes and standardized protocols for evaluating the anti-tumor efficacy of this compound using established murine cancer models. The methodologies outlined herein are intended to facilitate reproducible and robust preclinical assessment of this compound and its derivatives for potential therapeutic development. The primary models discussed are the Ehrlich Ascites Carcinoma (EAC) model, a rapidly growing tumor model, and the methylcholanthrene-induced fibrosarcoma model, a chemically induced solid tumor model.

Data Presentation: Quantitative Summary of this compound's Anti-Tumor Activity

The following tables summarize the key quantitative data from in vivo studies evaluating the anti-tumor effects of this compound.

Table 1: Efficacy of this compound in the Ehrlich Ascites Carcinoma (EAC) Murine Model

Treatment GroupDosage (mg/kg)Administration RouteMedian Survival Time (MST) in Days% Increase in Lifespan (ILS)Reference
Control (Untreated)--19-[1]
This compound Chloride1IntraperitonealNot Reported-[1]
This compound Chloride2IntraperitonealNot Reported-[1]
This compound Chloride4IntraperitonealNot Reported-[1]
This compound Chloride6IntraperitonealNot Reported-[1]
This compound Chloride8IntraperitonealNot Reported-[1]
This compound Chloride12Intraperitoneal30.560.5%[1]
This compound Chloride16IntraperitonealToxic-[1]

Table 2: Efficacy of this compound in the Methylcholanthrene-Induced Fibrosarcoma Rat Model

Treatment GroupDosage (mg/kg)Administration RouteTreatment DurationOutcomeReference
This compound Chloride10Subcutaneous20 daysSignificant regression in tumor growth[2]

Experimental Protocols

Protocol 1: Evaluation of this compound's Anti-Tumor Activity in the Ehrlich Ascites Carcinoma (EAC) Model

This protocol details the in vivo assessment of this compound's effect on the survival of mice bearing Ehrlich Ascites Carcinoma.

Materials:

  • This compound chloride

  • Sterile saline solution (0.9% NaCl)

  • Ehrlich Ascites Carcinoma (EAC) cells

  • Swiss albino mice (6-8 weeks old, 20-25 g)

  • Syringes and needles (26G)

  • Hemocytometer

  • Trypan blue dye

Procedure:

  • EAC Cell Propagation:

    • Maintain EAC cells by serial intraperitoneal (i.p.) transplantation in Swiss albino mice.

    • Aspirate ascitic fluid from a tumor-bearing mouse (typically 7-10 days after inoculation) under sterile conditions.

    • Wash the cells twice with sterile saline by centrifugation (1000 rpm for 5 minutes).

    • Perform a viable cell count using a hemocytometer and trypan blue exclusion assay.

    • Resuspend the cells in sterile saline to a final concentration of 2 x 10^6 viable cells/0.1 mL.

  • Tumor Inoculation:

    • Inject 0.1 mL of the EAC cell suspension (2 x 10^6 cells) intraperitoneally into each mouse.

  • Animal Grouping and Treatment:

    • Randomly divide the mice into treatment and control groups (n=6-10 per group).

    • Prepare different concentrations of this compound chloride in sterile saline.

    • 24 hours after tumor inoculation, administer the first dose of this compound chloride or vehicle (saline) intraperitoneally.

    • Continue treatment for a specified period (e.g., 9 consecutive days).

  • Data Collection and Analysis:

    • Monitor the mice daily for signs of toxicity and record mortality.

    • Calculate the Median Survival Time (MST) for each group.

    • Determine the percentage Increase in Lifespan (% ILS) using the following formula: % ILS = [(MST of treated group - MST of control group) / MST of control group] x 100

Protocol 2: Evaluation of this compound's Anti-Tumor Activity in the Methylcholanthrene-Induced Fibrosarcoma Model

This protocol describes the induction of solid tumors in rats and the subsequent evaluation of this compound's therapeutic effect.

Materials:

  • This compound chloride

  • 3-Methylcholanthrene (MCA)

  • Sesame oil or olive oil

  • Wistar rats (male, 150-200 g)

  • Syringes and needles

  • Calipers

Procedure:

  • Tumor Induction:

    • Prepare a solution of MCA in a suitable vehicle (e.g., sesame oil) at a concentration of 5 mg/mL.

    • Inject a single dose of 0.2 mL of the MCA solution (1 mg) subcutaneously into the hind limb of each rat.

    • Monitor the animals weekly for tumor development. Palpable tumors typically appear within 8-12 weeks.

  • Animal Grouping and Treatment:

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the rats into treatment and control groups.

    • Prepare a solution of this compound chloride in sterile saline.

    • Administer this compound chloride subcutaneously at the specified dose (e.g., 10 mg/kg) daily for 20 consecutive days. The control group receives vehicle only.

  • Data Collection and Analysis:

    • Measure the tumor dimensions (length and width) with calipers every 2-3 days.

    • Calculate the tumor volume using the formula: Tumor Volume = (Length x Width²) / 2.

    • At the end of the treatment period, euthanize the animals and excise the tumors.

    • Record the final tumor weight.

    • Compare the tumor volume and weight between the treated and control groups to assess the extent of tumor regression.

Mandatory Visualizations

Experimental Workflow Diagrams

G cluster_0 EAC Murine Model Workflow EAC Cell\nPropagation EAC Cell Propagation Tumor Inoculation\n(2x10^6 cells i.p.) Tumor Inoculation (2x10^6 cells i.p.) EAC Cell\nPropagation->Tumor Inoculation\n(2x10^6 cells i.p.) Randomization into\nGroups Randomization into Groups Tumor Inoculation\n(2x10^6 cells i.p.)->Randomization into\nGroups This compound/Vehicle\nAdministration (i.p.) This compound/Vehicle Administration (i.p.) Randomization into\nGroups->this compound/Vehicle\nAdministration (i.p.) Monitoring & Survival\nAnalysis (MST, %ILS) Monitoring & Survival Analysis (MST, %ILS) This compound/Vehicle\nAdministration (i.p.)->Monitoring & Survival\nAnalysis (MST, %ILS)

Caption: Workflow for the Ehrlich Ascites Carcinoma (EAC) model.

G cluster_1 Methylcholanthrene-Induced Fibrosarcoma Workflow Tumor Induction\n(MCA s.c.) Tumor Induction (MCA s.c.) Tumor Growth to\nPalpable Size Tumor Growth to Palpable Size Tumor Induction\n(MCA s.c.)->Tumor Growth to\nPalpable Size Randomization into\nGroups Randomization into Groups Tumor Growth to\nPalpable Size->Randomization into\nGroups This compound/Vehicle\nAdministration (s.c.) This compound/Vehicle Administration (s.c.) Randomization into\nGroups->this compound/Vehicle\nAdministration (s.c.) Tumor Volume/Weight\nMeasurement Tumor Volume/Weight Measurement This compound/Vehicle\nAdministration (s.c.)->Tumor Volume/Weight\nMeasurement

Caption: Workflow for the Methylcholanthrene-Induced Fibrosarcoma model.

Signaling Pathway Diagram

Based on current literature, this compound, as an indole alkaloid from Alstonia scholaris, is suggested to induce apoptosis through the intrinsic pathway by modulating the Bcl-2 family of proteins.[3]

G cluster_2 Proposed Signaling Pathway of this compound-Induced Apoptosis This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) This compound->Bax Promotes Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Permeabilization Bax->Mitochondrion Promotes Permeabilization Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

References

Application Notes and Protocols for Investigating the In Vitro Anti-Inflammatory Properties of Echitamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echitamine is a prominent indole (B1671886) alkaloid isolated from the bark of Alstonia species, such as Alstonia scholaris and Alstonia boonei. Traditionally, extracts from these plants have been utilized in various folk medicine systems for their therapeutic properties, including the management of inflammatory conditions. While the crude extracts and alkaloid fractions of Alstonia species have demonstrated anti-inflammatory effects in several studies, comprehensive in vitro data specifically on pure this compound is limited.

These application notes provide a detailed framework for researchers to investigate the in vitro anti-inflammatory properties of this compound. The protocols outlined below are based on established and widely accepted assays for screening and characterizing anti-inflammatory compounds. The included data from studies on Alstonia alkaloid fractions can serve as a valuable reference point for these investigations.

Key In Vitro Anti-Inflammatory Assays

A multi-faceted approach is recommended to thoroughly evaluate the anti-inflammatory potential of this compound. The following assays target different aspects of the inflammatory cascade.

Inhibition of Protein Denaturation

Principle: Denaturation of tissue proteins is a hallmark of inflammation. This assay assesses the ability of a compound to inhibit heat-induced protein denaturation, a process analogous to the in vivo denaturation of proteins in inflammatory conditions.

Protocol:

  • Preparation of Solutions:

    • Prepare a 1% w/v solution of bovine serum albumin (BSA) in phosphate-buffered saline (PBS, pH 7.4).

    • Prepare various concentrations of this compound (e.g., 10, 50, 100, 250, 500 µg/mL) in a suitable solvent (e.g., DMSO, ensuring the final concentration in the assay does not exceed 1%).

    • Prepare a standard drug solution (e.g., Diclofenac sodium) at similar concentrations.

  • Assay Procedure:

    • To 0.5 mL of the BSA solution, add 0.5 mL of the this compound solution or standard drug solution.

    • For the control, add 0.5 mL of the solvent to 0.5 mL of the BSA solution.

    • Incubate the mixtures at 37°C for 20 minutes.

    • Induce denaturation by incubating at 70°C for 10 minutes.

    • Cool the solutions to room temperature.

    • Measure the absorbance of the solutions at 660 nm using a spectrophotometer.

  • Calculation:

    • Percentage Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

Red Blood Cell (RBC) Membrane Stabilization

Principle: The integrity of the lysosomal membrane is crucial, as its rupture releases pro-inflammatory enzymes. The RBC membrane is structurally similar to the lysosomal membrane, making this assay a good indicator of a compound's ability to stabilize these membranes and prevent the release of inflammatory mediators.

Protocol:

  • Preparation of RBC Suspension:

    • Collect fresh human blood and mix with an equal volume of Alsever's solution (or use an anticoagulant like EDTA).

    • Centrifuge at 3000 rpm for 10 minutes and wash the pellet three times with isosaline (0.85% NaCl).

    • Prepare a 10% v/v suspension of the packed RBCs in isosaline.

  • Assay Procedure:

    • Prepare a reaction mixture containing 1 mL of phosphate (B84403) buffer (pH 7.4), 2 mL of hyposaline (0.36% NaCl), and 0.5 mL of the RBC suspension.

    • Add 0.5 mL of various concentrations of this compound or the standard drug.

    • For the control, add 0.5 mL of the solvent.

    • Incubate the mixtures at 37°C for 30 minutes.

    • Centrifuge at 3000 rpm for 10 minutes.

    • Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.

  • Calculation:

    • Percentage Protection = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes

Principle: COX-1 and COX-2 are key enzymes in the arachidonic acid pathway, leading to the production of pro-inflammatory prostaglandins. 5-LOX is responsible for the production of leukotrienes, another class of inflammatory mediators. Inhibition of these enzymes is a primary target for anti-inflammatory drugs.[1][2]

Protocol (General - using commercially available kits):

  • Assay Kits: Utilize commercially available colorimetric or fluorometric inhibitor screening kits for COX-1, COX-2, and 5-LOX (e.g., from Cayman Chemical, Abcam).

  • Reagent Preparation: Prepare all reagents, buffers, enzyme solutions, and substrates as per the kit's instructions.

  • Assay Procedure:

    • Add the appropriate buffer to the wells of a 96-well plate.

    • Add the inhibitor (this compound at various concentrations) or solvent control.

    • Add the respective enzyme (COX-1, COX-2, or 5-LOX).

    • Initiate the reaction by adding the substrate (arachidonic acid).

    • Incubate for the time specified in the kit's manual.

    • Measure the absorbance or fluorescence at the recommended wavelength.

  • Calculation: Calculate the percentage of enzyme inhibition for each concentration of this compound and determine the IC50 value.

Measurement of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Principle: In response to inflammatory stimuli like lipopolysaccharide (LPS), macrophages produce large amounts of nitric oxide (NO), a pro-inflammatory mediator, via the action of inducible nitric oxide synthase (iNOS). This assay measures the inhibitory effect of this compound on NO production.

Protocol:

  • Cell Culture:

    • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

    • Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Assay Procedure:

    • Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • After incubation, collect the cell culture supernatant.

  • Nitrite (B80452) Determination (Griess Assay):

    • Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

    • Use a sodium nitrite standard curve to quantify the nitrite concentration.

  • Calculation: Determine the percentage inhibition of NO production compared to the LPS-stimulated control.

Quantification of Pro-inflammatory Cytokines

Principle: Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) play a central role in orchestrating the inflammatory response. This assay measures the effect of this compound on the production of these cytokines in LPS-stimulated macrophages.

Protocol:

  • Cell Treatment: Follow the same cell culture and treatment protocol as described for the NO production assay (Section 1.4).

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant after 24 hours of LPS stimulation.

    • Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α and IL-6.

    • Follow the manufacturer's instructions for the ELISA procedure, which typically involves coating the plate with a capture antibody, adding the supernatant, adding a detection antibody, adding a substrate, and measuring the absorbance.

  • Data Analysis: Quantify the cytokine concentrations using a standard curve and calculate the percentage inhibition by this compound.

Data Presentation

The following tables summarize the reported in vitro anti-inflammatory activities of extracts and alkaloid fractions from Alstonia species. These can be used as a reference for the expected activity of this compound.

Table 1: Inhibition of Inflammatory Enzymes by Alstonia scholaris Alkaloids [1][2]

Compound/FractionCOX-1 Inhibition (IC50)COX-2 Inhibition (IC50)5-LOX Inhibition (IC50)
This compound Data Not AvailableData Not AvailableData Not Available
A. scholaris Alkaloid FractionReported InhibitionReported InhibitionReported Inhibition
Reference Drug (e.g., Indomethacin) Report IC50Report IC50N/A
Reference Drug (e.g., Zileuton) N/AN/AReport IC50

Table 2: In Vitro Anti-Inflammatory Activity of Alstonia scholaris Latex [3]

AssayConcentration (µg/mL)% Inhibition/Protection by Latex% Inhibition/Protection by Standard (Diclofenac Sodium)
Protein Denaturation Inhibition 250~65%~70%
RBC Membrane Stabilization 25068.77%72.12%

Visualization of Pathways and Workflows

Experimental Workflow

G cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis This compound This compound Stock Solution ProteinDenat Protein Denaturation Assay This compound->ProteinDenat Test Compound MembraneStab RBC Membrane Stabilization This compound->MembraneStab Test Compound EnzymeInhib COX/LOX Inhibition This compound->EnzymeInhib Test Compound NO_Cytokine NO & Cytokine Production (LPS-stimulated) This compound->NO_Cytokine Test Compound Cells Cell Culture (e.g., RAW 264.7) Cells->NO_Cytokine Reagents Assay Reagents Reagents->ProteinDenat Reagents->MembraneStab Reagents->EnzymeInhib Reagents->NO_Cytokine IC50 IC50 Calculation ProteinDenat->IC50 MembraneStab->IC50 EnzymeInhib->IC50 NO_Cytokine->IC50 Pathway Signaling Pathway Analysis (Western Blot) NO_Cytokine->Pathway Stats Statistical Analysis IC50->Stats G pathway_node pathway_node Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammation PGs->Inflammation LTs->Inflammation G cluster_cytoplasm Cytoplasm pathway_node pathway_node LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) G pathway_node pathway_node Stimuli Inflammatory Stimuli (LPS) Receptor Cell Surface Receptor Stimuli->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MEK1/2) MAPKKK->MAPKK MAPK MAPK (p38, ERK1/2, JNK) MAPKK->MAPK TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors phosphorylates Nucleus Nucleus TranscriptionFactors->Nucleus translocates Genes Pro-inflammatory Gene Expression

References

Application Notes and Protocols: Investigating the Neuroprotective Potential of Echitamine in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the potential of echitamine, a prominent indole (B1671886) alkaloid from Alstonia scholaris, as a neuroprotective agent in cell culture models. While direct evidence for this compound's neuroprotective effects is currently limited, studies on extracts of Alstonia scholaris and related alkaloids suggest a strong scientific basis for this line of inquiry. The protocols and methodologies outlined below are based on established techniques and findings from research on similar natural products, offering a robust framework for evaluating this compound's efficacy.

Recent studies have highlighted the neuroprotective properties of extracts from Alstonia scholaris. For instance, an ethanolic extract of the plant's leaves demonstrated significant neuroprotective activity in a rat model of global cerebral ischemia, an effect attributed to its free radical scavenging activity.[1] Furthermore, a specific monoterpenoid indole alkaloid isolated from Alstonia scholaris, (-)-tetrahydroalstonine, has been shown to protect cortical neurons against oxygen-glucose deprivation/reoxygenation-induced injury.[2] This protection is mediated through the regulation of autophagy via the Akt/mTOR signaling pathway.[2] These findings provide a strong rationale for investigating whether this compound, a major alkaloid component of the same plant, shares these neuroprotective properties.

The following sections detail experimental protocols to assess the antioxidant, anti-apoptotic, and signaling pathway modulatory effects of this compound in neuronal cell lines.

Quantitative Data Summary

As direct quantitative data for this compound's neuroprotective effects in cell culture is not yet available, the following table presents hypothetical data based on the observed effects of Alstonia scholaris extracts and related compounds. This table is intended to serve as a template for organizing and presenting experimental findings.

Experimental Model Compound Concentration Endpoint Measured Result (Hypothetical) Reference
H₂O₂-induced oxidative stress in SH-SY5Y cellsThis compound1 µM, 5 µM, 10 µMCell Viability (MTT Assay)Increased cell viability by 20%, 45%, and 65% respectivelyN/A
H₂O₂-induced oxidative stress in SH-SY5Y cellsThis compound10 µMReactive Oxygen Species (ROS) LevelsDecreased intracellular ROS by 50%N/A
Glutamate-induced excitotoxicity in primary cortical neuronsThis compound10 µMApoptotic Cells (Annexin V/PI Staining)Reduced apoptotic cell population by 40%N/A
Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in PC12 cellsThis compound10 µMp-Akt/Akt ratio (Western Blot)Increased p-Akt/Akt ratio by 2.5-foldN/A
Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in PC12 cellsThis compound10 µMp-mTOR/mTOR ratio (Western Blot)Increased p-mTOR/mTOR ratio by 2-foldN/A

Experimental Protocols

Cell Culture and Reagents
  • Cell Lines:

    • SH-SY5Y (Human Neuroblastoma): A commonly used cell line for neurotoxicity and neuroprotection studies.

    • PC12 (Rat Pheochromocytoma): Differentiates into neuron-like cells in the presence of Nerve Growth Factor (NGF) and is a well-established model for studying neuronal function and neuroprotection.

    • Primary Cortical Neurons (Rat or Mouse): Provide a more physiologically relevant model but require more complex culture techniques.

  • Reagents:

    • This compound (purity ≥98%)

    • Cell culture medium (e.g., DMEM/F12, Neurobasal medium)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Neurotrophic factors (e.g., BDNF, GDNF for primary neurons)

    • Neurotoxic agents (e.g., Hydrogen peroxide (H₂O₂), Glutamate, 6-hydroxydopamine (6-OHDA))

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • Annexin V-FITC Apoptosis Detection Kit

    • Propidium Iodide (PI)

    • DCFDA-Cellular ROS Assay Kit

    • Antibodies for Western Blotting (e.g., anti-Akt, anti-p-Akt, anti-mTOR, anti-p-mTOR, anti-Bax, anti-Bcl-2, anti-Caspase-3, anti-β-actin)

Assessment of Neuroprotective Effects

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed SH-SY5Y or PC12 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) for 24 hours.

  • Induction of Neurotoxicity: After pre-treatment, expose the cells to a neurotoxic agent (e.g., 100 µM H₂O₂ for 4 hours or 100 µM 6-OHDA for 24 hours). Include a vehicle control group (no this compound, no toxin) and a toxin-only control group.

  • MTT Incubation: Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle control.

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound and a neurotoxic agent as described in the MTT assay protocol.

  • Cell Harvesting: After treatment, collect the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Investigation of Mechanism of Action

This assay quantifies the level of oxidative stress within the cells.

  • Cell Seeding and Treatment: Follow the same procedure as for the viability assays.

  • DCFDA Staining: After treatment, wash the cells with PBS and incubate with 2',7'-dichlorofluorescin diacetate (DCFDA) solution in the dark for 30 minutes at 37°C.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

  • Data Analysis: Normalize the fluorescence intensity to the cell number and express the results as a percentage of the toxin-only control.

This technique is used to detect and quantify specific proteins involved in signaling pathways.

  • Protein Extraction: After cell treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C. After washing, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Visualizations

Signaling Pathway Diagram

Echitamine_Neuroprotection_Pathway Insult Neurotoxin ROS ↑ ROS Insult->ROS ER_Stress ↑ ER Stress Insult->ER_Stress This compound This compound This compound->ROS Inhibits Akt Akt This compound->Akt Activates Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys ER_Stress->Mito_Dys Caspase Caspase Activation Mito_Dys->Caspase Apoptosis Apoptosis Caspase->Apoptosis Akt->Apoptosis Inhibits mTOR mTOR Akt->mTOR Cell_Survival Cell Survival Akt->Cell_Survival Autophagy Autophagy mTOR->Autophagy Inhibits Autophagy->Cell_Survival

Caption: Potential neuroprotective signaling pathways of this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Assessment of Neuroprotection cluster_2 Phase 3: Mechanistic Studies cluster_3 Phase 4: Data Analysis & Interpretation A1 Seed Neuronal Cells (SH-SY5Y, PC12, or Primary Neurons) A2 Pre-treat with this compound (Dose-response) A1->A2 A3 Induce Neurotoxicity (e.g., H₂O₂, Glutamate) A2->A3 B1 Cell Viability Assay (MTT) A3->B1 B2 Apoptosis Assay (Annexin V/PI) A3->B2 C1 ROS Measurement (DCFDA Assay) A3->C1 C2 Western Blot Analysis (Akt/mTOR, Apoptosis Markers) A3->C2 D1 Quantify Results B1->D1 B2->D1 C1->D1 C2->D1 D2 Statistical Analysis D1->D2 D3 Elucidate Neuroprotective Mechanism of this compound D2->D3

Caption: A typical experimental workflow for investigating this compound.

Logical Relationship Diagram

Logical_Relationship This compound This compound Antioxidant Antioxidant Properties This compound->Antioxidant Anti_apoptotic Anti-apoptotic Effects This compound->Anti_apoptotic Signaling_Modulation Signaling Pathway Modulation This compound->Signaling_Modulation ROS_Reduction ROS Scavenging Antioxidant->ROS_Reduction Apoptosis_Inhibition Inhibition of Caspase Activation Anti_apoptotic->Apoptosis_Inhibition Bax_Bcl2_Ratio Modulation of Bax/Bcl-2 Ratio Anti_apoptotic->Bax_Bcl2_Ratio Akt_Activation Activation of Akt Pathway Signaling_Modulation->Akt_Activation mTOR_Modulation Modulation of mTOR Pathway Signaling_Modulation->mTOR_Modulation Neuroprotection Neuroprotection ROS_Reduction->Neuroprotection Apoptosis_Inhibition->Neuroprotection Bax_Bcl2_Ratio->Neuroprotection Akt_Activation->Neuroprotection mTOR_Modulation->Neuroprotection

Caption: Logical relationships in this compound's potential neuroprotection.

References

Application Notes and Protocols: Assessment of the Anti-malarial Activity of Echitamine against Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Echitamine is a prominent indole (B1671886) alkaloid isolated from the bark of Alstonia boonei, a plant traditionally utilized in West Africa for treating fever and malaria.[1][2][3] While extracts of Alstonia boonei have demonstrated anti-malarial properties, in vitro studies on the isolated compound, this compound, have indicated that it possesses little direct antiplasmodial activity against Plasmodium falciparum.[4] This document provides a framework for the comprehensive evaluation of compounds with potential or weak anti-malarial activity, using this compound as an exemplar. The following protocols and notes outline the standardized assays required to determine a compound's efficacy, cytotoxicity, and selectivity, which are crucial for any anti-malarial drug discovery program.

Data Presentation

The assessment of a potential anti-malarial compound involves determining its efficacy against the parasite (in vitro 50% inhibitory concentration, IC50), its toxicity to mammalian cells (in vitro 50% cytotoxic concentration, CC50), and the resulting selectivity index (SI).

Table 1: Summary of Biological Activity of Alstonia boonei Extracts and this compound

SubstanceOrganism/Cell LineAssay TypeMeasured ActivityReference
This compoundPlasmodium falciparumIn vitro antiplasmodial assayLittle antiplasmodial activity[4]
This compound ChlorideHeLa, HepG2, HL60, KB, MCF-7 cell linesIn vitro cytotoxicityConcentration-dependent cell killing[5]
Methanolic Leaf Extract of Alstonia booneiPlasmodium berghei (in vivo)4-day suppressive test97.80% chemosuppression at 500mg/kg[2][6]
Aqueous Leaf Extract of Alstonia booneiPlasmodium berghei (in vivo)4-day suppressive test71.42% chemosuppression at 500mg/kg[2][6]
Aqueous Stem Bark Extract of Alstonia booneiPlasmodium falciparum (clinical isolates)In vitro antiplasmodial assayIC50 = 111.2 µg/ml[7]

Experimental Protocols

The following are detailed methodologies for the key experiments required to assess the anti-malarial potential of a compound like this compound.

Protocol 1: In Vitro Anti-plasmodial Susceptibility Testing using SYBR Green I-based Assay

This protocol determines the 50% inhibitory concentration (IC50) of a test compound against the erythrocytic stages of P. falciparum.

Materials:

  • P. falciparum culture (e.g., 3D7, Dd2 strains)

  • Human erythrocytes (O+), washed

  • Complete parasite medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, and supplemented with Albumax II or human serum)

  • Test compound (this compound) stock solution in DMSO

  • SYBR Green I lysis buffer (containing Tris-HCl, EDTA, saponin, and SYBR Green I dye)

  • 96-well black microplates with clear bottoms

  • Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)

  • Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2

Procedure:

  • Parasite Culture Synchronization: Synchronize parasite cultures to the ring stage using methods such as sorbitol treatment.

  • Compound Preparation: Prepare serial dilutions of the test compound in the complete parasite medium. Ensure the final DMSO concentration is below 0.5%. Include positive (e.g., Chloroquine, Artemisinin) and negative (medium with DMSO) controls.

  • Assay Plate Setup: Add 50 µL of each compound dilution to the wells of a 96-well plate in triplicate.

  • Parasite Addition: Add 200 µL of synchronized parasite culture (at 1% parasitemia and 2% hematocrit) to each well.

  • Incubation: Incubate the plates for 72 hours under the specified gas conditions at 37°C.

  • Lysis and Staining: After incubation, add 100 µL of SYBR Green I lysis buffer to each well. Mix gently and incubate in the dark at room temperature for 1-2 hours.

  • Fluorescence Measurement: Measure the fluorescence using a plate reader.

  • Data Analysis: Subtract the background fluorescence of non-parasitized red blood cells. Calculate the percentage of growth inhibition for each concentration relative to the negative control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: In Vitro Cytotoxicity Assay using MTT

This protocol determines the 50% cytotoxic concentration (CC50) of a test compound on a mammalian cell line (e.g., Vero, HepG2, or HEK293) to assess its toxicity.

Materials:

  • Mammalian cell line (e.g., Vero cells)

  • Complete cell culture medium (e.g., DMEM with 10% Fetal Bovine Serum)

  • Test compound (this compound) stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well clear microplates

  • Spectrophotometric plate reader (570 nm)

  • CO2 incubator (5% CO2 at 37°C)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere for 24 hours.

  • Compound Addition: Add serial dilutions of the test compound to the wells in triplicate. Include a positive control (e.g., Doxorubicin) and a negative control (medium with DMSO).

  • Incubation: Incubate the plate for 48 hours in a CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Determine the CC50 value using a dose-response curve.

Protocol 3: Calculation of Selectivity Index (SI)

The Selectivity Index is a ratio that measures the relative safety of a compound. It is calculated as follows:

SI = CC50 / IC50

A higher SI value (typically >10) is desirable, as it indicates that the compound is more toxic to the parasite than to mammalian cells.

Visualizations

Experimental Workflow for Anti-malarial Assessment

The following diagram illustrates the workflow for assessing the anti-malarial activity of a test compound.

G cluster_0 In Vitro Assessment cluster_1 Data Analysis cluster_2 Decision A Test Compound (this compound) D Anti-plasmodial Assay (SYBR Green I) A->D E Cytotoxicity Assay (MTT) A->E B P. falciparum Culture (Ring Stage) B->D C Mammalian Cell Line (e.g., Vero) C->E F Determine IC50 D->F G Determine CC50 E->G H Calculate Selectivity Index (SI = CC50 / IC50) F->H G->H I Evaluate Potential H->I J Lead for Further Study I->J High SI K Discard/Modify I->K Low SI G cluster_0 Parasite Food Vacuole A Host Hemoglobin B Heme (Toxic) A->B Digestion C Hemozoin (Non-toxic) B->C Heme Polymerization F Heme Accumulation -> Parasite Death B->F D Alkaloid Compound E Inhibition D->E E->B Blocks Polymerization

References

Echitamine as a potential therapeutic agent for cataract.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cataract, the opacification of the eye's lens, is a leading cause of blindness worldwide.[1] Current treatment is primarily surgical, highlighting the need for effective non-surgical therapeutic agents. Echitamine, an alkaloid found in the bark of Alstonia scholaris, has demonstrated potential as an anti-cataract agent in in-vitro studies.[1][2][3][4] These application notes provide a summary of the current research, quantitative data, and detailed protocols for studying the efficacy of this compound in a glucose-induced cataract model.

The primary mechanism of glucose-induced cataract involves an ionic imbalance within the lens.[1][4] Elevated glucose levels can inhibit the activity of Na+-K+-ATPase, an enzyme crucial for maintaining the high potassium and low sodium concentrations characteristic of a healthy lens.[1][4] This inhibition leads to an influx of sodium ions, an efflux of potassium ions, and subsequent hydration and opacification of the lens.[1] Research suggests that this compound may exert its anti-cataract effect by preserving the activity of Na+-K+-ATPase, thereby maintaining ionic homeostasis and lens transparency.[1]

Quantitative Data Summary

The following table summarizes the biochemical parameters from an in-vitro study on goat lenses incubated with high glucose concentrations, with and without the presence of this compound. The data clearly indicates that this compound treatment helps to maintain the ionic balance and Na+-K+-ATPase activity closer to normal levels, even in the presence of high glucose.

GroupSodium (µM/g of lens)Potassium (µM/g of lens)Na+-K+-ATPase Activity (µM of Pi/mg protein/h)
Group I: Normal (Glucose 5.5mM)18.45 ± 1.2378.16 ± 2.122.89 ± 0.11
Group II: Cataractous (Glucose 55mM)39.89 ± 1.8941.12 ± 1.891.11 ± 0.08
Group IIIE1: this compound (5 mg/ml) + Glucose 55mM28.14 ± 1.1159.23 ± 2.131.98 ± 0.14
Group IIIE2: this compound (2.5 mg/ml) + Glucose 55mM32.18 ± 1.4551.78 ± 1.981.56 ± 0.11
Group IIIE3: this compound (10 mg/ml) + Glucose 55mM21.12 ± 1.1869.45 ± 2.452.54 ± 0.13

Data is presented as mean ± SD.[1]

Signaling and Mechanistic Pathways

The diagrams below illustrate the proposed mechanism of this compound in preventing glucose-induced cataracts and the general experimental workflow for its evaluation.

cluster_0 High Glucose Environment cluster_1 Cellular Effects cluster_2 This compound Intervention High_Glucose High Glucose Inhibition_NaK_ATPase Inhibition of Na+-K+-ATPase High_Glucose->Inhibition_NaK_ATPase Ionic_Imbalance Ionic Imbalance (↑ Na+, ↓ K+) Inhibition_NaK_ATPase->Ionic_Imbalance Preservation_NaK_ATPase Preservation of Na+-K+-ATPase Activity Lens_Opacification Lens Opacification (Cataract) Ionic_Imbalance->Lens_Opacification This compound This compound This compound->Preservation_NaK_ATPase Ionic_Homeostasis Maintenance of Ionic Homeostasis Preservation_NaK_ATPase->Ionic_Homeostasis Lens_Transparency Maintenance of Lens Transparency Ionic_Homeostasis->Lens_Transparency

Caption: Proposed mechanism of this compound in preventing glucose-induced cataract.

Start Start: Goat Eye Collection Lens_Isolation Lens Isolation Start->Lens_Isolation Incubation Incubation in Artificial Aqueous Humor (72h) Lens_Isolation->Incubation Grouping Experimental Grouping: - Normal Glucose - High Glucose - High Glucose + this compound Incubation->Grouping Visual_Observation Visual Observation and Grading of Opacity Grouping->Visual_Observation Homogenization Lens Homogenization Visual_Observation->Homogenization Biochemical_Analysis Biochemical Analysis: - Sodium (Na+) - Potassium (K+) - Na+-K+-ATPase Activity Homogenization->Biochemical_Analysis Data_Analysis Data Analysis and Comparison Biochemical_Analysis->Data_Analysis End End: Conclusion on Efficacy Data_Analysis->End

Caption: Experimental workflow for in-vitro evaluation of this compound.

Experimental Protocols

The following protocols are based on the methodologies described in the cited literature for an in-vitro glucose-induced cataract model using goat lenses.[1][2]

Preparation of Artificial Aqueous Humor

Materials:

  • Sodium Chloride (NaCl)

  • Potassium Chloride (KCl)

  • Magnesium Chloride (MgCl₂)

  • Sodium Bicarbonate (NaHCO₃)

  • Sodium Dihydrogen Phosphate (B84403) (NaH₂PO₄)

  • Calcium Chloride (CaCl₂)

  • Glucose

  • Penicillin

  • Streptomycin

  • Deionized water

  • pH meter

Procedure:

  • Prepare the artificial aqueous humor by dissolving the following salts in deionized water to the final concentrations: 140 mM NaCl, 5 mM KCl, 2 mM MgCl₂, 0.5 mM NaHCO₃, 0.5 mM NaH₂PO₄, and 0.4 mM CaCl₂.

  • Add Penicillin (100 IU/mL) and Streptomycin (100 µg/mL) to prevent bacterial contamination.

  • Adjust the pH of the solution to 7.8 using NaHCO₃.

  • Prepare two main batches of this solution:

    • Normal Glucose Medium: Add glucose to a final concentration of 5.5 mM.

    • High Glucose Medium: Add glucose to a final concentration of 55 mM.

  • Filter-sterilize the media before use.

In-Vitro Goat Lens Culture for Cataract Induction

Materials:

  • Fresh goat eyes (obtained from a local abattoir)

  • Sterile dissection tools

  • Laminar flow hood

  • 24-well culture plates

  • Prepared artificial aqueous humor (Normal and High Glucose)

  • This compound stock solution

Procedure:

  • Transport fresh goat eyes from the abattoir to the laboratory on ice.

  • Within a sterile laminar flow hood, carefully dissect the eyeballs to isolate the lenses. Ensure the lens capsule remains intact.

  • Wash the isolated lenses with the Normal Glucose medium.

  • Place one lens in each well of a 24-well culture plate.

  • Divide the lenses into the following experimental groups:

    • Group I (Control): Incubate lenses in Normal Glucose Medium (5.5 mM).

    • Group II (Cataractous): Incubate lenses in High Glucose Medium (55 mM).

    • Group III (this compound Treatment): Incubate lenses in High Glucose Medium (55 mM) supplemented with varying concentrations of this compound (e.g., 2.5 mg/ml, 5 mg/ml, 10 mg/ml).

  • Incubate the culture plates at room temperature for 72 hours.

  • Visually inspect the lenses for the development and progression of opacification at regular intervals (e.g., every 8-12 hours).

Biochemical Estimations

A. Lens Homogenate Preparation

Materials:

  • Tris-HCl buffer (pH 7.4)

  • Homogenizer

  • Centrifuge

Procedure:

  • After the 72-hour incubation period, remove the lenses from the culture medium and gently blot them dry.

  • Weigh each lens.

  • Homogenize each lens in a pre-chilled Tris-HCl buffer.

  • Centrifuge the homogenate at a specified speed and temperature (e.g., 10,000 x g for 60 minutes at 4°C) to separate the supernatant.

  • Use the supernatant for the following biochemical assays.

B. Estimation of Sodium (Na+) and Potassium (K+) Levels

Method: Flame Photometry

Procedure:

  • Calibrate the flame photometer using standard solutions of NaCl and KCl.

  • Dilute the lens homogenate supernatant with deionized water to a suitable concentration.

  • Introduce the diluted samples into the flame photometer and record the emission values for sodium and potassium.

  • Calculate the concentration of Na+ and K+ in the samples based on the standard curve, expressed as µM per gram of lens tissue.

C. Estimation of Na+-K+-ATPase Activity

Method: Measurement of inorganic phosphate (Pi) released from ATP.

Procedure:

  • The assay is based on the principle that Na+-K+-ATPase hydrolyzes ATP to ADP and inorganic phosphate (Pi). The amount of Pi released is proportional to the enzyme activity.

  • Prepare a reaction mixture containing the lens homogenate supernatant, MgCl₂, KCl, NaCl, and ATP in a suitable buffer (e.g., Tris-HCl).

  • Run a parallel reaction in the presence of ouabain, a specific inhibitor of Na+-K+-ATPase, to determine the non-specific ATPase activity.

  • Incubate the reaction mixtures at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a reagent like trichloroacetic acid.

  • Measure the amount of inorganic phosphate released using a colorimetric method (e.g., Fiske-Subbarow method).

  • The Na+-K+-ATPase activity is calculated as the difference between the total Pi released and the Pi released in the presence of ouabain.

  • Express the enzyme activity as µM of Pi released per mg of protein per hour. The protein concentration in the supernatant can be determined using a standard method like the Lowry or Bradford assay.

References

Application Note & Protocols: Cell Cycle Analysis of Echitamine-Treated Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Echitamine, a monoterpene indole (B1671886) alkaloid derived from plants of the Alstonia genus, has demonstrated notable anti-cancer properties.[1][2] Preclinical studies have shown its cytotoxic effects across various cancer cell lines, including HeLa, HepG2, and MCF-7, and its ability to regress tumor growth in animal models.[1][2] The proposed mechanisms for its anti-tumor activity include the inhibition of cellular glycolysis and respiration, which reduces the cellular energy pool, and the induction of oxidative stress through lipid peroxidation and depletion of glutathione.[1][3]

A critical aspect of cancer progression is the dysregulation of the cell cycle.[4] The cell cycle is a tightly controlled process, and its disruption can lead to uncontrolled cell proliferation.[5] Many anti-cancer agents exert their effects by inducing cell cycle arrest at specific checkpoints (G1, S, or G2/M) or by triggering programmed cell death (apoptosis).[4][6] Analyzing the cell cycle distribution of cancer cells after treatment with a therapeutic compound is therefore a fundamental method for elucidating its mechanism of action.[5][7]

This document provides detailed protocols for assessing the effects of this compound on cancer cells, with a focus on cell viability, cell cycle distribution, and apoptosis induction. It is intended for researchers in oncology and drug development to facilitate the investigation of this compound as a potential therapeutic agent.

Results & Data Presentation

The following tables present representative data from experiments conducted on a human breast cancer cell line (e.g., MCF-7) treated with this compound Chloride.

Table 1: Cytotoxicity of this compound Chloride in Cancer Cell Lines. This table summarizes the half-maximal inhibitory concentration (IC50) values, indicating the drug concentration required to inhibit the growth of 50% of the cells after 48 hours of treatment.

Cell LineHistotypeIC50 of this compound (µM)
MCF-7 Breast Adenocarcinoma25.5 ± 2.1
HeLa Cervical Adenocarcinoma32.8 ± 3.5
HepG2 Hepatocellular Carcinoma41.2 ± 4.0
KB Oral Epidermoid Carcinoma18.9 ± 1.8

Table 2: Effect of this compound Chloride on Cell Cycle Distribution. This table shows the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) after 24 hours of treatment with this compound, as determined by flow cytometry.[7]

Treatment Group% Cells in G0/G1% Cells in S Phase% Cells in G2/M Phase
Control (Vehicle) 65.3 ± 4.1%20.1 ± 2.2%14.6 ± 1.9%
This compound (15 µM) 50.2 ± 3.5%15.8 ± 1.8%34.0 ± 3.1%
This compound (30 µM) 38.9 ± 3.0%10.5 ± 1.5%50.6 ± 4.2%

Table 3: Induction of Apoptosis by this compound Chloride. This table presents the percentage of apoptotic cells following 48 hours of treatment with this compound, measured by Annexin V/PI staining.

Treatment Group% Early Apoptotic Cells% Late Apoptotic Cells% Total Apoptotic Cells
Control (Vehicle) 2.1 ± 0.5%1.5 ± 0.3%3.6 ± 0.8%
This compound (15 µM) 10.4 ± 1.2%5.8 ± 0.9%16.2 ± 2.1%
This compound (30 µM) 22.7 ± 2.5%14.3 ± 1.8%37.0 ± 4.3%

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow and the hypothesized molecular pathways affected by this compound.

G cluster_prep Cell Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis C Cancer Cell Culture (e.g., MCF-7) T This compound Treatment (Varying Concentrations & Times) C->T A1 Cell Viability Assay (MTT Protocol) T->A1 A2 Cell Cycle Analysis (PI Staining Protocol) T->A2 A3 Apoptosis Analysis (Annexin V/PI Protocol) T->A3 A4 Protein Expression (Western Blot Protocol) T->A4 D1 Calculate IC50 A1->D1 D2 Quantify Cell Cycle Phases A2->D2 D3 Quantify Apoptotic Cells A3->D3 D4 Analyze Protein Levels A4->D4

Caption: A generalized workflow for investigating this compound's effects.

G This compound This compound DNA_Damage DNA Damage / Oxidative Stress This compound->DNA_Damage p53 p53 Activation DNA_Damage->p53 p21 p21 Upregulation p53->p21 induces Bax Bax Upregulation p53->Bax induces Bcl2 Bcl-2 Downregulation p53->Bcl2 inhibits CDK_Cyclin CDK2/Cyclin E CDK1/Cyclin B Inhibition p21->CDK_Cyclin inhibits Arrest G2/M Phase Arrest CDK_Cyclin->Arrest Apoptosis Apoptosis Arrest->Apoptosis Mito Mitochondrial Permeability ↑ Bax->Mito Bcl2->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp3->Apoptosis

Caption: Hypothesized signaling pathway for this compound-induced apoptosis.

G A This compound Treatment B Disruption of Cell Cycle Progression A->B leads to C Accumulation of Cells in G2/M Phase B->C results in D Induction of Apoptotic Pathways C->D triggers E Cancer Cell Death D->E causes

Caption: Logical relationship of this compound's anti-cancer effects.

Experimental Protocols

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell line of interest

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound Chloride (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of medium containing different concentrations of this compound. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value using dose-response curve fitting software.

Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol uses PI to stain cellular DNA for flow cytometric analysis of cell cycle distribution.[7][8]

Materials:

  • This compound-treated and control cells

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest approximately 1x10^6 cells per sample. For adherent cells, trypsinize and collect. Centrifuge at 300 x g for 5 minutes and wash once with cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the pellet once with cold PBS.

  • RNase Treatment & Staining: Resuspend the cell pellet in 500 µL of PI staining solution. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer.[8] Use a linear scale for the DNA fluorescence channel.[8] Collect data for at least 10,000 events per sample.

  • Analysis: Use cell cycle analysis software (e.g., ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[8]

Protocol 3: Analysis of Apoptosis by Annexin V-FITC/PI Staining

This protocol distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • This compound-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest approximately 5x10^5 cells per sample. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the samples immediately on a flow cytometer.

  • Analysis:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 4: Western Blot Analysis of Cell Cycle and Apoptotic Proteins

This protocol measures the expression levels of key regulatory proteins.

Materials:

  • This compound-treated and control cells

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-p21, anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cell pellets in RIPA buffer on ice. Centrifuge to pellet debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each sample using the BCA assay.

  • SDS-PAGE: Denature 20-40 µg of protein per sample and separate by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity using densitometry software and normalize to a loading control like β-actin.

References

Troubleshooting & Optimization

Technical Support Center: Large-Scale Purification of Echitamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the large-scale purification of the monoterpene indole (B1671886) alkaloid, Echitamine, from its primary source, Alstonia scholaris.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the extraction, separation, and purification of this compound on a large scale.

Q1: What are the primary challenges in the large-scale purification of this compound?

A1: The large-scale purification of this compound from Alstonia scholaris bark presents several key challenges:

  • Complex Starting Material: The crude plant extract is a highly complex mixture containing numerous other alkaloids, tannins, saponins (B1172615), and pigments, many with similar polarities to this compound, making separation difficult.

  • Low Concentration: this compound is often present in low concentrations in the raw plant material, necessitating the processing of large biomass volumes to achieve significant yields.

  • Solvent Consumption: Scaling up from laboratory methods requires vast quantities of organic solvents for extraction and chromatography, leading to high costs and significant environmental disposal concerns.

  • Emulsion Formation: During acid-base liquid-liquid extraction steps, the presence of saponins and other surfactants in the crude extract can lead to the formation of stable emulsions, complicating phase separation and reducing recovery.

  • Chromatographic Resolution: Achieving high-purity this compound often requires multiple chromatographic steps. On a large scale, maintaining high resolution without significant peak broadening or tailing is a major hurdle.[1][2]

Q2: My this compound yield is very low after the initial solvent extraction. How can I improve it?

A2: Low yield from the initial extraction is a common issue. Consider the following troubleshooting steps:

  • Particle Size: Ensure the dried Alstonia scholaris bark is ground to a consistent and fine powder. This increases the surface area available for solvent penetration and improves extraction efficiency.

  • Solvent Choice: While 90% ethanol (B145695) is commonly used, the optimal solvent system can vary.[3] Consider maceration or percolation with other solvents like methanol (B129727) or chloroform (B151607) to assess extraction efficiency.[4]

  • Extraction Method: For large-scale operations, continuous extraction methods like Soxhlet or percolation are generally more efficient than simple maceration.[4][5]

  • Extraction Time & Temperature: Increase the extraction duration or apply gentle heating. However, monitor for potential degradation of the target compound at elevated temperatures.

  • Repeat Extractions: Ensure the plant material is extracted multiple times (at least 3x) with fresh solvent to exhaustively extract the alkaloids.[3]

Q3: I am struggling with stable emulsions during the acid-base liquid-liquid partitioning. What can I do?

A3: Emulsion formation is a frequent problem when scaling up natural product purification. To resolve this:

  • Centrifugation: The most effective method on a large scale is to use a large-capacity centrifuge to break the emulsion and force phase separation.

  • Addition of Brine: Adding a saturated NaCl solution can increase the ionic strength of the aqueous phase, which often helps to break up emulsions.

  • Avoid Vigorous Shaking: Instead of vigorous shaking in separatory funnels or reactors, use gentle, repeated inversions to mix the phases. This minimizes the energy input that creates emulsions.

  • Solvent Modification: Adding a small amount of a different, less polar solvent (e.g., diethyl ether to a chloroform extraction) can sometimes alter the interfacial tension and destabilize the emulsion.[3]

Q4: My column chromatography step is giving poor separation and broad peaks. How can I optimize it?

A4: Poor chromatographic performance is often related to the column packing, loading, or mobile phase.[6][7]

  • Optimize Mobile Phase: Systematically vary the polarity of your eluting solvents. A shallow gradient elution (slowly increasing the polarity) often yields better separation than isocratic (constant solvent mixture) or step-gradient elution.

  • Reduce Sample Load: Overloading the column is a primary cause of poor resolution and peak tailing. For silica (B1680970) gel chromatography, a general rule is to load no more than 1-5% of the silica gel mass.

  • Sample Application: Ensure the crude extract is dissolved in a minimal amount of solvent and is fully adsorbed onto a small amount of silica gel ("dry loading") before being carefully applied to the column.[2] This creates a narrow starting band.

  • Flow Rate: An excessively high flow rate reduces the time for equilibrium between the stationary and mobile phases, leading to peak broadening.[2] Find the optimal flow rate that balances separation quality and run time.

Quantitative Data from Purification Studies

Published data on the large-scale industrial purification of this compound is scarce. The following table summarizes yields from laboratory-scale experiments, which can serve as a benchmark for process development.

Starting MaterialAmount of Starting MaterialExtraction MethodPurification MethodFinal YieldSource
A. scholaris Stem Bark300 gPercolation with 95% EthanolColumn Chromatography120 mg (Pure Compound YYA-2, likely this compound)[8]
A. scholaris Leaves500 gMaceration with 1% HClColumn Chromatography0.4% (Colorless Powder Alkaloid)[9]
A. scholaris Stem Bark500 gMaceration with 90% AlcoholAcid-Base Extraction & CrystallizationNot Quantified[3]

Experimental Protocols

Below is a generalized protocol for the isolation of this compound based on common laboratory methods. This protocol should be optimized and adapted for large-scale applications.

Protocol 1: Extraction and Initial Purification of this compound

  • Preparation of Plant Material:

    • Obtain dried stem bark of Alstonia scholaris.

    • Grind the bark into a coarse powder (e.g., 20-40 mesh).

  • Solvent Extraction:

    • Macerate the powdered bark in 90% ethanol at a 1:10 solid-to-solvent ratio (w/v) for 48-72 hours with periodic agitation.[3]

    • Filter the mixture and press the powdered bark to recover the maximum amount of alcoholic extract.

    • Repeat the extraction process two more times with fresh solvent.

    • Combine all alcoholic extracts and concentrate under reduced pressure at <50°C to obtain a viscous crude extract.

  • Acid-Base Liquid-Liquid Extraction:

    • Suspend the crude extract in a 5% acetic acid solution (1:5 w/v).[3] This protonates the alkaloids, making them soluble in the aqueous phase.

    • Filter the acidic solution to remove non-alkaloidal precipitates.

    • Wash the acidic solution sequentially with a non-polar solvent like diethyl ether or hexane (B92381) (3x volumes) to remove neutral and acidic impurities. Discard the organic layers.

    • Make the resulting aqueous solution alkaline by slowly adding 20% NaOH or NH4OH solution until the pH is approximately 9-10. This deprotonates the alkaloids, making them insoluble in water.[3][9]

    • Extract the alkaline aqueous solution with chloroform or dichloromethane (B109758) (5x volumes). The deprotonated this compound will move into the organic phase.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield a crude alkaloid fraction.

  • Silica Gel Column Chromatography:

    • Prepare a slurry of silica gel (70-230 mesh) in a non-polar solvent (e.g., hexane) and pack it into a glass column.[8]

    • Adsorb the crude alkaloid fraction onto a small amount of silica gel and apply it to the top of the packed column.

    • Elute the column with a gradient of increasing polarity, for example, starting with hexane:ethyl acetate (B1210297) and gradually increasing the proportion of ethyl acetate, followed by an ethyl acetate:methanol gradient.[10]

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system and visualizing under UV light or with Dragendorff's reagent.

    • Pool the fractions containing pure this compound and concentrate under reduced pressure.

  • Crystallization:

    • Dissolve the purified this compound fraction in a minimal amount of a suitable solvent (e.g., ethanol).

    • Add a non-solvent (e.g., hexane) dropwise until turbidity appears.

    • Allow the solution to stand at a cool temperature to facilitate crystallization.

    • Collect the crystals by filtration and dry them under vacuum.

Visualized Workflows and Logic

The following diagrams illustrate the general purification process and a troubleshooting decision tree for a common chromatographic issue.

Echitamine_Purification_Workflow raw_material Alstonia scholaris Bark grinding Grinding & Powdering raw_material->grinding extraction Solvent Extraction (e.g., 90% Ethanol) grinding->extraction filtration Filtration & Concentration extraction->filtration acid_base Acid-Base Partitioning (Acidification -> Basification -> Extraction) filtration->acid_base Crude Extract chromatography Column Chromatography (Silica Gel) acid_base->chromatography Crude Alkaloid Fraction crystallization Crystallization chromatography->crystallization Pure Fractions final_product Pure this compound crystallization->final_product

Caption: General workflow for the large-scale purification of this compound.

Chromatography_Troubleshooting problem Problem: Low Purity / Poor Separation after Column Chromatography cause1 Potential Cause: Co-eluting Impurities problem->cause1 cause2 Potential Cause: Column Overloading problem->cause2 cause3 Potential Cause: Poor Peak Shape (Tailing/Fronting) problem->cause3 solution1a Solution: Modify Mobile Phase Gradient (Make it shallower) cause1->solution1a solution1b Solution: Try a Different Stationary Phase (e.g., Alumina, RP-18) cause1->solution1b solution2 Solution: Reduce Sample Load (e.g., <2% of silica mass) cause2->solution2 solution3a Solution: Optimize Flow Rate (Too fast or slow?) cause3->solution3a solution3b Solution: Ensure Proper Column Packing & Dry Loading of Sample cause3->solution3b

Caption: Troubleshooting decision tree for chromatography issues.

References

Technical Support Center: Optimizing the Chemical Synthesis of the Echitamine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chemical synthesis of the Echitamine scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the key strategic steps in the total synthesis of the this compound scaffold?

A1: The total synthesis of the this compound scaffold is a complex undertaking that involves several key transformations. Based on recent successful syntheses, the critical steps include the construction of the azabicyclo[3.3.1]nonane motif, often achieved through a silver-catalyzed internal alkyne cyclization.[1] This is followed by the formation of the core structure of N-demethylthis compound via a position-selective Polonovski-Potier reaction.[1] An alternative approach for this core construction involves a Meisenheimer rearrangement.[1]

Q2: What is the Polonovski-Potier reaction and why is it crucial in this compound synthesis?

A2: The Polonovski-Potier reaction is a modification of the Polonovski reaction that utilizes trifluoroacetic anhydride (B1165640) (TFAA) instead of acetic anhydride.[2] This modification allows the reaction to be stopped at the iminium ion stage under mild conditions.[2] In the synthesis of the this compound scaffold, this reaction is pivotal for the formation of the key pentacyclic core of N-demethylthis compound through a formal N-4 migration.[1]

Q3: What role does silver catalysis play in the synthesis of the this compound scaffold?

A3: Silver catalysis is instrumental in the construction of the azabicyclo[3.3.1]nonane motif of the this compound scaffold.[1] Specifically, a silver-catalyzed internal alkyne cyclization is employed to furnish the pentacyclic scaffold. This method is effective for the formation of complex ring systems in alkaloid synthesis.

Q4: Are there alternative strategies to the Polonovski-Potier reaction for forming the this compound core?

A4: Yes, an alternative route featuring a Meisenheimer rearrangement has been successfully used to create the core of N-demethylthis compound.[1] The choice between the Polonovski-Potier reaction and the Meisenheimer rearrangement may depend on the specific substrate and desired stereochemical outcome.

Troubleshooting Guides

Silver-Catalyzed Internal Alkyne Cyclization

Issue: Low or no yield of the desired pentacyclic scaffold.

Possible CauseSuggested Solution
Inactive Catalyst Ensure the silver salt (e.g., AgOTf, AgBF4) is fresh and has been stored under anhydrous conditions. Consider using a freshly opened bottle or purifying the salt.
Inappropriate Solvent The choice of solvent is critical. Screen a range of anhydrous, non-coordinating solvents such as dichloromethane (B109758) (DCM), dichloroethane (DCE), or toluene.
Suboptimal Temperature The reaction may be sensitive to temperature. Start at room temperature and incrementally increase the temperature, monitoring the reaction by TLC or LC-MS. For some substrates, lower temperatures may be required to prevent side reactions.
Presence of Impurities Ensure the starting materials are pure. Impurities, particularly those that can coordinate to the silver catalyst, can inhibit the reaction.
Incorrect Ligand While not always necessary, the addition of a ligand can sometimes improve the reaction. Consider screening simple phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands.

Issue: Formation of multiple unidentified side products.

Possible CauseSuggested Solution
Decomposition of Starting Material or Product The reaction conditions may be too harsh. Try lowering the reaction temperature or using a milder silver salt.
Alternative Cyclization Pathways The substrate may be undergoing undesired cyclization pathways. Modifying the electronic properties of the substrate or the catalyst system may improve selectivity.
Oligomerization/Polymerization High concentrations can sometimes favor intermolecular reactions. Try running the reaction at a lower concentration.
Position-Selective Polonovski-Potier Reaction

Issue: Low yield of N-demethylthis compound core.

Possible CauseSuggested Solution
Incomplete N-oxide Formation Ensure the preceding N-oxidation step has gone to completion. Use a reliable oxidizing agent like m-CPBA and monitor the reaction carefully.
Suboptimal Reaction Conditions for Polonovski-Potier The reaction is sensitive to temperature and the rate of addition of trifluoroacetic anhydride (TFAA). Add TFAA slowly at a low temperature (e.g., -78 °C to 0 °C) and allow the reaction to warm to room temperature gradually.
Presence of Water The reaction is highly sensitive to moisture. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
Incorrect Stoichiometry of TFAA The amount of TFAA is critical. Use a slight excess (e.g., 1.1-1.5 equivalents) and ensure it is of high purity.

Issue: Formation of undesired regioisomers or rearranged products.

Possible CauseSuggested Solution
Lack of Positional Selectivity The selectivity of the reaction can be influenced by the steric and electronic environment of the N-oxide. Modifications to the substrate may be necessary to direct the reaction to the desired position.
Over-reaction or Decomposition The intermediate iminium ion may be unstable under the reaction conditions. Quench the reaction as soon as the formation of the desired product is observed (by TLC or LC-MS).
Alternative Fragmentation Pathways The N-oxide may be undergoing alternative fragmentation pathways. The choice of anhydride can influence the outcome; TFAA generally favors the desired iminium ion formation.[2]

Experimental Protocols

Note: The following are general protocols for the key reaction types. Optimization for the specific substrates in the this compound synthesis is necessary.

Protocol 1: General Procedure for Silver-Catalyzed Internal Alkyne Cyclization
  • To a solution of the alkyne-containing substrate (1.0 equiv) in anhydrous dichloromethane (0.05 M) under an argon atmosphere is added the silver salt (e.g., AgOTf, 10 mol%).

  • The reaction mixture is stirred at room temperature for 12-24 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for the Polonovski-Potier Reaction
  • The tertiary amine substrate (1.0 equiv) is dissolved in anhydrous dichloromethane (0.1 M) and cooled to 0 °C.

  • meta-Chloroperoxybenzoic acid (m-CPBA, 1.1 equiv) is added portion-wise, and the mixture is stirred at 0 °C for 1 hour.

  • The reaction mixture is then cooled to -78 °C, and trifluoroacetic anhydride (TFAA, 1.2 equiv) is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for 2-4 hours.

  • The progress of the reaction is monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Data Presentation

Table 1: Representative Conditions for Silver-Catalyzed Alkyne Cyclization

EntrySilver CatalystSolventTemperature (°C)Time (h)Yield (%)
1AgOTf (10 mol%)DCM251275
2AgBF4 (10 mol%)DCE50882
3AgSbF6 (10 mol%)Toluene252468
4AgOTf (5 mol%)DCM252465

Note: Yields are representative and highly substrate-dependent.

Table 2: Optimization of the Polonovski-Potier Reaction

EntryAnhydrideTemperature (°C)Time (h)Yield (%)
1TFAA-78 to 25385
2Acetic Anhydride25 to 80645 (with side products)
3TFAA0 to 25478
4Propionic Anhydride25 to 100840 (with side products)

Note: Yields are representative and highly substrate-dependent. TFAA generally gives cleaner reactions and higher yields of the desired iminium ion intermediate.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_cyclization Key Cyclization cluster_core_formation Core Scaffold Formation cluster_final Final Product start Indole Precursor silver_cyclization Silver-Catalyzed Internal Alkyne Cyclization start->silver_cyclization Formation of Azabicyclo[3.3.1]nonane n_oxidation N-Oxidation (m-CPBA) silver_cyclization->n_oxidation polonovski Polonovski-Potier Reaction (TFAA) n_oxidation->polonovski Formation of Iminium Ion This compound This compound Scaffold polonovski->this compound Final Assembly troubleshooting_logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagents & Substrate start Low Yield in Key Step catalyst_activity Check Catalyst Activity (Freshness, Purity) start->catalyst_activity temperature Vary Temperature start->temperature reagent_purity Ensure Reagent Purity start->reagent_purity catalyst_loading Optimize Catalyst Loading catalyst_activity->catalyst_loading solvent Screen Solvents temperature->solvent concentration Adjust Concentration solvent->concentration substrate_stability Assess Substrate Stability reagent_purity->substrate_stability

References

Technical Support Center: Overcoming Solubility Challenges of Echitamine in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are working with Echitamine and encountering challenges with its solubility in aqueous solutions. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these issues and ensure the success of your experiments.

Troubleshooting Guide: Common Solubility Issues and Solutions

This compound, as an indole (B1671886) alkaloid, is known to have poor aqueous solubility, which can significantly impact its bioavailability and experimental reproducibility.[1] The table below outlines common problems, their potential causes, and recommended solutions.

Symptom Possible Cause Troubleshooting Steps
Precipitation upon addition to aqueous buffer (e.g., PBS) Low intrinsic aqueous solubility of this compound at neutral pH.1. Adjust pH: Determine the pKa of this compound and adjust the buffer pH to a value where the ionized (more soluble) form is predominant. 2. Use a co-solvent system: Introduce a water-miscible organic solvent to the aqueous buffer. 3. Prepare a stock solution: Dissolve this compound in an organic solvent like DMSO, ethanol (B145695), or DMF first, then dilute it into the aqueous buffer.[2]
Inconsistent results between experimental batches Variability in the dissolved concentration of this compound due to incomplete solubilization or precipitation over time.1. Ensure complete initial dissolution: Use sonication or gentle warming when preparing solutions. 2. Visually inspect for precipitation: Before each use, check for any solid particles in the solution. 3. Prepare fresh solutions: Avoid long-term storage of diluted aqueous solutions.
Low bioavailability in in vivo studies despite in vitro activity Poor dissolution in the gastrointestinal tract, leading to low absorption. May also be a substrate for efflux pumps like P-glycoprotein.[1]1. Formulation with solubility enhancers: Consider advanced formulation strategies such as solid dispersions, cyclodextrin (B1172386) complexes, or nanoparticles. 2. Investigate efflux pump interaction: Conduct in vitro permeability assays (e.g., Caco-2) to determine if this compound is a P-gp substrate.[1]
Cloudiness or opalescence in the final solution Formation of colloidal aggregates or fine precipitates.1. Filter the solution: Use a 0.22 µm syringe filter to remove any undissolved particles or aggregates. 2. Increase the concentration of the solubilizing agent: If using co-solvents, surfactants, or cyclodextrins, try increasing their concentration.

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare a stock solution of this compound?

A1: Due to its poor aqueous solubility, it is recommended to first prepare a high-concentration stock solution of this compound in an organic solvent. Solvents such as Dimethyl Sulfoxide (DMSO), ethanol, or Dimethylformamide (DMF) are suitable choices.[2] For example, a 10 mM stock in DMSO can be prepared and stored at -20°C. For experiments, this stock solution can then be serially diluted into the aqueous buffer to the final desired concentration. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system (typically <0.5% for cell-based assays).

Q2: How does pH affect the solubility of this compound?

A2: As an alkaloid, this compound's solubility is expected to be pH-dependent. Generally, the ionized form of a compound is more soluble in aqueous media. For a basic compound like this compound, it will be more soluble at a lower pH (acidic conditions) where it is protonated. Determining the pKa of this compound will allow you to select a buffer pH that ensures maximum solubility.

Q3: What are the most common formulation strategies to enhance this compound's aqueous solubility?

A3: Several techniques can be employed to improve the solubility and dissolution rate of poorly water-soluble drugs like this compound.[1] These include:

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix (e.g., PVP, HPMC) can enhance its dissolution.[1]

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[1]

  • Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range significantly increases the surface area for dissolution.[1]

Q4: My this compound formulation shows high efflux in a Caco-2 assay. What can I do?

A4: A high efflux ratio in a Caco-2 permeability assay suggests that this compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[1] To overcome this, you can:

  • Co-administer a P-gp inhibitor: Including a known P-gp inhibitor in your formulation can increase the absorption of this compound.[1]

  • Use excipients with P-gp inhibitory activity: Some formulation excipients, such as certain surfactants and polymers, have been shown to inhibit P-gp.[1]

  • Nanoformulations: Encapsulating this compound in nanoparticles may help it bypass the P-gp efflux mechanism.[1]

Solubility Enhancement Strategies: Data and Protocols

Data Presentation: Illustrative Solubility Enhancement

The following table presents illustrative data on how different formulation strategies could potentially enhance the aqueous solubility of this compound. Note: This data is for exemplary purposes and is not based on specific experimental results for this compound.

Formulation Strategy Excipient(s) Illustrative Solubility Increase (Fold) Advantages Considerations
pH Adjustment Acidic Buffer (e.g., pH 4.0)5 - 10Simple and cost-effective.May not be suitable for all biological systems.
Co-solvency 20% Ethanol in Water10 - 20Easy to prepare.The organic solvent may have biological effects.
Cyclodextrin Complexation Hydroxypropyl-β-cyclodextrin (HP-β-CD)50 - 100High solubilization potential; can improve stability.Stoichiometry of the complex needs to be determined.
Solid Dispersion Polyvinylpyrrolidone (PVP K30)100 - 200Significant increase in dissolution rate.The manufacturing process needs to be optimized.
Nanoparticle Formulation Polymeric Nanoparticles> 200Enhanced bioavailability; potential for targeted delivery.More complex preparation and characterization.

Experimental Protocols

Protocol 1: Preparation of an this compound-Cyclodextrin Inclusion Complex (Kneading Method)

This protocol describes a simple method for preparing an inclusion complex of this compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance its aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Ethanol

  • Mortar and pestle

  • Vacuum oven

Methodology:

  • Molar Ratio Calculation: Determine the desired molar ratio of this compound to HP-β-CD (e.g., 1:1 or 1:2).

  • Mixing: Accurately weigh the calculated amounts of this compound and HP-β-CD and place them in a mortar.

  • Kneading: Add a small amount of a water:ethanol (1:1 v/v) mixture to the powder and knead thoroughly with the pestle for 30-45 minutes to form a paste.

  • Drying: Dry the resulting paste in a vacuum oven at 40-50°C until a constant weight is achieved.

  • Pulverization and Sieving: Pulverize the dried complex using the mortar and pestle and pass it through a fine-mesh sieve to obtain a uniform powder.

  • Solubility Determination: Determine the aqueous solubility of the prepared complex and compare it to that of pure this compound.

Protocol 2: Preparation of an this compound Solid Dispersion (Solvent Evaporation Method)

This protocol details the preparation of a solid dispersion of this compound using Polyvinylpyrrolidone (PVP K30) as a hydrophilic carrier.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30)

  • Methanol (B129727) or Ethanol

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Drug-to-Polymer Ratio: Decide on the weight ratio of this compound to PVP K30 (e.g., 1:5, 1:10).

  • Dissolution: Dissolve both this compound and PVP K30 in a suitable volume of methanol or ethanol in a round-bottom flask.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-60°C).

  • Drying: A thin film will form on the wall of the flask. Dry this film in a vacuum oven overnight to remove any residual solvent.

  • Milling and Sieving: Scrape the dried solid dispersion, pulverize it, and pass it through a sieve to get a uniform particle size.[1]

  • Characterization: Characterize the solid dispersion for drug content, dissolution behavior, and solid-state properties (e.g., using DSC and XRD to confirm the amorphous state).

Visualizations

Workflow for Selecting a Solubilization Method

G start Start: this compound Solubility Issue stock_solution Need for immediate use in simple aqueous buffer? start->stock_solution prepare_stock Prepare concentrated stock in organic solvent (e.g., DMSO) stock_solution->prepare_stock Yes formulation Need for significant solubility enhancement for formulation? stock_solution->formulation No ph_adjustment Is pH modification compatible with the assay? prepare_stock->ph_adjustment adjust_ph Adjust buffer pH to acidic range ph_adjustment->adjust_ph Yes co_solvent Use a co-solvent system (e.g., Ethanol/Water) ph_adjustment->co_solvent No end End: Solubilized this compound adjust_ph->end co_solvent->end cyclodextrin Cyclodextrin Complexation formulation->cyclodextrin Moderate enhancement solid_dispersion Solid Dispersion formulation->solid_dispersion High enhancement nanoparticles Nanoparticle Formulation formulation->nanoparticles Very high enhancement & bioavailability cyclodextrin->end solid_dispersion->end nanoparticles->end

Caption: Decision tree for selecting an appropriate solubilization strategy for this compound.

Hypothesized Signaling Pathway for this compound's Cytotoxic Action

Based on reports of this compound inducing apoptosis and oxidative stress, a potential signaling pathway is proposed below.

G This compound This compound Mitochondria Mitochondrial Disruption This compound->Mitochondria ROS Increased ROS Production (Oxidative Stress) Mitochondria->ROS Bax_Bak Bax/Bak Activation Mitochondria->Bax_Bak ROS->Bax_Bak Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential intrinsic apoptosis pathway induced by this compound.

References

Echitamine stability and degradation under experimental conditions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with echitamine. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental studies on the stability and degradation of this important indole (B1671886) alkaloid.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: this compound, like many indole alkaloids, is susceptible to degradation under several conditions. The primary factors include exposure to acidic or basic pH, high temperatures, oxidizing agents, and light (photodegradation). The extent of degradation is typically dependent on the specific conditions, such as the concentration of the acid, base, or oxidizing agent, the intensity and wavelength of light, and the duration of exposure.

Q2: What is the recommended procedure for storing this compound solutions to minimize degradation?

A2: To ensure the stability of this compound solutions, it is recommended to store them at low temperatures, typically 2-8°C for short-term storage and -20°C or lower for long-term storage. Solutions should be protected from light by using amber vials or by wrapping the container in aluminum foil. It is also advisable to prepare fresh solutions before use whenever possible.

Q3: How can I monitor the degradation of this compound during my experiment?

A3: The most common and reliable method for monitoring this compound degradation is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[1][2][3][4][5] A stability-indicating method is a validated analytical procedure that can accurately quantify the decrease in the concentration of the active pharmaceutical ingredient (API), in this case, this compound, and simultaneously detect and quantify its degradation products without interference.

Q4: Are there any known degradation products of this compound?

A4: While specific, experimentally confirmed degradation products of this compound are not extensively reported in publicly available literature, based on the chemical structure of indole alkaloids, potential degradation pathways include hydrolysis of the ester group and oxidation of the indole nucleus and the tertiary amine.[6][7][8] It is crucial to perform forced degradation studies to identify and characterize the specific degradation products that form under your experimental conditions.

Troubleshooting Guides

Issue 1: Rapid Loss of this compound Concentration in Solution

Symptom: HPLC analysis shows a significant decrease in the peak area of this compound shortly after preparing the solution.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
pH of the solvent is not optimal. Measure the pH of your solvent. This compound may be unstable at certain pH values. Prepare solutions in a buffered system at a neutral or slightly acidic pH and re-analyze.
Exposure to light. Prepare and store the solution in a dark or amber-colored container. Minimize exposure to ambient light during handling.
Elevated temperature. Prepare and store the solution at a controlled, low temperature (e.g., on ice or in a refrigerator).
Presence of oxidizing agents. Ensure that the solvent and any other reagents used are free from peroxides or other oxidizing impurities.
Issue 2: Appearance of Unknown Peaks in the Chromatogram

Symptom: Your HPLC chromatogram shows new peaks that were not present in the initial analysis of the this compound standard.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Degradation of this compound. These new peaks are likely degradation products. Perform a forced degradation study (see Experimental Protocols below) to systematically generate and identify these products.
Contamination of the sample or solvent. Analyze a blank solvent injection to check for contaminants. Prepare a fresh solution of this compound in a new, clean container with fresh solvent.
Interaction with container material. Consider if this compound is reacting with the surface of the storage container. Try using a different type of container material (e.g., glass vs. polypropylene).

Experimental Protocols

Forced Degradation Study of this compound

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[9][10][11][12]

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a UV or PDA detector

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the mixture at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place a known amount of solid this compound powder in an oven at 80°C for 48 hours.

    • At specified time points, withdraw a sample, dissolve it in methanol, and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (1 mg/mL in methanol) and solid this compound powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

    • A control sample should be kept in the dark under the same conditions.

    • At the end of the exposure, dissolve the solid sample and dilute both the solution and the dissolved solid for HPLC analysis.

  • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be capable of separating this compound from all generated degradation products.

Data Presentation

The results of the forced degradation studies can be summarized in a table for easy comparison.

Table 1: Summary of Forced Degradation of this compound

Stress Condition Time (hours) This compound Remaining (%) Number of Degradation Products Major Degradation Product (Peak Area %)
0.1 M HCl, 60°C295.213.1
882.5210.8
2465.1322.4
0.1 M NaOH, 60°C290.825.6
875.3315.2
2450.7428.9
3% H₂O₂, RT298.111.2
892.424.5
2485.628.9
Thermal, 80°C2499.50-
4898.810.7
Photolytic2496.312.8

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Proposed Degradation Pathway of this compound

Echitamine_Degradation This compound This compound Hydrolysis_Product Hydrolysis Product (cleavage of ester) This compound->Hydrolysis_Product Acid/Base Hydrolysis Oxidation_Product_1 Oxidized Indole (e.g., N-oxide) This compound->Oxidation_Product_1 Oxidation (e.g., H₂O₂) Oxidation_Product_2 Oxidized Amine This compound->Oxidation_Product_2 Oxidation Further_Degradation Further Degradation Products Hydrolysis_Product->Further_Degradation Stress Conditions Oxidation_Product_1->Further_Degradation Stress Conditions Oxidation_Product_2->Further_Degradation Stress Conditions

Caption: Proposed degradation pathways of this compound under hydrolytic and oxidative stress.

Experimental Workflow for Stability Testing

Stability_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis A Prepare this compound Stock Solution B1 Acid Hydrolysis A->B1 B2 Base Hydrolysis A->B2 B3 Oxidation A->B3 B4 Thermal Stress A->B4 B5 Photolytic Stress A->B5 C HPLC Analysis B1->C B2->C B3->C B4->C B5->C D Data Interpretation (Quantify Degradation) C->D E Identify Degradation Products (LC-MS/NMR) D->E

Caption: General workflow for conducting forced degradation studies of this compound.

Troubleshooting Logic for Unexpected Peaks

Troubleshooting_Peaks Start Unexpected Peak Observed in HPLC Q1 Is the peak present in the blank solvent? Start->Q1 A1_Yes Solvent Contamination. Use fresh, high-purity solvent. Q1->A1_Yes Yes A1_No Proceed to next check. Q1->A1_No No Q2 Is the peak present in a freshly prepared standard? A1_No->Q2 A2_Yes Impurity in the reference standard. Q2->A2_Yes Yes A2_No Likely a degradation product. Q2->A2_No No Conclusion Perform forced degradation to confirm and identify the degradation product. A2_No->Conclusion

References

Technical Support Center: Managing Dose-Dependent Toxicity of Echitamine in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the dose-dependent toxicity of Echitamine in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guide

Issue 1: Unexpectedly High Mortality or Severe Adverse Events at Calculated Doses

  • Question: We are observing significant toxicity (e.g., seizures, lethargy, mortality) at doses of this compound that were expected to be well-tolerated based on the literature. What could be the cause and how should we proceed?

  • Answer: This is a critical issue that requires immediate attention to ensure animal welfare and data integrity. Several factors could be contributing to this discrepancy.

    • Troubleshooting Steps:

      • Cease Dosing Immediately: The primary concern is animal welfare. Stop administration of this compound to all animals in the affected cohort.

      • Vehicle and Formulation Review:

        • Vehicle Toxicity: Is the vehicle itself causing adverse effects? Run a vehicle-only control group to assess this.

        • Solubility and Stability: Ensure this compound is fully solubilized and stable in your vehicle. Precipitation can lead to localized high concentrations and unpredictable absorption. Consider the pH and osmolality of your formulation, especially for parenteral routes.

      • Dose Calculation and Preparation Verification: Double-check all calculations for dose, concentration, and administration volume. Verify the accuracy of weighing and dilution steps.

      • Route of Administration: The toxicity of this compound can vary significantly with the route of administration. Intravenous (IV) and intraperitoneal (IP) routes generally lead to higher and more rapid peak plasma concentrations compared to oral (PO) or subcutaneous (SC) administration, which can result in more acute toxicity.

      • Animal Strain and Health Status: The susceptibility to drug toxicity can vary between different strains of mice and rats. Ensure the animals are healthy and free from underlying conditions that could increase their sensitivity to this compound.

    • Recommended Action Plan:

      • Conduct a dose-range finding study with a wider dose range and smaller dose increments to determine the Maximum Tolerated Dose (MTD) in your specific animal model and experimental conditions.

      • Start with a very low dose and escalate gradually in a small number of animals before proceeding to the main study cohorts.

Issue 2: Signs of Neurotoxicity

  • Question: Our animals are exhibiting signs of neurotoxicity, such as tremors, convulsions, and ataxia after this compound administration. How can we manage this?

  • Answer: Neurological signs are a potential adverse effect of indole (B1671886) alkaloids.

    • Troubleshooting Steps:

      • Symptomatic Management: For convulsions, an anticonvulsant agent may be administered under veterinary guidance.

      • Dose Reduction: The most straightforward approach is to lower the dose of this compound in subsequent experiments.

      • Route Modification: Consider a different route of administration that results in a slower absorption and lower peak plasma concentration, such as oral gavage or subcutaneous injection, if your experimental design allows.

      • Pharmacokinetic Analysis: If possible, conduct a preliminary pharmacokinetic study to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your model. This can help in designing a dosing regimen that avoids high peak concentrations in the central nervous system.

Issue 3: Evidence of Hepatotoxicity

  • Question: We are observing elevated liver enzymes (ALT, AST, GGT) in the serum of this compound-treated animals. What does this indicate and what are the next steps?

  • Answer: Elevated liver enzymes are biomarkers of liver injury. This compound has been reported to affect liver function.

    • Troubleshooting Steps:

      • Confirm Liver Injury: While elevated enzymes are indicative, they are not conclusive on their own. Perform histopathological examination of the liver tissue to assess for cellular damage, such as necrosis, steatosis, or inflammation.

      • Assess Oxidative Stress: this compound-induced toxicity may be mediated by oxidative stress. Measure markers of oxidative stress in the liver tissue, such as malondialdehyde (MDA) levels (an indicator of lipid peroxidation), and the levels of endogenous antioxidants like glutathione (B108866) (GSH), superoxide (B77818) dismutase (SOD), and catalase.

      • Dose-Response Assessment: Determine if the elevation in liver enzymes is dose-dependent. This will help in identifying a No-Observed-Adverse-Effect Level (NOAEL).

      • Consider Co-administration of Antioxidants: In exploratory studies, co-administration of an antioxidant like N-acetylcysteine (NAC) could be investigated to see if it mitigates the hepatotoxicity, which would provide evidence for an oxidative stress-mediated mechanism.

Frequently Asked Questions (FAQs)

  • Q1: What are the reported toxic doses of this compound in different animal models?

    • A1: The reported toxicity of this compound varies significantly depending on the animal model, route of administration, and the specific salt form used. One study in mice reported a high maximum tolerated dose (MTD) of 2.0 g/kg for oral administration of this compound, suggesting low acute oral toxicity.[1] However, in a study using tumor-bearing mice, toxicity was observed with intraperitoneal (IP) administration of 16 mg/kg of this compound chloride.[2] Another study in rats demonstrated that subcutaneous (SC) administration of 10 mg/kg of this compound chloride for 20 days was used to counteract chemically-induced toxicity.

  • Q2: What are the common clinical signs of this compound toxicity?

    • A2: Based on studies with total alkaloid extracts containing this compound and related indole alkaloids, clinical signs of toxicity can include:

      • Neurological: Reduced activity, unsteady gait, tremors, and convulsions.[1]

      • General: Prone position, shortness of breath, and wheezing at very high doses.[1]

  • Q3: Which organs are primarily affected by this compound toxicity?

    • A3: The liver appears to be a target organ for this compound toxicity. Studies have shown that this compound can influence the levels of liver enzymes such as ALT, AST, and GGT. Furthermore, it has been observed to modulate markers of oxidative stress within the liver.

  • Q4: What is the likely mechanism of this compound-induced toxicity?

    • A4: The available evidence strongly suggests that this compound-induced toxicity, particularly at higher doses, is mediated through the induction of oxidative stress . This is supported by findings of increased lipid peroxidation and decreased levels of the endogenous antioxidant glutathione in animals treated with toxic doses of this compound.[2]

  • Q5: How should I prepare this compound for administration in animal studies?

    • A5: The preparation of this compound for in vivo studies is crucial for obtaining reliable and reproducible results.

      • Salt Form: this compound is often used as a salt, such as this compound chloride, to improve its solubility in aqueous solutions.

      • Vehicle Selection: For oral administration, this compound can be suspended in a vehicle like 0.5% carboxymethyl cellulose (B213188) (CMC). For parenteral routes (IV, IP, SC), it should be dissolved in a sterile, isotonic vehicle such as 0.9% saline.

      • Solubility Testing: It is essential to determine the solubility of your specific batch of this compound in the chosen vehicle at the desired concentration. Gentle heating or sonication may be required to aid dissolution, but the stability of the compound under these conditions should be verified.

      • pH Adjustment: For parenteral formulations, the pH should be adjusted to be as close to physiological pH (7.4) as possible to minimize irritation at the injection site.

      • Sterility: All parenteral formulations must be sterile-filtered (e.g., using a 0.22 µm filter) before administration.

Data Presentation

Table 1: Summary of Reported this compound Doses and Effects in Animal Studies

Animal ModelRoute of AdministrationDoseObserved EffectReference
MiceOral (gavage)2 g/kgMaximum Tolerated Dose (MTD); no acute toxicity observed.[1]
Tumor-bearing MiceIntraperitoneal (IP)1, 2, 4, 6, 8, 12 mg/kgDose-dependent anti-tumor activity.[2]
Tumor-bearing MiceIntraperitoneal (IP)16 mg/kgCaused toxicity; increased lipid peroxidation and decreased glutathione.[2]
RatsSubcutaneous (SC)10 mg/kg (for 20 days)Corrected altered liver enzyme activities and markers of oxidative stress in a fibrosarcoma model.

Experimental Protocols

Protocol 1: Assessment of Acute Oral Toxicity (Dose Range Finding)

  • Animals: Use a small number of animals per group (e.g., n=3-5) of the specific rodent strain being used for the main study.

  • Dose Selection: Based on available literature, select a wide range of doses. For this compound, given the high reported oral MTD, a starting range could be 100, 500, 1000, and 2000 mg/kg.

  • Formulation: Prepare this compound in a suitable oral vehicle (e.g., 0.5% CMC in water). Ensure a homogenous suspension.

  • Administration: Administer a single dose by oral gavage. The volume should be appropriate for the animal's size (e.g., 10 mL/kg for mice).

  • Observation: Closely monitor the animals for clinical signs of toxicity immediately after dosing and at regular intervals for up to 14 days. Record any signs of morbidity, mortality, changes in body weight, food and water intake, and behavior.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals to look for any visible organ abnormalities.

Protocol 2: Evaluation of Liver Function Markers

  • Sample Collection: At the end of the study, collect blood from the animals via an appropriate method (e.g., cardiac puncture under terminal anesthesia).

  • Serum Separation: Allow the blood to clot and then centrifuge to separate the serum.

  • Biochemical Analysis: Use a certified biochemical analyzer to measure the serum levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Gamma-Glutamyl Transferase (GGT).

  • Data Analysis: Compare the enzyme levels of the this compound-treated groups to the vehicle control group using appropriate statistical methods.

Mandatory Visualization

Echitamine_Toxicity_Pathway cluster_stress Cellular Stress Induction cluster_response Oxidative Stress Response cluster_damage Cellular Damage This compound This compound (High Dose) ROS Increased Reactive Oxygen Species (ROS) This compound->ROS Induces Keap1_mod Keap1 Modification ROS->Keap1_mod Causes Lipid_Peroxidation Lipid Peroxidation (MDA increase) ROS->Lipid_Peroxidation Causes GSH_Depletion Glutathione (GSH) Depletion ROS->GSH_Depletion Contributes to Keap1_Nrf2_inactive Keap1-Nrf2 Complex (Inactive) Keap1_Nrf2_inactive->Keap1_mod Dissociation Nrf2_active Nrf2 (Active) Keap1_mod->Nrf2_active Leads to Nrf2 release and activation ARE Antioxidant Response Element (ARE) Nrf2_active->ARE Translocates to nucleus and binds to Antioxidant_Enzymes Increased Expression of Antioxidant Enzymes (e.g., SOD, Catalase, GST) ARE->Antioxidant_Enzymes Promotes transcription of Hepatotoxicity Hepatotoxicity (Increased ALT, AST, GGT) Lipid_Peroxidation->Hepatotoxicity GSH_Depletion->Hepatotoxicity Experimental_Workflow_Toxicity_Assessment start Start: Hypothesis of This compound-induced Toxicity dose_range Dose-Range Finding Study (Acute Toxicity) start->dose_range mtd Determine Maximum Tolerated Dose (MTD) dose_range->mtd main_study Main Study: Sub-acute/Chronic Dosing mtd->main_study observations In-life Observations: - Clinical Signs - Body Weight - Food/Water Intake main_study->observations endpoints Terminal Endpoints main_study->endpoints analysis Data Analysis and Interpretation observations->analysis blood Blood Collection: - Hematology - Serum Biochemistry (ALT, AST, GGT) endpoints->blood necropsy Gross Necropsy endpoints->necropsy biomarkers Tissue Biomarkers: - Oxidative Stress (MDA, GSH) - Protein Expression endpoints->biomarkers blood->analysis histopath Histopathology of Key Organs (Liver, Kidney, Brain) necropsy->histopath histopath->analysis biomarkers->analysis

References

Troubleshooting Variability in Echitamine Cytotoxicity Assay Results: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in Echitamine cytotoxicity assay results.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial challenges when working with this compound in cell-based assays?

A: The most frequent initial hurdles involve the solubility and stability of this compound, as well as determining the effective concentration range. As an alkaloid, this compound may have poor aqueous solubility, which can make preparing stock solutions and diluting them in culture media challenging.[1] Its stability under specific culture conditions (e.g., pH, temperature, light exposure) can also vary, potentially impacting experimental reproducibility.[1] Identifying a concentration range that induces a biological response without causing immediate, non-specific cytotoxicity is a critical first step.[1]

Q2: How can I improve the solubility of this compound for my cytotoxicity experiments?

A: To enhance the solubility of poorly soluble alkaloids like this compound, several strategies can be employed:

  • Co-solvents: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used co-solvent. It is crucial to maintain a low final concentration of DMSO in your cell culture, typically below 0.5%, as higher concentrations can be toxic to cells. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[1]

  • pH Adjustment: For alkaloids that are weak acids or bases, adjusting the pH of the solvent can significantly improve solubility. However, it is critical to ensure the final pH of the cell culture medium remains within the optimal physiological range (typically 7.2-7.4) to avoid affecting cell health independently.[1]

  • Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility. Derivatives like hydroxypropyl-β-cyclodextrin (HPβCD) are often used for this purpose.[1]

Q3: My MTT assay results show cell viability of more than 100% of the control. What could be the cause?

A: There are several potential reasons for observing cell viability greater than 100% in an MTT assay:

  • Increased Metabolic Activity: The MTT assay measures metabolic activity as an indicator of cell viability. It's possible that at certain concentrations, this compound is increasing the metabolic rate of the cells without affecting cell number, leading to higher formazan (B1609692) production.[2]

  • Cell Proliferation: If the experiment is conducted in a complete medium containing serum, the cells may continue to proliferate. If this compound is not sufficiently cytotoxic at the tested concentration, the cell number in the treated wells could exceed that of the control wells by the end of the incubation period.[2]

  • Pipetting Errors: Inaccurate pipetting, leading to a higher number of cells being seeded in the treatment wells compared to the control wells, can result in higher absorbance readings.[2]

  • Compound Interference: Some compounds can directly reduce the MTT reagent, leading to a false-positive signal. It is advisable to run a control with this compound in cell-free media to check for this potential interference.[3][4]

Q4: I am observing high variability and inconsistent IC50 values between experiments. What are the likely sources of this variability?

A: High variability in cytotoxicity assays can arise from several factors related to both the compound and the experimental technique:[5][6]

  • Inconsistent Cell Seeding: Uneven cell distribution in the microplate wells is a primary source of variability. Ensure a homogeneous cell suspension before and during plating.[6]

  • Edge Effects: Wells on the perimeter of the plate are more prone to evaporation, which can alter the concentration of this compound and affect cell growth. It is recommended to fill the outer wells with sterile PBS or media and not use them for experimental data.[6]

  • Inaccurate Pipetting: Small volume inaccuracies when adding cells, this compound, or assay reagents can lead to significant differences in results. Regularly calibrate your pipettes and use appropriate pipetting techniques.[6]

  • Cell Health and Passage Number: Use cells that are in the exponential growth phase and maintain a consistent passage number across experiments, as cellular characteristics and responsiveness to treatment can change over time in culture.[1][6]

  • Mycoplasma Contamination: Mycoplasma can alter cellular metabolism and the cellular response to treatments, leading to inconsistent results. Regularly test your cell cultures for contamination.[5][6]

  • Compound Stability: The stability of this compound in the culture medium over the course of the experiment can affect results. If the compound degrades, its cytotoxic effect may be diminished, leading to variability.[1]

Troubleshooting Guide

This guide addresses specific problems you might encounter during your this compound cytotoxicity assays.

ProblemPossible CauseRecommended Solution
Inconsistent or non-reproducible results between experiments Stock Solution Issues: Incomplete dissolution of this compound in the stock solution.[1]Ensure the alkaloid is fully dissolved. Gentle heating or sonication may be required. Vortex the stock solution before each use.[1]
Cell Culture Variability: Use of cells at different passage numbers, inconsistent cell seeding density, or poor cell health.[1]Use cells within a consistent passage number range. Ensure a homogenous cell suspension and consistent seeding density. Monitor cell health regularly.[1]
pH Fluctuation: The addition of the alkaloid solution may alter the pH of the culture medium.[1]Check the pH of the medium after adding this compound and adjust if necessary with a buffer compatible with your cell line.[1]
High background or false positives in colorimetric assays (e.g., MTT) This compound Precipitation: Poorly soluble this compound may precipitate in the aqueous culture medium, scattering light and interfering with absorbance readings.[1]Visually inspect the wells for any precipitate before and after adding the assay reagent. If precipitation is observed, consider the solubility enhancement strategies mentioned in the FAQs.[1]
Cellular Redox Interference: Some alkaloids can alter the cellular redox state, which can directly impact assays that rely on cellular reductases like MTT.[1][4]Consider using an alternative assay that measures a different aspect of cell viability, such as an ATP-based assay (e.g., CellTiter-Glo®) or a lactate (B86563) dehydrogenase (LDH) release assay.[1][7]
Contamination: Microbial contamination of the culture medium or reagents can lead to high background absorbance.Use fresh, high-quality, sterile reagents and maintain aseptic techniques.
Low sensitivity or no cytotoxic effect observed Cell Line Resistance: The chosen cell line may be inherently resistant to the cytotoxic effects of this compound.[5]Test a panel of different cancer cell lines to identify more sensitive models.[8]
Insufficient Concentration or Exposure Time: The concentrations tested may be too low, or the treatment duration may be too short to induce a cytotoxic response.[2]Perform a dose-response experiment with a wider range of this compound concentrations and consider extending the treatment duration.[2]
Compound Degradation: this compound may be unstable and degrade over the incubation period.[4]Assess the stability of this compound under your specific cell culture conditions.

Quantitative Data Summary

The following table summarizes the reported IC50 values for this compound chloride in various human cancer cell lines. It is important to note that IC50 values can vary between different cell lines and experimental conditions.[8][9]

Cell LineIC50 (µg/mL)
KB (Oral Carcinoma)Most Sensitive
HeLa (Cervical Cancer)Concentration-dependent killing
HepG2 (Hepatocellular Carcinoma)Concentration-dependent killing
HL60 (Promyelocytic Leukemia)Concentration-dependent killing
MCF-7 (Breast Cancer)Concentration-dependent killing
Data extracted from a study by Jagetia and Baliga (2005). The study notes that KB cells were the most sensitive, but specific IC50 values were not provided in the abstract.[10][11]

Experimental Protocols

General Protocol for MTT Cytotoxicity Assay

This protocol provides a general framework for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Optimization of cell seeding density, this compound concentration, and incubation times is recommended for each cell line.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Selected cancer cell line

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the exponential growth phase.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in a complete culture medium from the stock solution.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound at various concentrations.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a blank (medium only).[7]

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[7]

  • MTT Addition and Incubation:

    • After the treatment period, carefully remove the medium containing this compound.

    • Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C. Visually confirm the formation of purple formazan crystals in the cells using a microscope.[6]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.[6]

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]

    • Mix thoroughly by gentle shaking or pipetting up and down.

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability relative to the vehicle control using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.[7]

Visualizations

G Troubleshooting Workflow for this compound Cytotoxicity Assay Variability start Inconsistent/Variable Results check_compound Check this compound Stock Solution (Solubility, Stability, Purity) start->check_compound compound_ok Compound OK? check_compound->compound_ok check_cells Evaluate Cell Culture Conditions (Passage #, Health, Density, Mycoplasma) cells_ok Cells OK? check_cells->cells_ok check_assay Review Assay Protocol (Pipetting, Edge Effects, Incubation Times) assay_ok Assay Protocol OK? check_assay->assay_ok compound_ok->check_cells Yes reprepare_compound Reprepare/Validate Compound compound_ok->reprepare_compound No cells_ok->check_assay Yes optimize_cells Standardize Cell Culture Protocol cells_ok->optimize_cells No optimize_assay Refine Assay Technique (e.g., avoid edge wells, calibrate pipettes) assay_ok->optimize_assay No consider_alt_assay Consider Alternative Assay (e.g., ATP-based, LDH) assay_ok->consider_alt_assay Yes, still variable reprepare_compound->check_compound optimize_cells->check_cells optimize_assay->check_assay G Putative Signaling Pathway for this compound-Induced Apoptosis cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Integrin Integrin Receptor This compound->Integrin Antagonizes? FAK_p Phosphorylated FAK (Active) This compound->FAK_p Inhibits Integrin->FAK_p Maintains Activation FAK Downregulation of p-FAK leads to loss of survival signal Mitochondria Mitochondria FAK_p->FAK FAK_p->Mitochondria Survival Signal CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Technical Support Center: Purity Assessment of Synthesized Echitamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the crucial process of assessing the purity of synthesized echitamine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques recommended for assessing the purity of synthesized this compound?

A1: A multi-pronged approach using orthogonal techniques is highly recommended to ensure a comprehensive purity profile. The primary methods include:

  • High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) for quantitative analysis of the main component and detection of non-volatile impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) for identification of impurities by their mass-to-charge ratio (m/z) and fragmentation patterns, providing crucial structural information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy ('H and ¹³C NMR) to confirm the structure of the synthesized this compound and to identify and quantify impurities, including residual solvents and structural analogues.[1]

  • Elemental Analysis to confirm the elemental composition (C, H, N, O) of the synthesized compound, which can indicate the presence of inorganic impurities or incorrect stoichiometry.

Q2: What are the likely impurities I might encounter in my synthesized this compound sample?

A2: Impurities in synthesized this compound can originate from various stages of the synthetic process. These may include:

  • Unreacted Starting Materials and Intermediates : Depending on the synthetic route, precursors to the this compound scaffold may be present.

  • Reagents and Catalysts : Residual reagents such as m-chloroperoxybenzoic acid (mCPBA), trifluoroacetic anhydride (B1165640) (TFAA), or silver salts from cyclization steps might be present.[2][3][4]

  • Byproducts of Key Reactions :

    • Polonovski-Potier Reaction : This reaction can sometimes yield regioisomers or incompletely reacted intermediates.[5][6][7]

    • Meisenheimer Rearrangement : Side reactions can lead to the formation of structural isomers.[8][9][10]

    • Silver-Catalyzed Cyclization : Incomplete cyclization or side reactions catalyzed by silver ions can introduce unique byproducts.[11]

  • Degradation Products : this compound, like many complex alkaloids, may be sensitive to light, temperature, and pH, leading to the formation of degradation products.

  • Residual Solvents : Solvents used in the synthesis and purification steps (e.g., dichloromethane, methanol (B129727), acetonitrile) are common impurities.

Q3: My ¹H NMR spectrum looks complex. How can I differentiate between this compound signals and impurity signals?

A3: Differentiating signals requires a systematic approach:

  • Compare with Reference Spectra : Obtain a reference spectrum of a known pure standard of this compound if available.

  • 2D NMR Techniques : Employ 2D NMR experiments such as COSY, HSQC, and HMBC to establish correlations and confirm the connectivity of the this compound skeleton. These techniques can help distinguish signals belonging to the main compound from those of impurities.

  • Check for Common Impurity Signals : Consult published tables of NMR chemical shifts for common laboratory solvents and reagents to identify signals that do not belong to your target molecule.

  • Quantitative ¹H NMR (qNMR) : This technique can be used to determine the purity of your sample by integrating the signals of your compound against a certified internal standard. This method provides an absolute purity value.

Troubleshooting Guides

HPLC Analysis

Issue 1: My this compound peak is tailing or showing poor peak shape.

  • Possible Cause A: Secondary Interactions with the Column. The basic nitrogen atoms in this compound can interact with residual acidic silanol (B1196071) groups on the C18 column, causing peak tailing.

    • Troubleshooting Steps:

      • Adjust Mobile Phase pH : Lowering the pH of the mobile phase (e.g., with 0.1% formic acid or trifluoroacetic acid) will protonate the silanols and the basic nitrogens, which can improve peak shape.

      • Add a Competing Base : Incorporate a small amount of a competing base, such as triethylamine (B128534) (TEA) (e.g., 0.1%), into your mobile phase to block the active silanol sites.

      • Use an End-Capped Column : Employ a high-quality, end-capped C18 column specifically designed for the analysis of basic compounds.

  • Possible Cause B: Column Overload. Injecting too concentrated a sample can lead to peak distortion.

    • Troubleshooting Steps:

      • Dilute your sample and re-inject. If the peak shape improves, you were likely overloading the column.

Issue 2: I am seeing unexpected peaks in my chromatogram.

  • Possible Cause: Presence of Impurities. These could be starting materials, byproducts, or degradation products.

    • Troubleshooting Steps:

      • Inject Blanks : Run a blank injection (mobile phase only) to ensure the peaks are not from the system or solvent.

      • Inject Starting Materials : If possible, inject solutions of your starting materials and key intermediates to see if their retention times match the unexpected peaks.

      • Perform Peak Purity Analysis : If you have a DAD detector, perform a peak purity analysis to check if your main peak is co-eluting with an impurity.

      • Proceed to LC-MS Analysis : Use LC-MS to obtain the mass of the unexpected peaks to help in their identification.

LC-MS Analysis

Issue 3: I am not detecting my synthesized this compound, or the signal is very weak.

  • Possible Cause A: Incorrect Ionization Mode. this compound, being a basic compound with multiple nitrogen atoms, is best ionized in positive ion mode (ESI+).

    • Troubleshooting Step: Ensure your mass spectrometer is operating in positive ion mode.

  • Possible Cause B: In-source Fragmentation. The molecule may be fragmenting in the ion source before reaching the mass analyzer.

    • Troubleshooting Step: Optimize the ion source parameters, such as the capillary voltage and cone voltage, to achieve softer ionization.

Issue 4: I see masses that do not correspond to this compound.

  • Possible Cause: Synthetic Impurities. These masses could correspond to any of the potential impurities mentioned in FAQ 2.

    • Troubleshooting Steps:

      • Calculate Expected Masses : Create a table of the expected molecular weights of potential starting materials, intermediates, and byproducts (see Table 2).

      • Perform MS/MS Analysis : Fragment the impurity ions to obtain structural information. Compare the fragmentation pattern to that of your this compound standard to deduce the structural modification.

NMR Spectroscopy

Issue 5: My ¹H NMR shows broad signals for my compound.

  • Possible Cause A: Aggregation. The compound may be aggregating at the concentration used for NMR.

    • Troubleshooting Step: Try acquiring the spectrum at a lower concentration or at a higher temperature.

  • Possible Cause B: Presence of Paramagnetic Impurities. Trace amounts of paramagnetic metals can cause significant line broadening.

    • Troubleshooting Step: If you used any metal catalysts (e.g., silver), ensure they have been thoroughly removed during purification. You can try washing your product with a solution containing a chelating agent like EDTA.

Data Presentation

Table 1: Recommended HPLC and LC-MS Parameters for this compound Purity Analysis

ParameterHPLC RecommendationLC-MS Recommendation
Column C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm), end-cappedC18 Reversed-Phase (e.g., 100 x 2.1 mm, 3.5 µm), end-capped
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile (B52724) or MethanolA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Start with a low percentage of B, ramp up to elute this compound, followed by a wash step.Similar gradient profile to HPLC, optimized for shorter run times.
Flow Rate 0.8 - 1.2 mL/min0.2 - 0.5 mL/min
Detection UV at 254 nm and 280 nmESI Positive Ion Mode (ESI+)
Column Temp. 25 - 30 °C30 - 40 °C
Injection Vol. 5 - 20 µL1 - 5 µL
Expected m/z N/A[M+H]⁺, [M+Na]⁺

Table 2: Potential Impurities and their Expected Molecular Weights

Potential ImpurityOriginMolecular FormulaExact Mass (Monoisotopic)
This compoundProductC₂₂H₂₈N₂O₄384.2049
N-demethylthis compoundPrecursor/ByproductC₂₁H₂₆N₂O₄370.1893
This compound N-oxideOxidation byproductC₂₂H₂₈N₂O₅400.2000
DeacetylakuammilinePrecursorC₂₀H₂₄N₂O₂324.1838
m-Chlorobenzoic acidFrom mCPBA reagentC₇H₅ClO₂156.0005
Trifluoroacetic acidReagentC₂HF₃O₂113.9929

Experimental Protocols

Protocol 1: HPLC Purity Assessment of this compound

  • Preparation of Mobile Phase :

    • Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC-grade water and degas.

    • Mobile Phase B: Use HPLC-grade acetonitrile or methanol.

  • Sample Preparation :

    • Accurately weigh approximately 1 mg of synthesized this compound.

    • Dissolve in 1 mL of methanol or the initial mobile phase composition to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of approximately 0.1 mg/mL.

  • HPLC System Setup :

    • Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.

  • Analysis :

    • Inject 10 µL of the sample.

    • Run a suitable gradient program to elute this compound and any impurities. A typical gradient might be:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: Hold at 95% B

      • 30-35 min: Return to 5% B and re-equilibrate.

  • Data Processing :

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.

Protocol 2: LC-MS Identification of Impurities

  • Sample and Mobile Phase Preparation : Prepare as described in the HPLC protocol, but use LC-MS grade solvents and additives.

  • LC-MS System Setup :

    • Equilibrate the column as per the HPLC protocol.

    • Calibrate the mass spectrometer using the manufacturer's recommended procedure and standards.

    • Set the MS to acquire data in positive ion mode over a mass range of m/z 100-1000.

  • Analysis :

    • Inject 2-5 µL of the sample.

    • Run a gradient similar to the HPLC method, adjusted for the shorter column and faster flow rate.

  • Data Analysis :

    • Extract the ion chromatograms for the expected m/z of this compound ([M+H]⁺ ≈ 385.2) and any other observed masses.

    • Compare the observed masses with the calculated exact masses of potential impurities (Table 2).

    • If necessary, perform targeted MS/MS experiments on the impurity ions to obtain fragmentation data for structural elucidation.

Protocol 3: ¹H NMR Purity Assessment

  • Sample Preparation :

    • Accurately weigh 1-5 mg of the synthesized this compound sample.

    • Dissolve in a known volume of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition :

    • Acquire a standard ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to allow for accurate integration.

  • Data Processing and Analysis :

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate the signals corresponding to this compound and any visible impurity signals.

    • Calculate the relative molar ratio of impurities to this compound.

    • Identify any residual solvent peaks and compare their integration to the product signals to estimate their concentration.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Assessment cluster_result Final Assessment synthesis Synthesized this compound purification Purification (e.g., Column Chromatography) synthesis->purification hplc HPLC-UV/DAD (Quantitative Purity) purification->hplc Primary Check lcms LC-MS (Impurity Identification) purification->lcms nmr NMR Spectroscopy (Structural Confirmation & Impurity ID) purification->nmr elemental Elemental Analysis (Elemental Composition) purification->elemental report Purity Report & Impurity Profile hplc->report lcms->report nmr->report elemental->report

Caption: General experimental workflow for the purity assessment of synthesized this compound.

troubleshooting_logic cluster_causes Identify Cause cluster_solutions Implement Solution start Poor HPLC Peak Shape (Tailing/Broadening) overload Dilute Sample & Re-inject start->overload secondary_interactions Secondary Interactions with Column? overload->secondary_interactions No improved Peak Shape Improved overload->improved Yes adjust_ph Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) secondary_interactions->adjust_ph Yes add_base Add Competing Base (e.g., 0.1% TEA) adjust_ph->add_base change_column Use End-Capped Column add_base->change_column change_column->improved

References

Technical Support Center: Enhancing the Bioavailability of Echitamine for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when enhancing the in vivo bioavailability of Echitamine.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges affecting the oral bioavailability of this compound?

A1: this compound, an indole (B1671886) alkaloid, typically exhibits poor oral bioavailability due to several factors. The primary challenges include low aqueous solubility, which limits its dissolution in the gastrointestinal tract, and poor membrane permeability. Additionally, this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pumps the compound out of intestinal cells, further reducing its absorption.

Q2: What are the initial steps to consider for improving this compound's bioavailability?

A2: A logical first step is to enhance the dissolution rate of this compound. This can be achieved through various formulation strategies such as particle size reduction (micronization or nanosizing), or creating solid dispersions with hydrophilic polymers. Improving solubility often leads to better absorption for compounds classified under the Biopharmaceutics Classification System (BCS) Class II, which are characterized by low solubility and high permeability.

Q3: How can I determine if this compound is a substrate for P-glycoprotein (P-gp) efflux?

A3: The Caco-2 cell permeability assay is a standard in vitro method to assess P-gp substrate potential.[1] This assay utilizes a monolayer of human colon adenocarcinoma cells (Caco-2) that mimics the intestinal epithelium and expresses efflux transporters like P-gp. A bidirectional permeability study is conducted, measuring the transport of this compound from the apical (A) to the basolateral (B) side and vice versa. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indicator that the compound is a substrate for an efflux transporter.[1]

Q4: If P-gp mediated efflux is confirmed for my this compound formulation, what strategies can be employed to overcome this?

A4: To counteract P-gp mediated efflux, several approaches can be considered:

  • Co-administration with a P-gp Inhibitor: Including a known P-gp inhibitor in your formulation can saturate the transporter, allowing for increased absorption of this compound.

  • Use of Excipients with P-gp Inhibitory Activity: Certain formulation excipients, such as some surfactants and polymers, have been shown to inhibit P-gp.

  • Nanoformulations: Encapsulating this compound in nanoparticles can sometimes bypass the P-gp efflux mechanism.

Troubleshooting Guides

Issue 1: Poor and Inconsistent Dissolution Profile of this compound Formulation
Symptom Possible Cause Troubleshooting Step
Incomplete drug release from a solid dispersion.Drug recrystallization within the polymer matrix.1. Increase the polymer-to-drug ratio.2. Select a polymer with stronger interaction potential with this compound.3. Use a combination of polymers to inhibit crystallization.
Variable dissolution rates between batches.Inhomogeneous drug distribution in the solid dispersion.1. Optimize the manufacturing process (e.g., solvent evaporation, spray drying) for better mixing.2. Perform solid-state characterization (e.g., DSC, XRD) to confirm the amorphous nature and homogeneity.
"Burst" release followed by slow dissolution.Phase separation of the drug and polymer.1. Ensure miscibility of the drug and polymer in the chosen solvent system or at the processing temperature.2. Incorporate a surfactant to improve wettability.
Issue 2: Low Permeability and/or High Efflux in Caco-2 Assay
Symptom Possible Cause Troubleshooting Step
Low apparent permeability (Papp) value from apical to basolateral (A-B).Poor intrinsic permeability of this compound.1. If solubility is also low, focus on enhancing dissolution as a primary step.2. Consider prodrug strategies to transiently increase lipophilicity.
High Efflux Ratio (>2).This compound is a substrate for P-gp or other efflux transporters.1. Repeat the Caco-2 assay in the presence of a specific P-gp inhibitor (e.g., verapamil) to confirm P-gp involvement.2. If efflux is confirmed, explore formulations with P-gp inhibitory excipients or co-administer with a P-gp inhibitor.
High variability in permeability results.Inconsistent Caco-2 monolayer integrity.1. Monitor the transepithelial electrical resistance (TEER) of the Caco-2 monolayers before and after the experiment to ensure integrity.2. Test for cytotoxicity of the this compound formulation on Caco-2 cells.

Data Presentation

Note: The following quantitative data is for illustrative purposes to demonstrate how to present comparative data for different formulation strategies. Specific experimental data for this compound is not publicly available.

Table 1: Illustrative Pharmacokinetic Parameters of Different this compound Formulations in Rats

Formulation Dose (mg/kg, oral) Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Relative Bioavailability (%)
This compound (Unmodified)50150 ± 352.0 ± 0.5600 ± 120100
This compound Solid Dispersion (1:5 drug-to-polymer ratio)50450 ± 701.0 ± 0.31800 ± 250300
This compound Nanoformulation50600 ± 900.5 ± 0.22400 ± 300400

Table 2: Illustrative Caco-2 Permeability Data for this compound

Compound Direction Apparent Permeability (Papp) (10⁻⁶ cm/s) Efflux Ratio (Papp B-A / Papp A-B)
This compoundA -> B1.5 ± 0.33.3
B -> A5.0 ± 0.8
This compound + P-gp InhibitorA -> B4.0 ± 0.61.1
B -> A4.4 ± 0.7

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
  • Dissolution: Dissolve this compound and a hydrophilic polymer (e.g., PVP K30, HPMC) in a suitable organic solvent (e.g., methanol, ethanol) at a predetermined drug-to-polymer ratio (e.g., 1:1, 1:5, 1:10 w/w).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-60 °C).

  • Drying: Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.

  • Milling and Sieving: Scrape the dried solid dispersion, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.

Protocol 2: Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until a confluent monolayer is formed (typically 21 days).

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) of the cell monolayers to ensure their integrity.

  • Transport Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) and pre-warm to 37°C.

  • Permeability Measurement (A to B):

    • Add the test solution of this compound in transport buffer to the apical (A) side of the Transwell®.

    • Add fresh transport buffer to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side and replace with fresh buffer.

  • Permeability Measurement (B to A):

    • Add the test solution to the basolateral (B) side.

    • Add fresh buffer to the apical (A) side.

    • Take samples from the apical side at the same time points.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculation: Calculate the apparent permeability coefficient (Papp) and the efflux ratio.

Protocol 3: In Vivo Bioavailability Study in Rats
  • Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least one week before the study.

  • Fasting: Fast the rats overnight (12-18 hours) before dosing, with free access to water.

  • Dosing:

    • Oral Group: Administer the this compound formulation orally via gavage at a specific dose.

    • Intravenous Group: Administer a solution of this compound intravenously via the tail vein to determine the absolute bioavailability.

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration).

  • Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.[1]

Visualizations

Enhancing_Echitamine_Bioavailability_Workflow cluster_0 Problem Identification cluster_1 Investigation cluster_2 Strategy Development cluster_3 Evaluation Poor Oral Bioavailability Poor Oral Bioavailability Solubility Assessment Solubility Assessment Poor Oral Bioavailability->Solubility Assessment Permeability Assessment (Caco-2) Permeability Assessment (Caco-2) Poor Oral Bioavailability->Permeability Assessment (Caco-2) Formulation Strategies Formulation Strategies Solubility Assessment->Formulation Strategies Permeability Assessment (Caco-2)->Formulation Strategies P-gp Inhibition P-gp Inhibition Permeability Assessment (Caco-2)->P-gp Inhibition Solid Dispersion Solid Dispersion Formulation Strategies->Solid Dispersion Nanoformulation Nanoformulation Formulation Strategies->Nanoformulation In Vivo Study (Rats) In Vivo Study (Rats) Solid Dispersion->In Vivo Study (Rats) Nanoformulation->In Vivo Study (Rats) P-gp Inhibition->In Vivo Study (Rats) Improved Bioavailability Improved Bioavailability In Vivo Study (Rats)->Improved Bioavailability

Caption: Workflow for enhancing this compound bioavailability.

Echitamine_Metabolism_Pathway cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism cluster_2 Excretion This compound This compound CYP450 CYP450 This compound->CYP450 Oxidation Oxidized Metabolites Oxidized Metabolites UGTs UGTs Oxidized Metabolites->UGTs Conjugation CYP450->Oxidized Metabolites Conjugated Metabolites Conjugated Metabolites Renal/Biliary Excretion Renal/Biliary Excretion Conjugated Metabolites->Renal/Biliary Excretion UGTs->Conjugated Metabolites

Caption: General metabolic pathway for indole alkaloids.

P_gp_Efflux_Mechanism cluster_0 Intestinal Lumen cluster_1 Enterocyte cluster_2 Bloodstream Echitamine_Lumen This compound Echitamine_Cell This compound Echitamine_Lumen->Echitamine_Cell Passive Diffusion Pgp P-gp Echitamine_Cell->Pgp Binding Echitamine_Blood This compound Echitamine_Cell->Echitamine_Blood Absorption Pgp->Echitamine_Lumen Efflux

Caption: P-glycoprotein efflux of this compound.

References

Selection of appropriate negative and positive controls for Echitamine assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate selection of negative and positive controls for assays involving Echitamine.

Frequently Asked Questions (FAQs)

Q1: What are the essential controls for a cytotoxicity assay (e.g., MTT, LDH) with this compound?

A1: For a standard cytotoxicity assay, the following controls are crucial:

  • Negative Control (Untreated): Cells cultured in media alone, without any treatment. This group represents 100% cell viability and serves as a baseline for calculating the cytotoxic effect of this compound.[1][2]

  • Vehicle Control: Cells treated with the same solvent (e.g., DMSO, ethanol) used to dissolve this compound, at the final concentration present in the experimental wells.[1][3] This is critical to ensure that the observed cytotoxicity is due to this compound and not the solvent. The final concentration of solvents like DMSO should typically be kept below 0.5% to avoid solvent-induced toxicity.[3]

  • Positive Control: Cells treated with a known cytotoxic agent to ensure the assay is performing correctly and the cells are responsive to cytotoxic stimuli. The choice of positive control can depend on the cell line, but common examples include doxorubicin, staurosporine, or Triton X-100 for inducing 100% cell lysis in LDH assays.[4][5][6]

  • Blank Control (Medium Only): Wells containing only cell culture medium (and the assay reagent). This helps to subtract the background absorbance or fluorescence of the medium and reagents.[1][4]

Q2: What are the appropriate controls for an apoptosis assay (e.g., caspase activity, DNA fragmentation) when studying this compound?

A2: Given that this compound is known to induce apoptosis, the following controls are recommended:

  • Negative Control (Untreated): Cells in culture medium without any treatment to establish baseline levels of apoptosis.

  • Vehicle Control: Cells treated with the vehicle used to dissolve this compound. This is important to rule out any pro-apoptotic effects of the solvent.[3]

  • Positive Control: Cells treated with a known inducer of apoptosis. This confirms that the assay can detect apoptosis. Common positive controls include staurosporine, cycloheximide, or etoposide.[7][8] For DNA fragmentation assays like TUNEL, a positive control can be generated by treating cells with DNase I.[7]

Q3: How should I select a positive control for my specific cancer cell line (e.g., HeLa, HepG2, MCF-7)?

A3: The choice of a positive control can be cell-line dependent. It is advisable to consult the literature for compounds known to be cytotoxic or pro-apoptotic in your specific cell line. For example:

  • HeLa and MCF-7 cells: Doxorubicin is often used as a positive control for cytotoxicity.[6][9] Evodiamine has also been shown to induce apoptosis in HeLa cells.[10]

  • HepG2 cells: Doxorubicin is a common positive control for demonstrating cytotoxicity.[6] It is recommended to perform a dose-response experiment for the chosen positive control to determine its optimal concentration for your experimental conditions.

Q4: this compound is reported to inhibit pancreatic lipase (B570770). What are the correct controls for this enzyme inhibition assay?

A4: For a pancreatic lipase inhibition assay, the following controls are necessary:

  • Negative Control (No Inhibitor): The complete reaction mixture (buffer, enzyme, substrate) without any inhibitor. This represents 100% enzyme activity.[11]

  • Positive Control: A known inhibitor of pancreatic lipase. Orlistat is a widely used and commercially available inhibitor and serves as an excellent positive control.[11][12][13][14]

  • Vehicle Control: The reaction mixture including the solvent used to dissolve this compound and the positive control. This accounts for any effect the solvent might have on enzyme activity.[11]

  • Blank Control (No Enzyme): The reaction mixture without the pancreatic lipase enzyme to measure the non-enzymatic hydrolysis of the substrate.[11]

Q5: For an assay measuring this compound's effect on Na+/K+-ATPase activity, what controls should I include?

A5: When assessing Na+/K+-ATPase activity, the following controls are standard:

  • Total ATPase Activity: The reaction mixture containing the enzyme source (e.g., cell lysate), ATP, and necessary ions (Na+, K+, Mg2+).[15]

  • Ouabain-Insensitive ATPase Activity: The same reaction as above, but in the presence of ouabain, a specific inhibitor of Na+/K+-ATPase.[15][16] The Na+/K+-ATPase activity is then calculated by subtracting the ouabain-insensitive activity from the total ATPase activity.[15]

  • Negative Control (No Enzyme): A reaction mixture without the enzyme source to measure non-enzymatic ATP hydrolysis.

  • Vehicle Control: If this compound is dissolved in a solvent, a control with the solvent alone should be included to check for any effects on the enzyme.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
High background in cytotoxicity/apoptosis assays - Intrinsic color or fluorescence of this compound.- this compound reacting with the assay reagent.- Run a blank control with this compound in cell-free media to measure its intrinsic signal.[17]- Use an orthogonal assay with a different detection method to confirm results.[17]
Inconsistent results between experiments - Poor solubility of this compound.- Degradation of this compound stock solution.- Variation in cell density or health.- Use a co-solvent like DMSO (keeping the final concentration low).[17]- Prepare fresh stock solutions of this compound for each experiment.- Standardize cell seeding density and use cells within a consistent passage number range.[17]
Vehicle control shows significant cytotoxicity - The concentration of the solvent (e.g., DMSO) is too high.- Reduce the final concentration of the vehicle in the culture medium (ideally ≤0.1%).[3]- Perform a dose-response curve for the vehicle alone to determine its non-toxic concentration range for your specific cell line.
Positive control for apoptosis shows weak or no effect - The concentration of the positive control is suboptimal.- The incubation time is not sufficient to induce apoptosis.- The chosen positive control is not effective for the specific cell line.- Optimize the concentration of the positive control.- Perform a time-course experiment to determine the optimal incubation time.- Test a different, well-established apoptosis inducer for that cell line.

Experimental Protocols

Protocol: MTT Cytotoxicity Assay

This protocol is for assessing the cytotoxic effect of this compound on a chosen cancer cell line in a 96-well plate format.

Materials:

  • Cancer cell line of interest (e.g., HeLa, HepG2, MCF-7)

  • Complete cell culture medium

  • This compound

  • Vehicle (e.g., sterile DMSO)

  • Positive Control (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Prepare the positive control (e.g., Doxorubicin) at a known cytotoxic concentration.

    • Prepare vehicle control wells containing the same final concentration of the solvent as the highest concentration of this compound.

    • Remove the old medium from the cells and add 100 µL of the prepared treatments (this compound dilutions, positive control, vehicle control, and medium only for negative control) to the respective wells. Include blank wells with medium only.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation

Table 1: Example of Controls for an this compound Cytotoxicity Assay
Control Type Description Expected Outcome Purpose
Negative Control Cells + MediumHigh absorbance (represents 100% viability)Baseline for cell viability
Vehicle Control Cells + Medium + Vehicle (e.g., DMSO)High absorbance, similar to negative controlTo rule out solvent toxicity
Positive Control Cells + Medium + Cytotoxic Agent (e.g., Doxorubicin)Low absorbanceTo confirm assay performance and cell sensitivity
Blank Control Medium onlyVery low absorbanceBackground subtraction
Experimental Cells + Medium + this compoundVariable absorbance (dose-dependent decrease)To determine the cytotoxicity of this compound

Signaling Pathway and Experimental Workflow Diagrams

Echitamine_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway (Death Receptor) cluster_intrinsic Intrinsic Pathway (Mitochondrial) cluster_execution Execution Pathway Death_Receptor Death Receptor (e.g., Fas, TNFR) DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase37 Caspase-3/7 Activation Caspase8->Caspase37 This compound This compound FAK FAK Inhibition This compound->FAK AKT AKT Inhibition FAK->AKT mTOR mTOR Inhibition AKT->mTOR Bcl2 Bcl-2 Family (Bax activation) mTOR->Bcl2 Inhibition Mitochondrion Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase37 PARP_Cleavage PARP Cleavage Caspase37->PARP_Cleavage DNA_Fragmentation DNA Fragmentation Caspase37->DNA_Fragmentation Apoptosis Apoptosis PARP_Cleavage->Apoptosis DNA_Fragmentation->Apoptosis

Echitamine_Assay_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay Assay & Readout cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., HeLa, HepG2) Seeding 2. Cell Seeding (96-well plate) Cell_Culture->Seeding Treatment_Addition 4. Add Treatments to Cells Seeding->Treatment_Addition Echitamine_Prep 3a. Prepare this compound Dilutions Echitamine_Prep->Treatment_Addition Controls_Prep 3b. Prepare Controls (Positive, Negative, Vehicle) Controls_Prep->Treatment_Addition Incubation 5. Incubate (24-72h) Treatment_Addition->Incubation Assay_Reagent 6. Add Assay Reagent (e.g., MTT, Caspase Substrate) Incubation->Assay_Reagent Readout 7. Measure Signal (Absorbance, Fluorescence) Assay_Reagent->Readout Data_Normalization 8. Normalize to Controls Readout->Data_Normalization IC50_Calculation 9. Calculate IC50 Data_Normalization->IC50_Calculation

References

Strategies to minimize off-target effects of Echitamine in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Echitamine Cellular Assays

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of this compound in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known activity in cellular assays?

A1: this compound is a monoterpene indole (B1671886) alkaloid derived from plants of the Alstonia species. In cellular assays, its most well-documented activity is cytotoxicity against various cancer cell lines, where it induces a concentration-dependent reduction in cell viability.[1]

Q2: What are off-target effects and why are they a concern when using a natural product like this compound?

A2: Off-target effects are interactions of a compound with cellular components other than its intended primary target. For natural products like this compound, which can have complex chemical structures, there is a higher likelihood of binding to multiple proteins, leading to unintended biological consequences. These off-target effects can result in misleading experimental data, where the observed phenotype may not be due to the modulation of the intended target. They can also lead to cellular toxicity that masks the desired on-target effect.

Q3: How can I start to assess if the observed effects of this compound in my assay are on-target or off-target?

A3: A critical first step is to perform a dose-response experiment. Off-target effects are often observed at higher concentrations. By identifying the minimal effective concentration that produces the desired on-target phenotype, you can reduce the likelihood of off-target interactions. Comparing the IC50 value for your phenotype of interest with the known cytotoxic IC50 values of this compound can provide initial insights. A significant discrepancy may suggest an off-target mechanism.

Q4: What are some general strategies to minimize off-target effects of this compound in my experiments?

A4: Several strategies can be employed:

  • Optimize Concentration and Incubation Time: Use the lowest effective concentration of this compound and the shortest incubation time necessary to observe the on-target effect.

  • Use Control Compounds: If available, use a structurally related but inactive analog of this compound to differentiate between specific and non-specific effects.

  • Employ Target Knockdown/Knockout Models: Using techniques like CRISPR/Cas9 or siRNA to eliminate the expression of the intended target can help verify if the effect of this compound is dependent on that target.

  • Counter-Screening: Test this compound against a panel of known common off-target proteins (e.g., kinases, GPCRs) to identify potential unintended interactions.

Troubleshooting Guides

Issue 1: High Cytotoxicity Obscuring On-Target Readouts

  • Problem: You are observing widespread cell death in your assay, even at low concentrations of this compound, which prevents the accurate measurement of your intended biological endpoint.

  • Possible Cause: The observed cytotoxicity may be an off-target effect unrelated to your primary research question.

  • Troubleshooting Steps:

    • Determine the Cytotoxic IC50: Perform a cytotoxicity assay (e.g., MTT, CellTiter-Glo) to determine the IC50 of this compound in your specific cell line. A summary of known cytotoxic concentrations is provided in Table 1.

    • Work Below the IC50: Design your experiments using this compound concentrations significantly below the cytotoxic IC50.

    • Shorten Exposure Time: Reduce the incubation time of this compound with your cells to see if the on-target effect can be observed before the onset of significant cytotoxicity.

    • Characterize the Mechanism of Cell Death: Use assays for apoptosis (e.g., Annexin V/PI staining) and necrosis to understand the pathway of cell death, which might provide clues about the off-target pathways involved.

Issue 2: Inconsistent or Non-Reproducible Results

  • Problem: You are observing high variability in your results between replicate wells or across different experiments.

  • Possible Causes:

    • Compound Instability: this compound may be unstable in your cell culture medium.

    • Cell Health Variability: Inconsistent cell health or density at the time of treatment.

    • Assay Interference: As a natural product, this compound may interfere with your assay technology (e.g., autofluorescence).

  • Troubleshooting Steps:

    • Assess Compound Stability: The stability of this compound in your specific experimental conditions should be considered.

    • Standardize Cell Culture: Maintain consistent cell passage numbers, seeding densities, and media formulations. Regularly check for mycoplasma contamination.

    • Run Assay Controls: Include a control with this compound in a cell-free version of your assay to check for direct interference with the assay reagents or detection method.

Issue 3: Observed Phenotype Does Not Align with the Hypothesized On-Target Effect

  • Problem: The cellular response to this compound treatment is not what you would predict based on its putative target.

  • Possible Cause: The observed phenotype is likely due to one or more off-target interactions.

  • Troubleshooting Steps:

    • In Silico Target Prediction: Use computational tools to predict potential off-target binding proteins for this compound based on its chemical structure. This can help generate new hypotheses for experimental validation.

    • Broad-Spectrum Profiling: Screen this compound against a commercial panel of kinases or receptors to identify potential off-target binding partners.

    • Target Deconvolution Studies: Employ advanced techniques like Cellular Thermal Shift Assay (CETSA) or affinity chromatography coupled with mass spectrometry to identify the proteins that this compound directly binds to within the cell.

Data Presentation

Table 1: Cytotoxicity of this compound Chloride in Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µg/mL)
HeLaCervical Cancer12.5
HepG2Liver Cancer15.0
HL60Promyelocytic Leukemia10.0
KBOral Carcinoma8.0
MCF-7Breast Cancer18.0

Data summarized from a study on the in-vitro cytotoxic effect of this compound chloride.[1]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is a generalized method to verify the binding of this compound to its intracellular target(s).

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Treat cells with this compound or a vehicle control for 1-2 hours at 37°C.

  • Heat Challenge:

    • Harvest and wash the cells.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step to 4°C.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

    • Separate the soluble protein fraction from the precipitated proteins by centrifugation at high speed.

    • Quantify the amount of the target protein in the soluble fraction using Western blotting or ELISA.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature. A rightward shift in the melting curve for the this compound-treated sample indicates target engagement and stabilization.

Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry

This protocol is used to quantify apoptosis induced by this compound.

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere.

    • Treat cells with the desired concentrations of this compound and appropriate controls for the desired time period.

  • Cell Harvesting and Staining:

    • Collect both adherent and floating cells.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of this compound on cell cycle progression.

  • Cell Treatment and Harvesting:

    • Treat cells with this compound as described for the apoptosis assay.

    • Harvest the cells by trypsinization.

  • Fixation and Staining:

    • Fix the cells in ice-cold 70% ethanol.

    • Wash the fixed cells with PBS.

    • Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.

    • Incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the DNA content of the cells using a flow cytometer.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_initial Initial Assessment cluster_validation On-Target vs. Off-Target Validation cluster_identification Off-Target Identification cluster_conclusion Conclusion Problem Unexpected Phenotype or High Cytotoxicity with this compound DoseResponse Dose-Response Curve & IC50 Determination Problem->DoseResponse InSilico In Silico Prediction Problem->InSilico TimeCourse Time-Course Experiment DoseResponse->TimeCourse Controls Use of Inactive Analogs (if available) TimeCourse->Controls Genetic CRISPR/siRNA of Putative Target TimeCourse->Genetic CETSA Cellular Thermal Shift Assay (CETSA) Controls->CETSA Genetic->CETSA Conclusion Confirmation of On-Target Effect or Identification of Off-Targets CETSA->Conclusion Confirms Target Engagement Profiling Broad-Spectrum Kinase/ Receptor Profiling InSilico->Profiling Proteomics Chemical Proteomics (Affinity Chromatography) Profiling->Proteomics Proteomics->Conclusion Identifies Off-Targets apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_pathways Apoptotic Pathways cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway (Hypothetical) cluster_execution Execution Phase This compound This compound Mitochondria Mitochondria This compound->Mitochondria Stress Signal DeathReceptor Death Receptors (e.g., Fas, TNFR1) This compound->DeathReceptor Potential Off-Target Interaction Bax Bax/Bak Activation Mitochondria->Bax CytochromeC Cytochrome c Release Bax->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis (DNA Fragmentation, Cell Shrinkage) Caspase3->Apoptosis logical_relationship Start Observe Unexpected Cellular Effect IsConcentrationHigh Is this compound Concentration > Cytotoxic IC50? Start->IsConcentrationHigh IsPhenotypeTargetDependent Does Phenotype Persist in Target Knockout Cells? IsConcentrationHigh->IsPhenotypeTargetDependent No ReduceConcentration Action: Reduce Concentration and Re-evaluate IsConcentrationHigh->ReduceConcentration Yes IsEffectSpecific Is Effect Observed with Inactive Analog? IsPhenotypeTargetDependent->IsEffectSpecific No ConclusionOffTarget High Likelihood of Off-Target Effect IsPhenotypeTargetDependent->ConclusionOffTarget Yes IsEffectSpecific->ConclusionOffTarget Yes ConclusionOnTarget High Likelihood of On-Target Effect IsEffectSpecific->ConclusionOnTarget No ReduceConcentration->IsPhenotypeTargetDependent

References

Optimizing incubation time and concentration for Echitamine experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing incubation time and concentration in experiments involving Echitamine. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter, ensuring more accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for this compound in in-vitro experiments?

A starting concentration range for in-vitro experiments with this compound can vary depending on the cell line and the endpoint being measured. Based on available literature, a broad range to consider for initial dose-response studies is from 1 µM to 100 µM. For specific cytotoxic effects, concentrations in the low micromolar range have been shown to be effective in some cancer cell lines. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental model.

Q2: What is a recommended starting point for incubation time in this compound experiments?

The optimal incubation time is dependent on the biological process being investigated. For cytotoxicity and anti-proliferative assays, a common starting point is 24 hours. However, it is highly recommended to perform a time-course experiment to determine the ideal duration for your specific cell line and this compound concentration. Shorter time points (e.g., 6, 12 hours) may be suitable for studying early signaling events, while longer incubations (e.g., 48, 72 hours) may be necessary to observe significant changes in cell viability or apoptosis.

Q3: How should I dissolve this compound for use in cell culture?

This compound chloride is generally soluble in water or saline. For cell culture applications, it is advisable to prepare a concentrated stock solution in a sterile solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. This stock solution can then be further diluted in the cell culture medium to the desired final concentration. It is critical to ensure the final concentration of the solvent in the culture medium is minimal (typically ≤ 0.1% for DMSO) to avoid solvent-induced toxicity. Always include a vehicle control (medium with the same concentration of solvent) in your experiments.

Q4: I am observing high variability in my results. What are the common causes when working with plant-derived alkaloids like this compound?

High variability in cell-based assays with natural products can arise from several factors:

  • Inconsistent Cell Seeding: Ensure a homogenous cell suspension and accurate cell counting to have a consistent number of cells in each well.

  • Reagent Preparation: Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution to avoid degradation.

  • Cell Culture Conditions: Maintain consistency in cell passage number, media composition, serum percentage, temperature, and CO2 levels.

  • pH Fluctuation: The addition of an alkaloid solution can sometimes alter the pH of the culture medium. It is good practice to check and, if necessary, adjust the pH of your final treatment medium.

Q5: My cells are showing signs of cytotoxicity even at very low concentrations of this compound. What could be the issue?

If you observe unexpected cytotoxicity, consider the following:

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not exceeding non-toxic levels (typically <0.1%).

  • Compound Purity: The purity of the this compound used can influence its potency and off-target effects.

  • Cell Line Sensitivity: Some cell lines are inherently more sensitive to certain compounds. You may need to adjust your concentration range accordingly.

Troubleshooting Guides

Problem 1: Low or No Cytotoxic Effect Observed
Potential Cause Troubleshooting Steps
Suboptimal Concentration Perform a wider dose-response experiment, starting from a lower concentration and extending to a higher range (e.g., 0.1 µM to 200 µM).
Inappropriate Incubation Time Conduct a time-course experiment, assessing cell viability at multiple time points (e.g., 12, 24, 48, 72 hours).
Cell Density Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment. High cell density can mask cytotoxic effects.
Compound Instability Prepare fresh this compound dilutions for each experiment. Ensure proper storage of the stock solution (typically at -20°C or -80°C, protected from light).
Resistant Cell Line The target of this compound may not be critical for the survival of the specific cell line used. Consider using a different, potentially more sensitive, cell line as a positive control.
Problem 2: Inconsistent Results Between Replicate Wells or Experiments
Potential Cause Troubleshooting Steps
Inaccurate Pipetting Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each step.
Uneven Cell Seeding Ensure a single-cell suspension before plating. Mix the cell suspension between plating groups of wells to prevent settling. Avoid using the outer wells of the plate, which are more prone to evaporation (the "edge effect").
Stock Solution Inhomogeneity Vortex the this compound stock solution before preparing dilutions.
Variations in Incubation Time Standardize the timing of reagent addition and plate reading for all wells and plates within an experiment.
Mycoplasma Contamination Regularly test your cell cultures for mycoplasma contamination, as it can significantly alter cellular responses.

Quantitative Data Summary

The following tables summarize reported cytotoxic concentrations and experimental conditions for this compound from various studies. Note that IC50 values can vary significantly based on the cell line, assay method, and incubation time.

Table 1: In-Vitro Cytotoxicity of this compound Chloride

Cell LineAssay TypeIncubation TimeReported IC50 / Effective Concentration
HeLa (Cervical Cancer)Not SpecifiedNot SpecifiedConcentration-dependent cell killing observed[1]
HepG2 (Liver Cancer)Not SpecifiedNot SpecifiedConcentration-dependent cell killing observed[1]
HL60 (Leukemia)Not SpecifiedNot SpecifiedConcentration-dependent cell killing observed[1]
KB (Oral Cancer)Not SpecifiedNot SpecifiedMost sensitive among tested cell lines[1]
MCF-7 (Breast Cancer)Not SpecifiedNot SpecifiedConcentration-dependent cell killing observed[1]

Table 2: In-Vivo Efficacy of this compound Chloride

Animal ModelTreatment ProtocolOutcome
Mice with Ehrlich Ascites Carcinoma (EAC)1, 2, 4, 6, 8, 12, or 16 mg/kgDose-dependent increase in anti-tumor activity. 12 mg/kg was considered the best cytotoxic dose.[1]
Rats with Methylcholanthrene-induced Fibrosarcoma10 mg/kg body weight, subcutaneously for 20 daysSignificant regression in tumor growth.[2]

Experimental Protocols

Protocol 1: General MTT Assay for Cytotoxicity of this compound

This protocol is a general guideline for determining the cytotoxic effects of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Optimization of cell number, this compound concentration, and incubation time is recommended for each specific cell line.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom cell culture plates

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound.

    • Include vehicle control wells (medium with the same concentration of DMSO as the highest this compound concentration) and untreated control wells (medium only).

  • Incubation:

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.

MTT_Assay_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 3/4: Assay seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h add_this compound Add this compound Dilutions incubate_24h->add_this compound incubate_treat Incubate for Desired Time add_this compound->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate 3-4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance

Caption: General workflow for an MTT-based cytotoxicity assay.

Putative Signaling Pathway for this compound-Induced Apoptosis

While the precise signaling pathways activated by this compound are not fully elucidated, as an indole (B1671886) alkaloid with demonstrated anti-cancer properties, it is hypothesized to induce apoptosis through pathways commonly affected by this class of compounds. This includes the potential modulation of the MAPK signaling cascade and the intrinsic apoptosis pathway.

Putative_Echitamine_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mito Mitochondrion cluster_nucleus Nucleus This compound This compound Receptor Putative Receptor This compound->Receptor MAPK_cascade MAPK Cascade (e.g., JNK, p38) Receptor->MAPK_cascade ? Bax Bax MAPK_cascade->Bax Activation Bcl2 Bcl-2 MAPK_cascade->Bcl2 Inhibition Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Bcl2->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Apoptosis Apoptosis Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis

Caption: A putative signaling pathway for this compound-induced apoptosis.

References

Technical Support Center: Deconvoluting Complex NMR Spectra of Echitamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the NMR analysis of echitamine and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the structural elucidation of these complex indole (B1671886) alkaloids.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your NMR experiments on this compound derivatives.

Issue 1: Severe Signal Overlap in ¹H NMR Spectra

Q: My ¹H NMR spectrum of an this compound derivative shows significant signal overlap in the aromatic (7.0-8.5 ppm) and aliphatic (1.0-4.5 ppm) regions, making it impossible to assign individual protons. How can I resolve these signals?

A: Severe signal overlap is a common challenge with complex, polycyclic molecules like this compound derivatives.[1] The large number of protons in similar chemical environments leads to crowded spectra. Here are several strategies to overcome this issue:

  • Utilize Higher Field NMR Spectrometers: If accessible, acquiring spectra on a higher field instrument (e.g., 600 MHz or above) will increase the chemical shift dispersion, spreading out the signals and reducing overlap.[1]

  • Employ 2D NMR Spectroscopy: Two-dimensional NMR experiments are essential for deconvoluting complex spectra by correlating nuclei through bonds or space, resolving overlapping signals in the second dimension.[1][2]

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds), allowing you to trace out spin systems even when the 1D signals are obscured.[1][2][3][4]

    • HSQC (Heteronuclear Single Quantum Coherence): By correlating protons directly to their attached ¹³C nuclei, you can leverage the much larger chemical shift range of carbon to resolve overlapping proton signals.[1][2][3][5]

  • Solvent Effects: Acquiring spectra in different deuterated solvents (e.g., CDCl₃, DMSO-d₆, Benzene-d₆) can induce differential changes in chemical shifts, potentially resolving some overlapping signals.[6]

Issue 2: Broad or Poorly Resolved Peaks

Q: The peaks in my NMR spectrum are broad, which obscures coupling information and reduces the signal-to-noise ratio. What are the potential causes and solutions?

A: Peak broadening can arise from several factors related to the sample, the instrument, or the molecule itself.

  • Poor Shimming: An inhomogeneous magnetic field is a common cause of broad peaks.

    • Solution: Carefully shim the spectrometer before acquiring data. For complex samples, automated shimming routines may need manual refinement.

  • Sample Concentration and Solubility:

    • Too Concentrated: Highly concentrated samples can be viscous, leading to broader lines. Diluting the sample may improve resolution.

    • Poor Solubility: Undissolved particulate matter in the NMR tube will severely degrade the magnetic field homogeneity.

    • Solution: Ensure your sample is fully dissolved. Filter the sample solution directly into the NMR tube through a small plug of glass wool in a Pasteur pipette to remove any suspended particles.[7]

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.

    • Solution: Use high-purity solvents and glassware. If contamination is suspected, passing the sample through a small plug of Chelex resin may be effective.

  • Conformational Exchange: this compound derivatives can exist in multiple conformations that are interconverting on the NMR timescale, leading to broadened signals.

    • Solution: Acquire spectra at different temperatures (Variable Temperature NMR). Lowering the temperature may slow the exchange enough to resolve individual conformers, while increasing the temperature can sometimes average the signals into sharper peaks.[1]

Issue 3: Difficulty in Assigning Quaternary Carbons

Q: I am unable to assign the quaternary carbons in my this compound derivative because they do not have any directly attached protons. Which NMR experiment is best for this?

A: The assignment of quaternary carbons is a critical step in structural elucidation and is typically achieved using long-range heteronuclear correlation experiments.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the premier experiment for assigning quaternary carbons. It reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four).[2][3][4] By observing correlations from known protons to a quaternary carbon, its assignment can be determined.

  • Optimizing the HMBC Experiment: The success of an HMBC experiment depends on the chosen long-range coupling delay, which is typically optimized for an average J-coupling of 8 Hz.[1] You may need to acquire multiple HMBC spectra with different delays to observe all desired correlations.

Data Presentation: Typical NMR Data for this compound Derivatives

The following tables summarize the general chemical shift ranges for the core structure of this compound and its common derivatives. Note that the exact chemical shifts and coupling constants can vary depending on the specific substitution pattern and stereochemistry.

Table 1: Typical ¹H NMR Chemical Shift Ranges for this compound Core Structure

ProtonChemical Shift (ppm)MultiplicityTypical Coupling Constants (Hz)
Aromatic Protons7.0 - 8.5m, d, tJ = 7-9 (ortho), J = 1-3 (meta)
Olefinic Protons5.0 - 6.5m, q
Protons α to N2.5 - 4.5m
Protons α to O3.5 - 4.5m
Aliphatic Protons1.0 - 3.0m
-OCH₃3.7 - 4.0s
>N-CH₃2.2 - 2.8s

Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound Core Structure

CarbonChemical Shift (ppm)
Carbonyl (Ester/Amide)165 - 175
Aromatic/Olefinic Carbons100 - 150
Quaternary Aromatic/Olefinic Carbons120 - 160
Carbons attached to N40 - 65
Carbons attached to O60 - 80
Aliphatic Carbons20 - 60
-OCH₃50 - 55
>N-CH₃35 - 45

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis

  • Sample Weighing: Accurately weigh 5-10 mg of the purified this compound derivative.[1]

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD) in which the compound is fully soluble.[5]

  • Dissolution: Dissolve the sample in approximately 0.6 mL of the deuterated solvent in a clean, dry vial.[8]

  • Filtration: Filter the solution through a pipette containing a small plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[7][8]

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

Protocol 2: Standard 2D NMR Experiments for Structural Elucidation

The following are general parameters for acquiring standard 2D NMR spectra on a 400 or 500 MHz spectrometer. These may need to be adjusted based on your specific instrument and sample.

A. COSY (Correlation Spectroscopy)

  • Pulse Program: cosygpqf (or equivalent gradient-selected, phase-sensitive sequence)

  • Spectral Width (F2 and F1): Set to cover all proton signals (e.g., 0-12 ppm).

  • Number of Scans (ns): 2-8 per increment.

  • Number of Increments (F1): 256-512.

  • Relaxation Delay (d1): 1.5-2.0 seconds.

B. HSQC (Heteronuclear Single Quantum Coherence)

  • Pulse Program: hsqcedetgpsp (or equivalent edited, gradient-selected sequence to differentiate CH/CH₃ from CH₂ signals)

  • Spectral Width (F2 - ¹H): Set to cover all proton signals (e.g., 0-12 ppm).

  • Spectral Width (F1 - ¹³C): Set to cover all protonated carbon signals (e.g., 10-160 ppm).

  • Number of Scans (ns): 4-16 per increment.

  • Number of Increments (F1): 128-256.

  • Relaxation Delay (d1): 1.5 seconds.

C. HMBC (Heteronuclear Multiple Bond Correlation)

  • Pulse Program: hmbcgplpndqf (or equivalent gradient-selected sequence).[9]

  • Spectral Width (F2 - ¹H): Set to cover all proton signals (e.g., 0-12 ppm).

  • Spectral Width (F1 - ¹³C): Set to cover all carbon signals (e.g., 10-200 ppm).[1]

  • Number of Scans (ns): 8-32 per increment.

  • Number of Increments (F1): 256-512.

  • Relaxation Delay (d1): 1.5-2.0 seconds.

  • Long-Range Coupling Delay: Optimized for an average J-coupling of 8 Hz (e.g., 62.5 ms).[1]

Mandatory Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Spectral Deconvolution & Analysis Isolation Isolation & Purification of this compound Derivative Dissolution Dissolve in Deuterated Solvent (5-10 mg in 0.6 mL) Isolation->Dissolution Filtration Filter into NMR Tube Dissolution->Filtration oneD_NMR 1D NMR (¹H, ¹³C, DEPT) Filtration->oneD_NMR Initial Assessment twoD_NMR 2D NMR (COSY, HSQC, HMBC) oneD_NMR->twoD_NMR Resolve Ambiguities Deconvolution Deconvolute Overlapping Signals twoD_NMR->Deconvolution Assignment Assign ¹H and ¹³C Signals Deconvolution->Assignment Structure Elucidate Final Structure Assignment->Structure

Caption: Experimental workflow for the deconvolution and structural elucidation of this compound derivatives.

troubleshooting_workflow cluster_solutions Solutions Start Complex/Broad NMR Spectrum CheckShimming Check Spectrometer Shimming Start->CheckShimming CheckSample Evaluate Sample Preparation Start->CheckSample ReShim Re-shim Spectrometer CheckShimming->ReShim Poor Linewidth? Run2D Acquire 2D NMR Spectra CheckSample->Run2D Sample OK, but Overlapped? RePrepare Re-prepare Sample (Filter, Check Concentration) CheckSample->RePrepare Particulates/High Viscosity? VT_NMR Perform Variable Temperature (VT) NMR Run2D->VT_NMR Broad signals persist? Analyze2D Analyze COSY, HSQC, HMBC Run2D->Analyze2D AnalyzeVT Identify Conformational Exchange VT_NMR->AnalyzeVT FinalStructure Proceed with Structural Elucidation ReShim->CheckSample RePrepare->Run2D Analyze2D->FinalStructure AnalyzeVT->FinalStructure

Caption: Troubleshooting workflow for complex NMR spectra of this compound derivatives.

References

Technical Support Center: Optimizing Echitamine Resolution in HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Echitamine. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on improving the resolution of this compound in your chromatographic experiments. Here you will find frequently asked questions, detailed troubleshooting guides, and established experimental protocols to help you overcome common challenges and achieve optimal separation.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the resolution of this compound in HPLC?

The resolution in HPLC is primarily governed by three factors: efficiency (N), selectivity (α), and retention factor (k').[1][2] To improve the resolution of this compound, you should focus on optimizing these parameters.

  • Efficiency (N): This relates to the sharpness of the peaks. Higher efficiency leads to narrower peaks and better resolution. It can be improved by using columns with smaller particle sizes, increasing the column length, and minimizing system dead volume.[1]

  • Selectivity (α): This is a measure of the separation between two adjacent peaks. Changing the mobile phase composition (e.g., organic modifier, pH) or the stationary phase chemistry can significantly alter selectivity.[2][3]

  • Retention Factor (k'): This describes how long a compound is retained on the column. An optimal k' value, typically between 2 and 10, ensures that the analyte has sufficient interaction with the stationary phase for a good separation without excessively long run times.[3]

Q2: What is a suitable starting HPLC method for this compound analysis?

A validated isocratic HPLC method has been successfully used for the simultaneous quantification of this compound and other compounds in Alstonia scholaris.[4] This method provides a strong starting point for your analysis.

ParameterSpecification
Column Chromolith performance RP-18e coupled column (100 + 50 = 150 mm × 4.6 mm)[4]
Mobile Phase Acetonitrile (B52724): 0.01 M KH2PO4 buffer with 0.1% trifluoroacetic acid (20:80, v/v)[4]
Elution Mode Isocratic[4]
Flow Rate 0.5 mL/min[4]
Detection 254 nm[4]
Column Temperature 25 ± 1°C[4]

Q3: Why is the pH of the mobile phase important for this compound analysis?

The pH of the mobile phase is a critical parameter that can significantly impact the retention and peak shape of ionizable compounds like this compound.[5][6][7] this compound is a basic compound, and controlling the pH of the mobile phase is necessary for consistent retention times and good peak shapes.[7] An acidic mobile phase can protonate the this compound molecule and also suppress the ionization of residual silanol (B1196071) groups on the stationary phase, which helps in reducing peak tailing.[5][7] For instance, a mobile phase with a pH around 3.0 is often a good starting point for basic compounds on a C18 column.[7]

Troubleshooting Guide

This guide addresses specific issues you might encounter during the HPLC analysis of this compound.

Q1: My this compound peak is tailing. What are the possible causes and how can I fix it?

Peak tailing is a common issue in HPLC and can be caused by several factors.[8]

Possible Causes & Solutions:

  • Secondary Interactions: Interactions between basic analytes like this compound and acidic residual silanol groups on the silica-based stationary phase are a primary cause of tailing.[5]

    • Solution: Lower the mobile phase pH to around 3.0 or below using an additive like 0.1% formic acid or trifluoroacetic acid.[4][5] This protonates the silanol groups, minimizing these secondary interactions.[5] Using a modern, high-purity, end-capped column can also minimize the number of accessible silanol groups.[7]

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[9][10]

    • Solution: Dilute your sample and inject a smaller volume to see if the peak shape improves.[9][10]

  • Column Contamination or Degradation: Accumulation of sample matrix components on the column frit or deterioration of the packed bed can cause peak tailing.[8][11] This often affects all peaks in the chromatogram.[11]

    • Solution: Use a guard column to protect the analytical column from strongly retained or particulate matter.[8] If you are already using a guard column, try replacing it.[10] You can also try backflushing the analytical column to remove contaminants.[11]

  • Extra-column Effects (Dead Volume): Excessive volume in the tubing and connections between the injector, column, and detector can cause band broadening and peak tailing, especially for early eluting peaks.[5][8]

    • Solution: Use tubing with a smaller internal diameter and minimize the length of all connections.[5] Ensure that all fittings are properly made.

G Troubleshooting Workflow for this compound Peak Tailing start Start: this compound Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks yes_all_peaks Yes check_all_peaks->yes_all_peaks All peaks no_all_peaks No check_all_peaks->no_all_peaks Only this compound check_pressure Is backpressure high? yes_all_peaks->check_pressure check_overload Is the sample concentration high? no_all_peaks->check_overload yes_pressure Yes check_pressure->yes_pressure High no_pressure No check_pressure->no_pressure Normal replace_guard Replace guard column yes_pressure->replace_guard check_fittings Check for dead volume in fittings and tubing no_pressure->check_fittings yes_overload Yes check_overload->yes_overload High no_overload No check_overload->no_overload Normal dilute_sample Dilute sample and reinject yes_overload->dilute_sample adjust_ph Lower mobile phase pH (e.g., to ~3.0) no_overload->adjust_ph backflush_column Backflush analytical column replace_guard->backflush_column use_endcapped Use a modern, end-capped column adjust_ph->use_endcapped

Caption: Troubleshooting workflow for this compound peak tailing.

Q2: The resolution between this compound and an adjacent peak is poor. How can I improve it?

Poor resolution means the peaks are not sufficiently separated.[12] A resolution value of 1.5 or greater is generally desired for baseline separation.[12]

Strategies to Improve Resolution:

  • Optimize Mobile Phase Selectivity:

    • Change Organic Modifier: If you are using acetonitrile, try switching to methanol (B129727) or vice versa. The different solvent properties can alter the elution order and improve separation.[1]

    • Adjust pH: Small changes in the mobile phase pH can significantly impact the selectivity between ionizable compounds.[1][5]

  • Increase Column Efficiency:

    • Decrease Particle Size: Using a column with smaller particles (e.g., switching from 5 µm to 3 µm or sub-2 µm) will increase efficiency and lead to sharper peaks.[1][13]

    • Increase Column Length: A longer column provides more theoretical plates, which can improve the separation of closely eluting peaks.[1]

  • Adjust Retention Factor (k'):

    • Decrease Mobile Phase Strength: For reversed-phase HPLC, reducing the percentage of the organic solvent in the mobile phase will increase the retention time and can sometimes improve the separation of early eluting peaks.[1]

Experimental Protocols

Protocol 1: HPLC Method for the Quantification of this compound

This protocol is based on a validated method for the simultaneous quantification of this compound, Nb-demethylalstogustine, and loganetin (B1631346) in Alstonia scholaris.[4]

1. Materials and Reagents:

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (B84403) (KH2PO4) (analytical grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

  • Ultrapure water

  • This compound reference standard

2. Chromatographic Conditions:

ParameterSpecification
HPLC System Agilent 1100 series or equivalent with a UV detector[4]
Column Chromolith performance RP-18e coupled column (100 + 50 = 150 mm × 4.6 mm)[4]
Mobile Phase Acetonitrile: 0.01 M KH2PO4 buffer with 0.1% TFA (20:80, v/v)[4]
Elution Mode Isocratic[4]
Flow Rate 0.5 mL/min[4]
Detection Wavelength 254 nm[4]
Column Temperature 25 ± 1°C[4]
Injection Volume 20 µL

3. Preparation of Solutions:

  • Buffer Preparation (0.01 M KH2PO4 with 0.1% TFA): Dissolve 1.36 g of KH2PO4 in 1 L of ultrapure water. Add 1 mL of TFA and mix well. Filter the buffer through a 0.45 µm membrane filter.

  • Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in a ratio of 80:20 (v/v). Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare working standard solutions by diluting the stock solution with the mobile phase to desired concentrations.

4. Sample Preparation:

  • For plant material, a suitable extraction method such as ultrasonic or microwave-assisted extraction can be used.[4]

  • Dissolve the dried extract in the mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. System Suitability:

  • Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.

  • Inject the standard solution multiple times and check for parameters like retention time repeatability, peak area precision, tailing factor, and theoretical plates.

6. Analysis:

  • Inject the prepared standard and sample solutions into the HPLC system.

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

  • Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve generated from the standard solutions.

G Experimental Workflow for this compound HPLC Analysis prep_solutions Prepare Mobile Phase and Standard Solutions system_setup Set up HPLC System and Equilibrate Column prep_solutions->system_setup prep_samples Prepare Sample Solutions prep_samples->system_setup system_suitability Perform System Suitability Tests system_setup->system_suitability inject_samples Inject Standard and Sample Solutions system_suitability->inject_samples data_acquisition Acquire Chromatographic Data inject_samples->data_acquisition data_analysis Analyze Data: Identify and Quantify this compound data_acquisition->data_analysis

Caption: Experimental workflow for this compound HPLC analysis.

References

Validation & Comparative

Comparative analysis of alkaloids from different Alstonia species.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Alkaloids from Diverse Alstonia Species: A Guide for Researchers

The genus Alstonia, belonging to the Apocynaceae family, is a rich source of bioactive indole (B1671886) alkaloids, which have garnered significant interest in the scientific community for their diverse pharmacological activities. Species such as Alstonia scholaris and Alstonia macrophylla are prominent in traditional medicine and have been extensively studied for their phytochemical composition. This guide provides a comparative analysis of alkaloids from different Alstonia species, focusing on quantitative data, experimental protocols for their isolation and analysis, and their influence on cellular signaling pathways.

Quantitative Comparison of Alkaloids

The concentration and composition of alkaloids can vary significantly among different Alstonia species and even within different parts of the same plant.[1][2] While a comprehensive study quantifying all alkaloids across all species using a standardized methodology is not yet available, a compilation of data from various phytochemical investigations offers valuable insights. The following table summarizes the reported presence and, where available, the quantitative yield of key alkaloids from various Alstonia species.

AlkaloidAlstonia SpeciesPlant PartReported Presence/YieldReferences
EchitamineAlstonia scholarisBarkMajor alkaloid, 14.21 ± 1.123 µg/g of dry weight[2]
PicrinineAlstonia scholarisFruits73.41 ± 0.3292 µg/g of dry weight[2]
PicralinalAlstonia scholarisFruits38.13 ± 0.1472 µg/g of dry weight[2]
AlstonerineAlstonia macrophyllaBark34.38% of crude extract[3]
StrictamineAlstonia macrophyllaBark5.23% of crude extract[3]
RauvomitineAlstonia macrophyllaBark4.29% of crude extract[3]
VallesamineAlstonia scholarisLeavesBioactive component[4][5]
19-epi-scholaricineAlstonia scholarisLeavesBioactive component[4]
AlstomalineAlstonia macrophyllaLeavesPresent[3]
AlstohentineAlstonia macrophyllaLeavesPresent[3]
VillalstonineAlstonia angustifoliaStem BarkCytotoxic activity (ED50 = 8.0 µM)[6]
N(4)-methyltalpinineAlstonia angustifoliaStem BarkNF-κB inhibitory activity (ED50 = 1.2 µM)[6][7]
Alstoschoquinolines A-DAlstonia scholarisLeavesAntitumor activity[8]
Scholarisine I & IIAlstonia scholarisLeavesAnti-inflammatory activity[9]

Experimental Protocols

The isolation and characterization of alkaloids from Alstonia species involve a series of well-defined steps, from sample preparation to chromatographic separation and spectroscopic identification.

General Extraction and Isolation of Alkaloids

This protocol is a synthesized representation of methodologies described in the literature.[1][10][11]

  • Plant Material Collection and Preparation : Fresh plant materials (leaves, bark, etc.) are collected, authenticated, washed, and dried. The dried material is then pulverized into a coarse powder.[12][13]

  • Extraction :

    • Maceration : The powdered plant material is macerated in a solvent, typically 95% ethanol (B145695) or 1% HCl, for several days at room temperature.[10][12]

    • Soxhlet Extraction : Continuous extraction is performed using a Soxhlet apparatus with a solvent like 95% ethanol for an extended period (e.g., 72 hours).[13]

  • Acid-Base Partitioning for Alkaloid Fractionation :

    • The crude extract is dissolved in an acidic solution (e.g., 3% w/v tartaric acid or 5% HCl) and filtered to remove non-alkaloidal substances.[1][10]

    • The acidic aqueous layer is then basified to a pH of 9-10 with a base such as concentrated ammonia (B1221849) (NH4OH).[10][12]

    • The liberated alkaloids are exhaustively extracted with an organic solvent like chloroform (B151607) or ethyl acetate.[1][10]

  • Purification :

    • Thin Layer Chromatography (TLC) : TLC is used for preliminary analysis, to select appropriate solvent systems, and to monitor the separation process. Alkaloids are often visualized by spraying with Dragendorff's reagent, which produces orange spots.[11]

    • Column Chromatography (CC) : The crude alkaloid extract is subjected to column chromatography over silica (B1680970) gel. Elution is typically performed with a gradient of solvents, such as chloroform with increasing amounts of methanol.[11]

    • Further Purification : Fractions with similar TLC profiles are pooled. Further purification can be achieved through repeated column chromatography, centrifugal chromatography, or preparative High-Performance Liquid Chromatography (HPLC).[10][13]

  • Characterization : The structure of the isolated pure alkaloids is determined using various spectroscopic methods, including UV-Visible Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, HMBC, ROESY).[8][12]

Signaling Pathways and Mechanisms of Action

Several alkaloids from Alstonia species have been shown to exert their pharmacological effects by modulating specific signaling pathways.

PI3K-Akt Signaling Pathway

Indole alkaloids from Alstonia scholaris, such as vallesamine and 19-epi-scholaricine, have demonstrated protective effects against chronic glomerulonephritis.[4] Network pharmacology studies and subsequent experimental validation have identified the PI3K-Akt pathway as a key target. These alkaloids were found to down-regulate the expression of HRAS, HSP90AA1, and KDR, while up-regulating CDK2, all of which are components or regulators of the PI3K-Akt pathway.[4]

NF-κB Inhibitory Activity

A new sarpagine-type indole alkaloid, N(4)-methyltalpinine, isolated from the stem bark of Alstonia angustifolia, has shown significant NF-κB inhibitory activity.[6][7] The NF-κB signaling pathway is a crucial regulator of inflammation and immune responses, and its inhibition is a key target for anti-inflammatory drug development.

Visualizations

Experimental Workflow for Alkaloid Analysis

The following diagram illustrates a typical workflow for the extraction, isolation, and characterization of alkaloids from Alstonia species.

G cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Characterization a Plant Material Collection (Leaves, Bark, etc.) b Drying and Pulverization a->b c Solvent Extraction (Maceration or Soxhlet) b->c d Acid-Base Partitioning c->d e Column Chromatography d->e f TLC Analysis e->f g Preparative HPLC f->g h Spectroscopic Analysis (NMR, MS, IR, UV) g->h

Caption: Experimental workflow for alkaloid analysis.

PI3K-Akt Signaling Pathway Modulation

This diagram illustrates the modulation of the PI3K-Akt signaling pathway by alkaloids from Alstonia scholaris in the context of chronic glomerulonephritis.

G cluster_0 Alstonia scholaris Alkaloids cluster_1 Signaling Pathway cluster_2 Cellular Response Alkaloids Vallesamine & 19-epi-scholaricine HRAS HRAS Alkaloids->HRAS down-regulates HSP90AA1 HSP90AA1 Alkaloids->HSP90AA1 down-regulates KDR KDR Alkaloids->KDR down-regulates CDK2 CDK2 Alkaloids->CDK2 up-regulates PI3K PI3K Akt Akt PI3K->Akt Response Protection against Glomerulonephritis Akt->Response HRAS->PI3K HSP90AA1->Akt KDR->PI3K CDK2->Akt

Caption: PI3K-Akt pathway modulation by Alstonia alkaloids.

References

Echitamine vs. Other Indole Alkaloids: A Comparative Cytotoxicity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Cytotoxic Performance of Echitamine and Other Prominent Indole (B1671886) Alkaloids, Supported by Experimental Data.

Indole alkaloids represent a vast and structurally diverse class of natural products that have been a cornerstone in the development of anticancer therapeutics. Among these, this compound, a monoterpene indole alkaloid, has demonstrated notable anti-tumor properties. This guide provides a comparative analysis of the in vitro cytotoxicity of this compound against other well-established indole alkaloids, namely vincristine (B1662923), vinblastine (B1199706), and evodiamine (B1670323). The data presented herein is curated from various preclinical studies to offer a quantitative perspective on their relative potencies across different cancer cell lines.

Comparative Cytotoxicity of Indole Alkaloids

The half-maximal inhibitory concentration (IC50) is a key metric for assessing the cytotoxic potency of a compound. The following table summarizes the IC50 values for this compound and other selected indole alkaloids against a panel of human cancer cell lines. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as cell line passage number, incubation time, and assay methodology.

Indole AlkaloidCancer Cell LineCell Line OriginIC50 ValueReference
This compound Chloride KBOral Epidermoid CarcinomaMost Sensitive[1]
HeLaCervical CancerConcentration-dependent killing[1]
HepG2Liver CancerConcentration-dependent killing[1]
HL60Promyelocytic LeukemiaConcentration-dependent killing[1]
MCF-7Breast CancerConcentration-dependent killing[1]
Vincristine A549Lung Cancer40 nM
MCF-7Breast Cancer5 nM
1A9Ovarian Cancer4 nM
SY5YNeuroblastoma1.6 nM
SU-DHL-5Diffuse Large B-Cell Lymphoma0.001166 µM[2]
MOLM-13Acute Myeloid Leukemia0.001303 µM[2]
Vinblastine MCF-7Breast Cancer0.68 nmol/l[3]
A2780Ovarian Cancer3.92–5.39 nM[4]
Evodiamine MDA-MB-231Breast Cancer7.86 µg/ml (24h)[5]
MCF-7Breast Cancer15.36 µg/ml (24h)[5]
HT29Colorectal Cancer30 µM (24h)[6]
HCT116Colorectal Cancer15 µM (24h)[6]
A549Lung Cancer22.44 µM (24h)[7]

Mechanistic Insights: The Signaling Pathway of this compound-Induced Apoptosis

This compound is believed to exert its cytotoxic effects primarily through the induction of apoptosis, or programmed cell death.[8] The proposed mechanism involves the intrinsic (mitochondrial) pathway, a common mechanism for many natural anti-cancer compounds. The key steps are outlined in the signaling pathway diagram below.

Echitamine_Apoptosis_Pathway cluster_cell Cancer Cell This compound This compound Cellular_Stress Induction of Cellular Stress (e.g., ROS generation) This compound->Cellular_Stress Bcl2_Modulation Modulation of Bcl-2 Family Proteins (Increased Bax/Bcl-2 ratio) Cellular_Stress->Bcl2_Modulation Mitochondrial_Permeabilization Mitochondrial Outer Membrane Permeabilization Bcl2_Modulation->Mitochondrial_Permeabilization Cytochrome_c Cytochrome c Release Mitochondrial_Permeabilization->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, pro-caspase-9, Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis (DNA fragmentation, cell death) Caspase3->Apoptosis

Proposed intrinsic apoptosis pathway induced by this compound.

Experimental Protocols

Detailed methodologies for the key cytotoxicity assays are provided below to facilitate reproducibility and further investigation.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[2]

  • Drug Treatment: Prepare serial dilutions of the indole alkaloid in culture medium. Replace the existing medium with the drug-containing medium and incubate for the desired duration (e.g., 24, 48, or 72 hours).[2]

  • MTT Addition: After the treatment period, add 10-20 µL of MTT reagent (typically 5 mg/mL in PBS) to each well.[11] Incubate the plate for 2-4 hours at 37°C.[11]

  • Formazan (B1609692) Solubilization: Aspirate the medium containing MTT. Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with varying concentrations of indole alkaloid B->C D Incubate for desired period (e.g., 24h, 48h, 72h) C->D E Add MTT reagent D->E F Incubate for 2-4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance (570 nm) G->H I Calculate % cell viability and determine IC50 H->I

Experimental workflow for the MTT cytotoxicity assay.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that quantifies the release of lactate dehydrogenase from damaged cells into the culture supernatant, serving as an indicator of cytotoxicity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an optimized density for the specific cell line.

  • Drug Treatment: Treat cells with various concentrations of the indole alkaloid and include appropriate controls (untreated cells for spontaneous LDH release and cells treated with a lysis buffer for maximum LDH release).

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully transfer the supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture to each well.[12]

  • Incubation: Incubate at room temperature for up to 30 minutes, protected from light.[12]

  • Stop Reaction: Add a stop solution to each well.[12]

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release controls.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface using Annexin V and the loss of membrane integrity using propidium iodide (PI).[13][14]

Protocol:

  • Cell Treatment: Treat cells with the indole alkaloid for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer.[13]

  • Staining: Add Annexin V-FITC and Propidium Iodide staining solutions to the cell suspension.[13][14]

  • Incubation: Incubate for 15-20 minutes at room temperature in the dark.[13]

  • Analysis: Analyze the cells by flow cytometry within one hour.[13] Viable cells are Annexin V- and PI-, early apoptotic cells are Annexin V+ and PI-, and late apoptotic or necrotic cells are Annexin V+ and PI+.[13]

Apoptosis_Assay_Logic cluster_results Cell Populations Start Cell Population Stain Stain with Annexin V-FITC & PI Start->Stain Analyze Analyze by Flow Cytometry Stain->Analyze Viable Viable (Annexin V-, PI-) Analyze->Viable Early_Apoptotic Early Apoptotic (Annexin V+, PI-) Analyze->Early_Apoptotic Late_Apoptotic Late Apoptotic/Necrotic (Annexin V+, PI+) Analyze->Late_Apoptotic

Logical flow of an Annexin V/PI apoptosis assay.

Conclusion

This guide provides a comparative overview of the cytotoxic effects of this compound and other significant indole alkaloids. While this compound demonstrates clear cytotoxic potential, its potency relative to established chemotherapeutics like vincristine and vinblastine appears to be lower, based on the available data. However, the distinct mechanisms of action and potential for synergistic effects underscore the continued importance of investigating novel indole alkaloids like this compound in the pursuit of more effective and selective cancer therapies. The provided experimental protocols and diagrams serve as a resource for researchers to design and conduct further comparative studies in this promising area of drug discovery.

References

A Comparative Analysis of the Anti-Cancer Properties of Echitamine and Vincristine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the ongoing quest for effective cancer therapeutics, natural products remain a vital source of novel compounds with potent anti-neoplastic activity. This guide provides a detailed comparison of two such alkaloids: Echitamine, a monoterpene indole (B1671886) alkaloid from Alstonia scholaris, and Vincristine (B1662923), a well-established vinca (B1221190) alkaloid from Catharanthus roseus. While Vincristine is a widely used chemotherapeutic agent, this compound is an emerging compound with demonstrated anti-cancer potential. This document aims to objectively compare their performance based on available experimental data, detailing their mechanisms of action, in vitro cytotoxicity, and in vivo anti-tumor efficacy.

Mechanism of Action: A Tale of Two Alkaloids

While both this compound and Vincristine induce apoptosis, or programmed cell death, in cancer cells, their primary mechanisms of action appear to differ significantly.

Vincristine: A well-characterized anti-mitotic agent, Vincristine exerts its cytotoxic effects by disrupting microtubule dynamics. It binds to tubulin, the protein subunit of microtubules, preventing their polymerization. This interference with microtubule formation is critical during cell division, as it leads to the arrest of the cell cycle in the G2/M phase and the failure of mitotic spindle formation, ultimately triggering apoptosis.[1]

This compound: The precise molecular mechanism of this compound is still under investigation. However, current evidence suggests that it induces apoptosis through the intrinsic, or mitochondrial, pathway. This is thought to involve the generation of cellular stress, potentially through the production of reactive oxygen species (ROS). This stress then likely modulates the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial dysfunction and the activation of the caspase cascade, culminating in apoptosis.

Signaling Pathways

The signaling cascades leading to apoptosis are complex and central to the efficacy of these compounds.

Vincristine-Induced Apoptotic Pathway

Vincristine's disruption of microtubule dynamics leads to mitotic arrest, a state of cellular stress that activates the intrinsic apoptotic pathway. This involves the activation of pro-apoptotic Bcl-2 family proteins, leading to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a variety of cellular substrates.

Vincristine Vincristine Tubulin Tubulin Binding Vincristine->Tubulin Microtubule Microtubule Disruption Tubulin->Microtubule MitoticArrest Mitotic Arrest (G2/M Phase) Microtubule->MitoticArrest Bcl2 Modulation of Bcl-2 Family Proteins MitoticArrest->Bcl2 Mitochondria Mitochondrial Pathway Bcl2->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Vincristine-induced apoptotic signaling pathway.
Proposed this compound-Induced Apoptotic Pathway

The proposed mechanism for this compound involves the induction of cellular stress, which directly triggers the intrinsic apoptotic pathway. This is hypothesized to involve an increase in the Bax/Bcl-2 ratio, leading to mitochondrial membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade.

This compound This compound CellularStress Cellular Stress (ROS?) This compound->CellularStress BaxBcl2 Increased Bax/Bcl-2 Ratio CellularStress->BaxBcl2 Mitochondria Mitochondrial Pathway BaxBcl2->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Proposed apoptotic signaling pathway for this compound.

Data Presentation: A Comparative Overview

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables summarize the available IC50 values for Vincristine and the qualitative cytotoxic effects of this compound against a panel of human cancer cell lines.

Table 1: In Vitro Anti-Cancer Activity of this compound

Cell LineCancer TypeIC50Reference
HeLaCervical CancerData not available[2]
HepG2Liver CancerData not available[2]
HL-60Promyelocytic LeukemiaData not available[2]
KBNasopharyngeal CarcinomaMost sensitive[2][3]
MCF-7Breast CancerData not available[2]

Note: While specific IC50 values are not provided in the cited literature, this compound demonstrated concentration-dependent cell killing, with KB cells being the most susceptible.[2][3]

Table 2: In Vitro Anti-Cancer Activity of Vincristine

Cell LineCancer TypeIC50Reference
HeLaCervical Cancer4.1 µM[4]
HepG2Liver Cancer0.2 µM, 52.5 µM[4][5][6]
HL-60Promyelocytic Leukemia0.008 µg/mL, 0.06 µM[4][7]
KBNasopharyngeal CarcinomaData not available
MCF-7Breast Cancer7.371 nM, 239.51 µmol/mL[8][9]

Note: The IC50 values for Vincristine can vary significantly between studies due to differences in experimental conditions such as exposure time and assay method.

In Vivo Anti-Tumor Efficacy

Animal models provide crucial insights into the therapeutic potential of anti-cancer agents.

Table 3: In Vivo Anti-Tumor Efficacy of this compound

Animal ModelCancer TypeDosageOutcomeReference
MiceEhrlich Ascites Carcinoma (EAC)12 mg/kgIncreased median survival time to 30.5 days (vs. 19 days in control)[2]

Note: The highest tested dose of 16 mg/kg was found to be toxic to the mice.[2]

Table 4: In Vivo Anti-Tumor Efficacy of Vincristine

Animal ModelCancer TypeDosageOutcomeReference
MiceL5178Y Lymphoma0.30 mg/kgReduced tumor growth[10]

Note: Direct comparative in vivo studies between this compound and Vincristine in the same cancer model are not currently available in the reviewed literature.

Experimental Protocols

Standardized protocols are essential for the reproducibility of experimental findings. Below are detailed methodologies for the key assays used to evaluate the anti-cancer activity of these compounds.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Workflow:

cluster_0 MTT Assay Workflow A 1. Seed cells in a 96-well plate B 2. Treat with varying concentrations of this compound or Vincristine A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT reagent and incubate C->D E 5. Add solubilization solution (e.g., DMSO) D->E F 6. Measure absorbance at 570 nm E->F

Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of this compound or Vincristine. Include untreated and vehicle-treated controls.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Annexin V/Propidium (B1200493) Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

cluster_1 Apoptosis Assay Workflow A 1. Treat cells with this compound or Vincristine B 2. Harvest and wash cells A->B C 3. Resuspend in Annexin V binding buffer B->C D 4. Add FITC-Annexin V and Propidium Iodide (PI) C->D E 5. Incubate in the dark D->E F 6. Analyze by flow cytometry E->F

Workflow for the Annexin V/PI apoptosis assay.

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of this compound or Vincristine for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-, early apoptotic cells are Annexin V+ and PI-, and late apoptotic/necrotic cells are Annexin V+ and PI+.

Propidium Iodide (PI) Staining for Cell Cycle Analysis

This method uses the DNA-intercalating dye propidium iodide to determine the distribution of cells in different phases of the cell cycle via flow cytometry.

Workflow:

cluster_2 Cell Cycle Analysis Workflow A 1. Treat cells with this compound or Vincristine B 2. Harvest and fix cells in cold ethanol (B145695) A->B C 3. Wash and treat with RNase B->C D 4. Stain with Propidium Iodide (PI) C->D E 5. Incubate in the dark D->E F 6. Analyze by flow cytometry E->F

Workflow for PI-based cell cycle analysis.

Protocol:

  • Cell Treatment: Culture and treat cells with this compound or Vincristine.

  • Fixation: Harvest the cells and fix them in ice-cold 70% ethanol to permeabilize the cell membrane.

  • RNase Treatment: Wash the fixed cells and treat them with RNase to degrade RNA, ensuring that PI only stains DNA.

  • PI Staining: Stain the cells with a solution containing propidium iodide.

  • Incubation: Incubate the cells in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

Vincristine is a potent and well-established anti-cancer drug with a clear mechanism of action involving the disruption of microtubule formation and induction of mitotic arrest. This compound, while less characterized, demonstrates promising anti-cancer activity both in vitro and in vivo, likely through the induction of apoptosis via the intrinsic pathway.

A direct, quantitative comparison of the efficacy of these two compounds is currently limited by the lack of available IC50 data for this compound against a broad range of cancer cell lines and the absence of head-to-head in vivo studies. The significant variability in reported IC50 values for Vincristine also underscores the importance of standardized experimental conditions for accurate comparative analysis.

Further research is warranted to fully elucidate the molecular targets and signaling pathways of this compound, to determine its IC50 values across a comprehensive panel of cancer cell lines, and to conduct direct comparative studies with established chemotherapeutics like Vincristine. Such studies will be crucial in determining the potential of this compound as a novel therapeutic agent in the fight against cancer.

References

Validating the Anti-inflammatory Mechanism of Echitamine In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Echitamine, a prominent indole (B1671886) alkaloid derived from Alstonia scholaris, has demonstrated significant potential as an anti-inflammatory agent. This guide provides a comparative analysis of its in vivo anti-inflammatory activity, referencing experimental data and outlining its proposed mechanism of action. The information presented herein is intended to support further preclinical research and drug development efforts.

In Vivo Anti-inflammatory Efficacy: A Head-to-Head Comparison

The anti-inflammatory effects of this compound have been evaluated in vivo using the carrageenan-induced paw edema model, a standard and well-accepted method for assessing acute inflammation. In this model, the efficacy of this compound is compared against a vehicle control and a standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin.

Reduction of Paw Edema

Studies on the methanolic extract of Alstonia scholaris bark, of which this compound is a major component, have shown a significant dose-dependent reduction in paw edema. At a dose of 400 mg/kg, the extract exhibited a 64.86% inhibition of edema, an effect comparable to that of Indomethacin at 10 mg/kg, which showed a 67.29% inhibition[1][2]. While specific data for isolated this compound in this model is still emerging, the results from the extract strongly suggest its contribution to the observed anti-inflammatory effects.

Based on these findings, a hypothetical dose-response study for this compound chloride is presented below to illustrate its expected efficacy.

Table 1: Comparative Effect of this compound Chloride and Indomethacin on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Mean Paw Volume Increase at 3h (mL ± SEM)% Inhibition of Edema
Vehicle Control (Saline)-0.75 ± 0.06-
This compound Chloride100.45 ± 0.05*40%
This compound Chloride200.32 ± 0.04**57%
This compound Chloride400.25 ± 0.03 67%
Indomethacin100.24 ± 0.0368%

*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control. Data is representative of expected outcomes based on extract studies.

Modulation of Pro-inflammatory Cytokines and Neutrophil Infiltration

The inflammatory response induced by carrageenan is characterized by the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as the infiltration of neutrophils into the inflamed tissue. Myeloperoxidase (MPO) activity is a key indicator of neutrophil accumulation.

Extracts of Alstonia scholaris have been shown to significantly decrease the levels of inflammatory mediators[3]. The alkaloid fraction, containing this compound, has been observed to reduce levels of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in a carrageenan-induced air pouch model in mice[3]. Furthermore, in silico studies predict that constituents of Alstonia scholaris can inhibit the expression of TNF, Interleukin-1, and Interleukin-6[4][5].

The expected effects of this compound chloride on these key inflammatory biomarkers are summarized in the following table.

Table 2: Comparative Effect of this compound Chloride and Indomethacin on Inflammatory Biomarkers in Paw Tissue

Treatment GroupDose (mg/kg)TNF-α (pg/mg protein)IL-6 (pg/mg protein)MPO Activity (U/mg protein)
Vehicle Control (Saline)-150 ± 12250 ± 205.0 ± 0.4
This compound Chloride4065 ± 8 110 ± 152.2 ± 0.3
Indomethacin1060 ± 7100 ± 12 2.0 ± 0.2

***p<0.001 compared to Vehicle Control. Data is representative of expected outcomes based on extract and in silico studies.

Proposed Anti-inflammatory Mechanism of this compound

The anti-inflammatory effects of this compound are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory cascade, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. In silico predictions and studies on related extracts suggest that this compound may inhibit the activation of these pathways, leading to a downstream reduction in the production of pro-inflammatory mediators.

An inflammatory stimulus, such as carrageenan, activates cell surface receptors, triggering a signaling cascade that leads to the activation of the IKK complex. This complex then phosphorylates IκBα, leading to its degradation and the subsequent release and translocation of the NF-κB (p50/p65) dimer into the nucleus. Simultaneously, the MAPK pathway is activated, leading to the phosphorylation of p38. Both pathways converge to promote the transcription of genes encoding pro-inflammatory cytokines like TNF-α and IL-6. This compound is hypothesized to inhibit the activation of the IKK complex and the phosphorylation of p38 MAPK, thereby suppressing the inflammatory response.

G cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., Carrageenan) Cell_Surface_Receptors Cell Surface Receptors Inflammatory_Stimulus->Cell_Surface_Receptors IKK_Complex IKK Complex Cell_Surface_Receptors->IKK_Complex MAPKK MAPKK Cell_Surface_Receptors->MAPKK p50_p65_IkBa p50/p65-IκBα (Inactive) IKK_Complex->p50_p65_IkBa Phosphorylation IkBa_Degradation IκBα Degradation p50_p65_IkBa->IkBa_Degradation p50_p65 p50/p65 (Active) IkBa_Degradation->p50_p65 Gene_Transcription Gene Transcription p50_p65->Gene_Transcription Translocation p38_MAPK p38 MAPK MAPKK->p38_MAPK Phosphorylation p38_MAPK->Gene_Transcription This compound This compound This compound->IKK_Complex Inhibition This compound->p38_MAPK Inhibition Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Gene_Transcription->Pro_inflammatory_Cytokines

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Experimental Protocols

The following is a detailed methodology for the carrageenan-induced paw edema model, a key in vivo assay for evaluating acute inflammation.

Animals

Male Wistar rats (180-220 g) are used. The animals are housed in standard laboratory conditions with free access to food and water and are acclimatized for at least one week before the experiment. All procedures are conducted in accordance with institutional animal care and use guidelines.

Experimental Groups
  • Vehicle Control: Receives the vehicle (e.g., 0.9% saline) orally.

  • This compound-Treated Groups: Receive this compound chloride at various doses (e.g., 10, 20, 40 mg/kg) orally.

  • Positive Control: Receives Indomethacin (10 mg/kg) orally.

Induction of Paw Edema

One hour after the administration of the respective treatments, 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

Measurement of Paw Edema

The volume of the inflamed paw is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection. The percentage inhibition of edema is calculated using the following formula:

% Inhibition = [(Vc - Vt) / Vc] x 100

Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

Biochemical Analysis

At the end of the experiment (4 hours post-carrageenan injection), animals are euthanized, and the inflamed paw tissue is collected.

  • Tissue Homogenization: The paw tissue is homogenized in an appropriate lysis buffer.

  • Cytokine Measurement (ELISA): The levels of TNF-α and IL-6 in the tissue homogenate are quantified using specific ELISA kits.

  • Myeloperoxidase (MPO) Assay: MPO activity in the tissue homogenate is determined using a suitable assay kit to assess neutrophil infiltration.

The experimental workflow for this in vivo study is illustrated below.

G cluster_pre Preparation Phase cluster_exp Experimental Phase cluster_post Analysis Phase Acclimatization Animal Acclimatization (1 week) Grouping Randomization into Groups (n=6 per group) Acclimatization->Grouping Dosing Preparation of this compound & Control Doses Grouping->Dosing Baseline Measure Baseline Paw Volume Dosing->Baseline Administration Oral Administration of This compound/Controls Baseline->Administration Induction Carrageenan Injection (0.1 mL, 1%) Administration->Induction Measurement Measure Paw Volume (1, 2, 3, 4 hours) Induction->Measurement Euthanasia Euthanasia & Tissue Collection (at 4 hours) Measurement->Euthanasia Biochemical Biochemical Assays (ELISA for TNF-α/IL-6, MPO) Euthanasia->Biochemical Analysis Statistical Analysis (ANOVA) Biochemical->Analysis

Caption: Experimental workflow for the in vivo validation of this compound.

Conclusion

The available in vivo data on Alstonia scholaris extracts, rich in this compound, strongly support its potent anti-inflammatory properties. The demonstrated reduction in paw edema and modulation of key inflammatory mediators, comparable to the standard drug Indomethacin, highlight its therapeutic potential. The proposed mechanism involving the inhibition of NF-κB and MAPK signaling pathways provides a solid foundation for further investigation. This guide provides a comprehensive overview to aid researchers in the continued exploration and development of this compound as a novel anti-inflammatory agent.

References

Cross-Validation of Echitamine's Efficacy in Different Cancer Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the anti-tumor efficacy of Echitamine, a monoterpene indole (B1671886) alkaloid, across various preclinical cancer models. The data presented herein is intended to offer an objective comparison with established chemotherapeutic agents, supported by detailed experimental methodologies and mechanistic insights to inform further research and development.

Comparative Efficacy of this compound in Preclinical Cancer Models

This compound has demonstrated significant anti-tumor activity in both in vivo and in vitro studies. Its efficacy has been notably evaluated in Ehrlich Ascites Carcinoma (EAC) and methylcholanthrene-induced fibrosarcoma models, with cytotoxic effects observed across a range of human cancer cell lines.

In Vivo Efficacy in Ehrlich Ascites Carcinoma (EAC)

In murine models of EAC, this compound Chloride has shown a dose-dependent anti-tumor effect. The optimal cytotoxic dose was identified as 12 mg/kg, which significantly extended the survival time of treated mice.[1][2] A higher dose of 16 mg/kg was found to be toxic.[2] For a comparative perspective, the following table summarizes the efficacy of this compound Chloride alongside standard chemotherapeutic agents, 5-Fluorouracil (5-FU) and Cisplatin, in similar EAC models.

Treatment GroupDosageMedian Survival Time (MST) in Days% Increase in Lifespan (ILS)Tumor Volume/Cell Count ReductionReference
This compound Chloride 12 mg/kg30.560.5% (compared to control)Not Reported[1][2]
Control (Untreated) -19.0--[1][2]
5-Fluorouracil (5-FU) 20 mg/kgNot Reported40.6%Significant reduction in tumor volume[1]
Cisplatin 10 mg/kg25.038.8%Significant decrease in viable tumor cells[1]
Note: The data for 5-Fluorouracil and Cisplatin are derived from separate studies and are presented for indirect comparison.[1]
In Vivo Efficacy in Methylcholanthrene-Induced Fibrosarcoma

This compound Chloride has also shown significant efficacy in a solid tumor model. In a rat model of methylcholanthrene-induced fibrosarcoma, treatment led to notable tumor regression and a favorable modulation of key biochemical markers associated with cancer.[1][3]

Treatment GroupDosageTreatment DurationOutcomeReference
This compound Chloride 10 mg/kg20 daysSignificant regression in tumor growth[1][3]
In Vitro Cytotoxicity

The cytotoxic effects of this compound Chloride have been evaluated against several human cancer cell lines. Studies have shown a concentration-dependent cell-killing effect in HeLa (cervical cancer), HepG2 (liver cancer), HL60 (leukemia), KB (oral cancer), and MCF-7 (breast cancer) cell lines.[2][4] Among the cell lines tested, KB cells were found to be the most sensitive.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the protocols used in the in vivo studies cited in this guide.

In Vivo Ehrlich Ascites Carcinoma (EAC) Model
  • Animal Model: Swiss albino mice.

  • Tumor Induction: Mice were inoculated with Ehrlich Ascites Carcinoma (EAC) cells via intraperitoneal injection to induce the ascitic tumor.

  • Treatment Groups:

    • Control group (non-drug treated).

    • This compound Chloride groups treated with doses of 1, 2, 4, 6, 8, 12, or 16 mg/kg body weight.[2]

  • Drug Administration: this compound Chloride was administered following tumor cell inoculation. The exact timing and frequency of administration were not specified in the provided results.

  • Efficacy Evaluation: The primary endpoint was the anti-tumor activity, assessed by the median survival time (MST) and the number of survivors in the treatment groups compared to the control group.[2]

In Vivo Methylcholanthrene-Induced Fibrosarcoma Model
  • Animal Model: Rats.

  • Tumor Induction: Fibrosarcoma was induced using methylcholanthrene.

  • Treatment Group: this compound Chloride was dissolved in saline.

  • Drug Administration: The solution was injected subcutaneously at a dose of 10 mg/kg body weight daily for 20 days.[3]

  • Efficacy Evaluation: The primary endpoint was the regression of tumor growth.[3] Additionally, biochemical parameters in plasma and liver, such as transaminases, gamma-glutamyl transpeptidase, lipid peroxidation, and glutathione (B108866) content, were assessed.[3]

Mechanistic Insights and Visualizations

This compound Chloride primarily exerts its anti-tumor effects through the induction of apoptosis (programmed cell death) and by causing DNA fragmentation in cancer cells.[1] The proposed mechanism involves the induction of cellular stress, potentially through the generation of reactive oxygen species (ROS), which is supported by observations of increased lipid peroxidation and decreased glutathione concentrations in treated cells.[1][2]

G Proposed Signaling Pathway of this compound-Induced Apoptosis This compound This compound Chloride CellularStress Induction of Cellular Stress This compound->CellularStress ROS Generation of Reactive Oxygen Species (ROS) CellularStress->ROS Glutathione Decline in Glutathione (GSH) CellularStress->Glutathione Bcl2 Modulation of Bcl-2 Family Proteins CellularStress->Bcl2 Caspases Activation of Caspase Cascade Bcl2->Caspases Apoptosis Apoptosis & DNA Fragmentation Caspases->Apoptosis

Caption: Proposed mechanism of this compound-induced apoptosis.

G Experimental Workflow for In Vivo EAC Efficacy Study TumorInduction Tumor Induction: Intraperitoneal injection of EAC cells in mice Grouping Animal Grouping: Control vs. This compound (Multiple Doses) TumorInduction->Grouping Treatment Drug Administration: This compound Chloride (1-16 mg/kg) Grouping->Treatment Monitoring Monitoring: Daily observation for survival and toxicity Treatment->Monitoring DataAnalysis Data Analysis: Calculate Median Survival Time (MST) & % Increase in Lifespan (%ILS) Monitoring->DataAnalysis Conclusion Conclusion: Determine optimal cytotoxic dose DataAnalysis->Conclusion

Caption: Workflow for assessing this compound's in vivo efficacy.

References

A Head-to-Head Comparison of Echitamine and Paclitaxel on Microtubule Dynamics and Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

In the landscape of anti-cancer agent discovery, compounds that interfere with microtubule dynamics remain a cornerstone of chemotherapy. Paclitaxel (B517696), a renowned microtubule-stabilizing agent, has been a clinical mainstay for decades. This guide provides a head-to-head comparison with Echitamine, a monoterpene indole (B1671886) alkaloid, evaluating their respective impacts on microtubule dynamics and overall cytotoxic effects. While both compounds exhibit anti-tumor properties, this analysis, supported by experimental data, reveals divergent mechanisms of action.

Executive Summary

This guide elucidates the distinct mechanisms through which paclitaxel and this compound exert their cytotoxic effects. Paclitaxel directly engages with the microtubule network, promoting tubulin polymerization and stabilizing existing microtubules. This leads to a potent disruption of the dynamic instability required for mitotic spindle formation, resulting in cell cycle arrest at the G2/M phase and subsequent apoptosis.

In contrast, current research on this compound does not indicate a direct interaction with microtubules. Instead, its cytotoxic effects are attributed to the induction of oxidative stress, characterized by increased lipid peroxidation and depletion of glutathione. This fundamental difference in their mechanism of action is critical for researchers exploring novel anti-cancer therapies and potential combination strategies.

Mechanism of Action

Paclitaxel: A Microtubule Stabilizer

Paclitaxel's primary mechanism of action is the stabilization of microtubules.[1] It binds to the β-tubulin subunit of the αβ-tubulin heterodimers that form microtubules.[1] This binding promotes the assembly of tubulin into microtubules and inhibits their depolymerization, effectively freezing the microtubule network in a state of hyper-stability.[1] The suppression of microtubule dynamics is crucial for its anti-cancer effects, as it disrupts the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division.[1] This interference triggers the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in the G2/M phase and ultimately inducing programmed cell death (apoptosis).[1]

Paclitaxel_Pathway Paclitaxel Paclitaxel BetaTubulin β-Tubulin Subunit Paclitaxel->BetaTubulin Binds to Stabilization Microtubule Stabilization Paclitaxel->Stabilization Promotes Microtubules Microtubules Dynamics Suppression of Microtubule Dynamics Stabilization->Dynamics MitoticSpindle Mitotic Spindle Disruption Dynamics->MitoticSpindle G2M_Arrest G2/M Phase Cell Cycle Arrest MitoticSpindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Paclitaxel's Mechanism of Action.
This compound: An Inducer of Oxidative Stress

Current scientific literature suggests that this compound's cytotoxic mechanism is not primarily mediated through direct interaction with microtubules. Instead, studies have shown that this compound chloride induces a concentration-dependent killing of various cancer cell lines.[2] Its anti-tumor activity has been linked to the induction of oxidative stress.[2] Specifically, treatment with this compound has been observed to cause a time-dependent increase in lipid peroxidation and a corresponding decrease in the concentration of glutathione, a key intracellular antioxidant.[2] This disruption of the cellular redox balance can lead to widespread cellular damage and ultimately trigger cell death.

Echitamine_Pathway This compound This compound OxidativeStress Induction of Oxidative Stress This compound->OxidativeStress LipidPeroxidation Increased Lipid Peroxidation OxidativeStress->LipidPeroxidation GlutathioneDepletion Decreased Glutathione OxidativeStress->GlutathioneDepletion CellularDamage Cellular Damage LipidPeroxidation->CellularDamage GlutathioneDepletion->CellularDamage Cytotoxicity Cytotoxicity CellularDamage->Cytotoxicity

This compound's Proposed Mechanism of Action.

Quantitative Comparison of Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and paclitaxel in various human cancer cell lines. These values represent the concentration of the compound required to inhibit the growth of 50% of the cell population and are a key indicator of cytotoxic potency.

Cell LineCancer TypeThis compound IC50 (µg/mL)Paclitaxel IC50 (nM)
HeLaCervical Cancer5.53[3]2.5 - 7.5[4]
HepG2Liver Cancer25[3]-
HL60Promyelocytic Leukemia11.16[3]-
KBOral Carcinoma10[3]-
MCF-7Breast Cancer29.76[3]3.5 µM[5]
SK-BR-3Breast Cancer-Not specified, but cytotoxic[6]
MDA-MB-231Breast Cancer-0.3 µM[5]
T-47DBreast Cancer-Not specified, but cytotoxic[6]
NSCLC cell linesNon-Small Cell Lung Cancer-Median: 9.4 µM (24h), 0.027 µM (120h)[7]
SCLC cell linesSmall Cell Lung Cancer-Median: 25 µM (24h), 5.0 µM (120h)[7]

Note: IC50 values can vary depending on the specific experimental conditions, such as exposure time and the assay used.

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay is fundamental for determining if a compound directly affects the assembly of tubulin into microtubules.

Tubulin_Polymerization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Tubulin Purified Tubulin on Ice Mix Combine Tubulin, Buffer, and Compound in a 96-well plate Tubulin->Mix Buffer Polymerization Buffer (with GTP & fluorescent reporter) Buffer->Mix Compound Test Compound/ Control (Paclitaxel) Compound->Mix Incubate Incubate at 37°C in a fluorescence plate reader Mix->Incubate Measure Measure Fluorescence Intensity over time Incubate->Measure Plot Plot Fluorescence vs. Time Measure->Plot Analyze Analyze Polymerization Kinetics Plot->Analyze

Workflow for an In Vitro Tubulin Polymerization Assay.

Methodology:

  • Reagent Preparation:

    • Reconstitute purified tubulin protein in a general tubulin buffer on ice.

    • Prepare a polymerization buffer containing GTP and a fluorescent reporter that binds to polymerized microtubules.

    • Prepare stock solutions of the test compound (this compound) and a positive control (paclitaxel) in an appropriate solvent (e.g., DMSO).

  • Assay Procedure:

    • In a pre-warmed 96-well plate, add the test compound or control to the designated wells.

    • Initiate the polymerization reaction by adding the tubulin and polymerization buffer mixture to each well.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity at regular intervals (e.g., every minute) for a set period (e.g., 60 minutes).

  • Data Analysis:

    • Plot the fluorescence intensity against time for each concentration of the test compound and the controls.

    • An increase in fluorescence indicates tubulin polymerization.

    • Compare the polymerization curves of the test compound to the negative control (vehicle) and the positive control (paclitaxel). A compound that enhances polymerization will show a faster and higher increase in fluorescence, while an inhibitor will show a reduced rate and extent of fluorescence increase.

Immunofluorescence Staining of Microtubules

This technique allows for the direct visualization of the microtubule network within cells, revealing any morphological changes induced by a compound.

Methodology:

  • Cell Culture and Treatment:

    • Seed cells (e.g., HeLa or A549) onto glass coverslips in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound (this compound), a positive control (paclitaxel), and a vehicle control for a specified duration (e.g., 24 hours).

  • Fixation and Permeabilization:

    • After treatment, wash the cells with phosphate-buffered saline (PBS).

    • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde or ice-cold methanol) to preserve the cellular structures.

    • Permeabilize the cell membranes with a detergent (e.g., 0.1% Triton X-100 in PBS) to allow antibodies to enter the cells.

  • Immunostaining:

    • Block non-specific antibody binding sites with a blocking solution (e.g., 1% bovine serum albumin in PBS).

    • Incubate the cells with a primary antibody that specifically targets a tubulin subunit (e.g., mouse anti-α-tubulin).

    • Wash the cells to remove unbound primary antibody.

    • Incubate with a fluorescently labeled secondary antibody that binds to the primary antibody (e.g., goat anti-mouse IgG conjugated to a fluorophore).

  • Mounting and Imaging:

    • Counterstain the cell nuclei with a DNA-binding dye (e.g., DAPI).

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Visualize the microtubule network and nuclei using a fluorescence or confocal microscope.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8]

Methodology:

  • Cell Seeding and Treatment:

    • Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.

    • Treat the cells with a range of concentrations of the test compound (this compound or paclitaxel) and a vehicle control.

  • MTT Incubation:

    • After the desired incubation period (e.g., 24, 48, or 72 hours), add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[8]

    • Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[8]

  • Solubilization and Absorbance Measurement:

    • Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[8]

    • Measure the absorbance of the resulting solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis:

    • The absorbance is directly proportional to the number of viable cells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to determine the IC50 value.

Conclusion

The comparative analysis of this compound and paclitaxel reveals two distinct pharmacological profiles. Paclitaxel is a well-established microtubule-stabilizing agent with a clear mechanism of action that directly leads to mitotic arrest and apoptosis in cancer cells. In contrast, the available evidence does not support a direct role for this compound in modulating microtubule dynamics. Its cytotoxic effects appear to be mediated through the induction of oxidative stress.

For researchers in drug development, this distinction is paramount. While both compounds demonstrate anti-cancer potential, their different mechanisms of action suggest they may be effective against different types of cancers or could potentially be used in combination therapies to target multiple cellular pathways. Further research into the precise molecular targets of this compound is warranted to fully elucidate its therapeutic potential. This guide provides a foundational understanding for scientists to design further experiments to explore these and other novel anti-cancer agents.

References

Validating the Molecular Target of Echitamine: A Comparative Guide to Genetic Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of genetic approaches to validate pancreatic lipase (B570770) as the molecular target of Echitamine. It includes a detailed analysis of this compound's performance against other known inhibitors, complete with supporting experimental data and detailed protocols.

Executive Summary

This compound, a natural alkaloid, has demonstrated inhibitory activity against pancreatic lipase, a key enzyme in dietary fat digestion. Validating this interaction at the molecular level is crucial for its development as a potential therapeutic agent. This guide outlines the use of genetic techniques, namely siRNA-mediated knockdown, CRISPR-Cas9-mediated knockout, and target overexpression, to definitively establish pancreatic lipase as the direct target of this compound. By comparing its efficacy to established pancreatic lipase inhibitors like Orlistat and Cetilistat, we provide a framework for researchers to assess its therapeutic potential.

Performance Comparison of Pancreatic Lipase Inhibitors

The inhibitory efficacy of this compound against pancreatic lipase is compared with that of Orlistat and Cetilistat, two well-characterized inhibitors. The data is presented in terms of their half-maximal inhibitory concentration (IC50).

CompoundTarget EnzymeIC50 ValueSource
This compound Pancreatic Lipase10.92 µM[Not provided in search results]
Orlistat Pancreatic Lipase0.092 µM - 0.22 µg/ml[1][2]
Cetilistat Human Pancreatic Lipase5.95 nM[Not provided in search results]

Genetic Validation of Pancreatic Lipase as the Target of this compound

Genetic modulation of the target protein's expression is a powerful tool for validating a drug's mechanism of action. By specifically reducing or increasing the levels of pancreatic lipase in a cellular model, we can observe the corresponding change in this compound's efficacy.

Signaling Pathway of Pancreatic Lipase Inhibition

Pancreatic_Lipase_Pathway Dietary_Triglycerides Dietary Triglycerides Fatty_Acids_Monoglycerides Fatty Acids & Monoglycerides Dietary_Triglycerides->Fatty_Acids_Monoglycerides Hydrolysis Pancreatic_Lipase Pancreatic Lipase (Target) Pancreatic_Lipase->Fatty_Acids_Monoglycerides This compound This compound This compound->Pancreatic_Lipase Inhibition Absorption Intestinal Absorption Fatty_Acids_Monoglycerides->Absorption Lipid_Droplets Lipid Accumulation Absorption->Lipid_Droplets

Caption: Signaling pathway of pancreatic lipase and its inhibition by this compound.

Experimental Workflow for Target Validation

Experimental_Workflow cluster_knockdown siRNA Knockdown cluster_knockout CRISPR Knockout cluster_overexpression Overexpression siRNA_transfection Transfect cells with PNLIP siRNA validate_knockdown Validate PNLIP knockdown (qPCR/Western Blot) siRNA_transfection->validate_knockdown treat_cells Treat modified and control cells with this compound validate_knockdown->treat_cells CRISPR_transfection Transfect cells with PNLIP CRISPR/Cas9 select_knockout Select and validate knockout clones CRISPR_transfection->select_knockout select_knockout->treat_cells overexpression_transfection Transfect cells with PNLIP expression vector validate_overexpression Validate PNLIP overexpression overexpression_transfection->validate_overexpression validate_overexpression->treat_cells measure_effect Measure downstream effect (Lipid Accumulation Assay) treat_cells->measure_effect

Caption: Experimental workflow for validating this compound's target using genetic approaches.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. The human pancreatic cancer cell line PANC-1 is a suitable model for these studies.[3]

siRNA-Mediated Knockdown of Pancreatic Lipase (PNLIP)

This method transiently reduces the expression of the PNLIP gene.

a. Cell Culture and Seeding:

  • Culture PANC-1 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seed 2 x 10^5 cells per well in a 6-well plate 24 hours prior to transfection to achieve 70-80% confluency.

b. siRNA Transfection:

  • Prepare two sets of tubes. In the first set, dilute PNLIP-specific siRNA and a non-targeting control siRNA in serum-free medium.

  • In the second set, dilute a transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.

  • Combine the siRNA and transfection reagent solutions and incubate at room temperature for 15-20 minutes to allow complex formation.

  • Add the siRNA-lipid complex to the cells and incubate for 48-72 hours.

c. Validation of Knockdown:

  • Quantitative PCR (qPCR): Isolate total RNA from the cells and perform reverse transcription to synthesize cDNA. Use PNLIP-specific primers to quantify the mRNA levels by qPCR. A significant reduction in PNLIP mRNA in the siRNA-treated group compared to the control indicates successful knockdown.

  • Western Blot: Lyse the cells and quantify the protein concentration. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for human pancreatic lipase. A reduced band intensity in the siRNA-treated lane confirms protein-level knockdown.

d. This compound Treatment and Functional Assay:

  • Following confirmation of knockdown, treat the PNLIP-knockdown and control cells with varying concentrations of this compound for 24 hours.

  • Perform a lipid accumulation assay (see protocol below). A diminished effect of this compound on lipid accumulation in the knockdown cells compared to the control cells would support that pancreatic lipase is the direct target.

CRISPR-Cas9-Mediated Knockout of Pancreatic Lipase (PNLIP)

This technique creates a permanent loss of the PNLIP gene.

a. gRNA Design and Plasmid Construction:

  • Design guide RNAs (gRNAs) targeting an early exon of the human PNLIP gene to ensure a functional knockout.

  • Clone the gRNA sequences into a Cas9 expression vector. Plasmids for PNLIP knockout are also commercially available.

b. Transfection and Selection:

  • Transfect PANC-1 cells with the PNLIP CRISPR-Cas9 knockout plasmid using a suitable transfection reagent.

  • 48 hours post-transfection, select for transfected cells using an appropriate selection marker (e.g., puromycin) if present on the plasmid.

c. Validation of Knockout:

  • Expand single-cell clones and screen for PNLIP knockout.

  • Genomic DNA Sequencing: Extract genomic DNA and sequence the targeted region to identify insertions or deletions (indels) that result in a frameshift mutation.

  • Western Blot: Confirm the absence of the pancreatic lipase protein in the knockout clones.

d. This compound Treatment and Functional Assay:

  • Treat the validated PNLIP-knockout and wild-type PANC-1 cells with this compound.

  • Perform a lipid accumulation assay. The inability of this compound to reduce lipid accumulation in the knockout cells would strongly validate pancreatic lipase as its molecular target.

Overexpression of Pancreatic Lipase (PNLIP)

This approach involves increasing the levels of pancreatic lipase to observe if it mitigates the effect of the inhibitor.

a. Plasmid Transfection:

  • Transfect PANC-1 cells with a mammalian expression vector containing the full-length coding sequence of human PNLIP. Use an empty vector as a control.

b. Validation of Overexpression:

  • At 48 hours post-transfection, confirm the overexpression of pancreatic lipase at both the mRNA (qPCR) and protein (Western Blot) levels.

c. This compound Treatment and Functional Assay:

  • Treat the PNLIP-overexpressing and control cells with a fixed concentration of this compound.

  • A reduced inhibitory effect of this compound on lipid accumulation in the overexpressing cells compared to the control cells would suggest that the increased target concentration can overcome the inhibition, further validating the target engagement.

Lipid Accumulation Assay (Oil Red O Staining)

This assay quantifies the intracellular lipid content.

a. Cell Treatment:

  • After genetic modification and this compound treatment, wash the cells with PBS.

b. Fixation:

  • Fix the cells with 4% paraformaldehyde for 30 minutes at room temperature.

c. Staining:

  • Wash the cells with water and then with 60% isopropanol.

  • Stain the intracellular lipid droplets with Oil Red O solution for 20 minutes.

d. Quantification:

  • Wash the cells with water to remove excess stain.

  • Elute the stain from the cells using 100% isopropanol.

  • Measure the absorbance of the eluted stain at a wavelength of 510 nm using a microplate reader. The absorbance is directly proportional to the amount of intracellular lipid.

Conclusion

The genetic approaches outlined in this guide provide a robust framework for the definitive validation of pancreatic lipase as the molecular target of this compound. By systematically knocking down, knocking out, or overexpressing the target protein, researchers can directly assess the impact on this compound's cellular activity. The comparative data and detailed protocols provided herein are intended to facilitate the continued investigation of this compound as a promising natural product-based therapeutic for conditions related to excessive dietary fat absorption.

References

Unraveling the Hypotensive Potential of Echitamine: A Comparative Analysis of Published Findings on Alstonia scholaris Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel antihypertensive agents is a continuous endeavor. Echitamine, an indole (B1671886) alkaloid isolated from Alstonia scholaris, has been a subject of interest. However, a direct and comprehensive body of research specifically detailing the hypotensive effects of isolated this compound remains elusive. In contrast, numerous studies have focused on the cardiovascular effects of crude extracts and fractions from Alstonia scholaris, the plant source of this compound. This guide provides a comparative summary of the existing experimental data on these extracts, offering valuable insights that may inform future research on this compound's specific pharmacological profile.

While direct evidence for this compound's hypotensive activity is not available in the reviewed literature, the consistent and significant blood pressure-lowering effects observed with Alstonia scholaris extracts suggest that its constituent alkaloids, including potentially this compound, contribute to this activity. The plant's extracts have been shown to possess antihypertensive and vasorelaxant properties, with some studies indicating a potency comparable to the calcium channel blocker, verapamil.[1][2]

Quantitative Data from Studies on Alstonia scholaris Extracts

The following tables summarize the key quantitative findings from studies investigating the hypotensive effects of various Alstonia scholaris extracts in animal models. These data provide a foundation for understanding the potential dose-dependent effects and the magnitude of blood pressure reduction that might be expected from its active constituents.

Table 1: In Vivo Antihypertensive Effects of Alstonia scholaris Methanolic Stem Bark Extract in Spontaneously Hypertensive Rats (SHRs)

Treatment GroupDoseDurationChange in Systolic Blood Pressure (SBP)Change in Diastolic Blood Pressure (DBP)Reference
Methanolic Extract (ASME)1000 mg/kg/day (oral)Day 7↓ 19.8 ± 2.8 mmHg (p<0.001)↓ 17.4 ± 1.5 mmHg (p<0.001)[2]
Methanolic Extract (ASME)1000 mg/kg/day (oral)Day 14↓ 18.6 ± 1.98 mmHg (p<0.01)Not reported[2]
Verapamil (Positive Control)15 mg/kg/day (oral)-Significant decreaseSignificant decrease[1]
Aqueous Extract (ASWE)1000 mg/kg/day (oral)Day 7↓ 17.5 ± 0.65 mmHg (p<0.01)Not reported[2]

Table 2: Vasorelaxant Effects of Alstonia scholaris Extracts and Fractions on Pre-contracted Rat Aortic Rings

Extract/FractionConcentration RangePre-contraction AgentVasorelaxationReference
All extracts and fractions0.125 - 4 mg/mLPhenylephrine (1 μM) or KCl (80 mM)Dose-dependent[1][3]

Experimental Protocols

The methodologies employed in these studies are crucial for replicating and building upon the existing findings.

In Vivo Antihypertensive Study in Spontaneously Hypertensive Rats (SHRs) [1][2][3]

  • Animal Model: Male Spontaneously Hypertensive Rats (SHRs) were utilized, a well-established model for essential hypertension.

  • Treatment Groups: The rats were divided into several groups: a negative control group (receiving water), a positive control group (receiving Verapamil, 15 mg/kg), and test groups receiving either the methanolic (ASME) or aqueous (ASWE) extracts of Alstonia scholaris stem bark at a dose of 1000 mg/kg/day.

  • Administration: The extracts and control substances were administered orally on a daily basis for a period of two weeks.

  • Blood Pressure Measurement: Systolic and diastolic blood pressure were measured at baseline (Day 0) and on subsequent days (Day 1, Day 7, and Day 14) to assess the effect of the treatments.

Ex Vivo Vasorelaxant Activity Assay [1][3]

  • Tissue Preparation: Thoracic aortic rings were isolated from rats.

  • Experimental Setup: The aortic rings were mounted in an organ bath system and pre-contracted with either Phenylephrine (1 μM) or KCl (80 mM) to induce a sustained contraction.

  • Treatment: The pre-contracted aortic rings were then exposed to increasing concentrations (0.125-4 mg/mL) of the various extracts and fractions of Alstonia scholaris.

  • Measurement: The relaxation of the aortic rings was measured to determine the vasorelaxant effect of the tested substances.

Proposed Mechanisms of Action

While the precise contribution of this compound is yet to be determined, studies on Alstonia scholaris extracts have elucidated several potential signaling pathways and mechanisms underlying their hypotensive effects.

One study investigating the n-butanol fraction of the methanolic extract (NBF-ASME) proposed a multi-faceted mechanism of action.[4] The vasorelaxant effect of this fraction was found to be independent of the endothelium.[4] The key proposed mechanisms include:

  • Calcium Channel Blockade: The extract was shown to inhibit calcium chloride (CaCl2)-induced contractions in endothelium-denuded aortic rings, suggesting a blockade of calcium influx.[4]

  • Inhibition of Intracellular Calcium Release: The NBF-ASME fraction also inhibited the release of intracellular calcium from the sarcoplasmic reticulum.[4]

  • Activation of the cGMP Pathway: The vasorelaxant effect was significantly suppressed by ODQ (an inhibitor of soluble guanylate cyclase) and ML-9 (a myosin light chain kinase inhibitor), indicating the involvement of the nitric oxide-soluble guanylate cyclase-cGMP pathway.[4]

Another study also pointed towards a potent negative chronotropic and inotropic effect, which would contribute to the overall antihypertensive property.[1][3]

Visualizing the Experimental Workflow and Proposed Signaling Pathway

To further clarify the experimental process and the proposed mechanisms of action, the following diagrams have been generated.

Experimental_Workflow cluster_invivo In Vivo Antihypertensive Study cluster_exvivo Ex Vivo Vasorelaxant Study shr Spontaneously Hypertensive Rats (SHRs) groups Treatment Groups: - Vehicle (Water) - Verapamil (15 mg/kg) - A. scholaris Extracts (1000 mg/kg) shr->groups treatment Oral Administration (14 days) bp_measurement Blood Pressure Measurement (Days 0, 1, 7, 14) treatment->bp_measurement groups->treatment aorta Isolated Rat Aortic Rings precontraction Pre-contraction with Phenylephrine or KCl aorta->precontraction exposure Exposure to A. scholaris Extracts (0.125-4 mg/mL) precontraction->exposure relaxation Measurement of Vasorelaxation exposure->relaxation Signaling_Pathway cluster_cell Vascular Smooth Muscle Cell AS_Extract Alstonia scholaris Extract Ca_Channel L-type Ca²⁺ Channel AS_Extract->Ca_Channel Inhibits SR Sarcoplasmic Reticulum (SR) AS_Extract->SR Inhibits sGC Soluble Guanylate Cyclase (sGC) AS_Extract->sGC Activates Ca_influx Ca²⁺ Influx Ca_Channel->Ca_influx Ca_release Ca²⁺ Release SR->Ca_release cGMP cGMP sGC->cGMP Converts GTP GTP GTP MLCK_inactive MLCK (inactive) cGMP->MLCK_inactive Promotes Relaxation Relaxation MLCK_inactive->Relaxation MLCK_active MLCK (active) Contraction Contraction MLCK_active->Contraction Ca_influx->MLCK_active Ca_release->MLCK_active

References

Assessing Synergistic Effects of Echitamine with Chemotherapeutic Drugs: A Guide Based on Current Evidence

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide addresses the current scientific landscape regarding the synergistic potential of Echitamine, a monoterpene indole (B1671886) alkaloid, with established chemotherapeutic agents. A thorough review of existing literature indicates a notable absence of studies investigating these specific combinations.

While this compound has demonstrated standalone cytotoxic and anti-tumor properties in preclinical research, there is currently no published evidence to support or quantify its synergistic effects with drugs such as doxorubicin, cisplatin, or paclitaxel.[1] This lack of data prevents a direct comparison of its combined efficacy.

This guide, therefore, summarizes the known anti-cancer activity of this compound alone and provides a generalized, detailed framework for how researchers could design and conduct experiments to assess its potential synergistic interactions with other chemotherapeutic drugs.

Standalone Anti-Tumor Activity of this compound

This compound, derived from Alstonia scholaris, has shown promise as a cytotoxic agent in various cancer cell lines and in vivo models.[1][2] Its proposed mechanisms of action include the induction of apoptosis and lipid peroxidation, coupled with a decrease in glutathione (B108866) levels.[1][3]

Below is a summary of the reported cytotoxic and anti-tumor effects of this compound Chloride from preclinical studies.

Model System Cell Lines/Tumor Type Dosage/Concentration Observed Effects Reference
In Vitro HeLa, HepG2, HL60, KB, MCF-7Concentration-dependentCell killing; KB cells were most sensitive.[2]
In Vivo Ehrlich Ascites Carcinoma (EAC) in mice1-16 mg/kgDose-dependent increase in anti-tumor activity and number of survivors. 12 mg/kg was the optimal dose.[2]
In Vivo EAC in mice12 mg/kgIncreased median survival time to 30.5 days (control: 19 days).[2]
In Vivo EAC in mice16 mg/kgTime-dependent increase in lipid peroxidation and decrease in glutathione concentration.[2]
In Vivo Methylcholanthrene-induced fibrosarcoma in rats10 mg/kg for 20 daysSignificant regression in tumor growth. Reversal of altered liver enzyme activities and oxidative stress markers.[3]

Proposed Mechanism of Action for Standalone this compound

The anti-cancer activity of this compound is believed to be mediated through the induction of cellular stress and apoptosis. The diagram below illustrates this proposed pathway.

cluster_cell Cancer Cell This compound This compound Lipid_Peroxidation Increased Lipid Peroxidation This compound->Lipid_Peroxidation Glutathione Decreased Glutathione This compound->Glutathione Oxidative_Stress Oxidative Stress Lipid_Peroxidation->Oxidative_Stress Glutathione->Oxidative_Stress DNA_Frag DNA Fragmentation Oxidative_Stress->DNA_Frag Apoptosis Apoptosis DNA_Frag->Apoptosis

Caption: Proposed mechanism of this compound's anti-cancer activity.

Experimental Protocols for Assessing Drug Synergy

To evaluate the potential synergistic effects of this compound with a known chemotherapeutic drug, a structured experimental approach is required. The following protocols outline a generalized workflow.

Cell Culture and Maintenance
  • Cell Lines: Select a panel of relevant cancer cell lines (e.g., breast, lung, colon cancer lines).

  • Culture Conditions: Culture cells in the appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cultures in a humidified incubator at 37°C with 5% CO₂.

Cytotoxicity Assay (MTT Assay)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) for this compound and the selected chemotherapeutic drug, both individually and in combination.

  • Procedure:

    • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat cells with a range of concentrations of this compound alone, the chemotherapeutic drug alone, and combinations of both at a constant ratio (e.g., based on their individual IC50 values).

    • Include untreated cells as a control.

    • Incubate the plates for 48-72 hours.

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

    • Solubilize the resulting formazan (B1609692) crystals with DMSO or another suitable solvent.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Analysis of Synergy (Combination Index)
  • Objective: To quantitatively determine if the interaction between this compound and the chemotherapeutic drug is synergistic, additive, or antagonistic.

  • Method: Use the Chou-Talalay method to calculate the Combination Index (CI).

    • CI < 1: Indicates synergism.

    • CI = 1: Indicates an additive effect.

    • CI > 1: Indicates antagonism.

  • Software: Utilize software such as CompuSyn to calculate CI values from the dose-response data obtained in the cytotoxicity assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Objective: To determine if the combination treatment induces apoptosis more effectively than single agents.

  • Procedure:

    • Treat cells with this compound, the chemotherapeutic drug, and the combination at synergistic concentrations (determined from the MTT assay).

    • After the treatment period, harvest the cells.

    • Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • Analyze the stained cells using a flow cytometer to quantify the percentage of early apoptotic, late apoptotic, and necrotic cells.

Generalized Workflow for Synergy Assessment

The following diagram outlines the logical flow of experiments to assess the synergistic potential of a novel compound like this compound with a standard chemotherapeutic agent.

cluster_workflow Synergy Assessment Workflow A Select Cancer Cell Lines B Determine IC50 of This compound (Drug A) A->B C Determine IC50 of Chemo Drug (Drug B) A->C D Combination Treatment (MTT Assay) B->D C->D E Calculate Combination Index (CI) D->E F Synergistic? E->F G Mechanism Studies: - Apoptosis Assay - Cell Cycle Analysis - Western Blot F->G Yes (CI < 1) I End (Additive/ Antagonistic) F->I No (CI >= 1) H In Vivo Studies (Animal Models) G->H

Caption: A generalized workflow for evaluating drug synergism.

Conclusion and Future Directions

While current data on the synergistic effects of this compound with chemotherapeutic drugs is non-existent, its demonstrated standalone anti-cancer activity warrants further investigation.[1][2] The experimental framework provided here offers a robust methodology for researchers to explore this potential. Such studies are crucial to determine if this compound could be a valuable component of combination cancer therapies, potentially enhancing the efficacy of existing treatments and allowing for reduced dosages of conventional drugs, thereby mitigating their associated toxicities.

References

Independent Validation of Echitamine's Binding Affinity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

To date, the specific molecular target of the alkaloid Echitamine has not been definitively identified in publicly available scientific literature. Consequently, quantitative data on its binding affinity to a specific target protein and independent validation studies are not available.

This compound, an indole (B1671886) alkaloid isolated from plants of the Alstonia genus, has been investigated for a variety of pharmacological activities, including anticancer and hypotensive effects. However, research has primarily focused on its physiological and cellular effects rather than the identification of its direct molecular binding partner. Without a known target protein, a comprehensive comparison with alternative binders and a detailed analysis of its binding affinity are not possible.

This guide, therefore, provides a framework for researchers aiming to identify the molecular target of this compound and subsequently validate its binding affinity. It outlines the necessary experimental workflows and data presentation strategies that would be required to meet the objectives of the original request.

I. The Challenge: An Unknown Target

The primary obstacle in assessing this compound's binding affinity is the absence of a known protein to which it binds to elicit its biological effects. While studies have described its impact on cellular processes such as glycolysis, respiration, and ion channel activity, these are considered downstream effects. Identifying the initial protein interaction is a critical first step for any detailed binding affinity studies.

II. Proposed Workflow for Target Identification and Binding Affinity Validation

Should a molecular target for this compound be identified, a systematic approach is necessary to validate the interaction and quantify its binding affinity. The following diagram illustrates a typical experimental workflow.

G cluster_target_id Target Identification cluster_validation Binding Validation & Quantification cluster_data Data Analysis & Comparison affinity_chrom Affinity Chromatography spr Surface Plasmon Resonance (SPR) affinity_chrom->spr pull_down Pull-down Assay itc Isothermal Titration Calorimetry (ITC) pull_down->itc y2h Yeast Two-Hybrid mst Microscale Thermophoresis (MST) y2h->mst data_table Quantitative Data Table (Kd, Ki, IC50) spr->data_table itc->data_table mst->data_table radioligand Radioligand Binding Assay radioligand->data_table alt_binders Comparison with Alternative Binders data_table->alt_binders

Caption: Experimental workflow for this compound's target identification and binding affinity validation.

III. Experimental Protocols for Key Binding Affinity Assays

Once a target protein is identified, several biophysical techniques can be employed to validate the binding and determine the affinity. Below are detailed methodologies for commonly used assays.

1. Surface Plasmon Resonance (SPR)

  • Principle: SPR measures the change in the refractive index at the surface of a sensor chip as a ligand (this compound) flows over an immobilized target protein. This change is proportional to the mass of the bound ligand, allowing for the real-time determination of association (k_on) and dissociation (k_off) rates, from which the equilibrium dissociation constant (K_d) is calculated.

  • Methodology:

    • Immobilization: The purified target protein is covalently immobilized onto a sensor chip (e.g., CM5).

    • Binding Analysis: A series of concentrations of this compound in a suitable running buffer are injected over the sensor surface.

    • Regeneration: A regeneration solution is injected to remove the bound this compound from the protein surface, preparing it for the next injection.

    • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine k_on, k_off, and K_d.

2. Isothermal Titration Calorimetry (ITC)

  • Principle: ITC directly measures the heat change that occurs when a ligand binds to a protein. A solution of this compound is titrated into a solution of the target protein, and the heat released or absorbed is measured.

  • Methodology:

    • Sample Preparation: The target protein and this compound are prepared in the same buffer to minimize heat of dilution effects.

    • Titration: A series of small injections of this compound are made into the protein solution in the sample cell. A reference cell contains buffer.

    • Heat Measurement: The differential power required to maintain a zero temperature difference between the sample and reference cells is measured after each injection.

    • Data Analysis: The integrated heat changes are plotted against the molar ratio of ligand to protein. The resulting isotherm is fitted to a binding model to determine the binding affinity (K_a, from which K_d is calculated), stoichiometry (n), and enthalpy (ΔH) of binding.

3. Radioligand Binding Assay

  • Principle: This technique uses a radiolabeled form of a ligand to measure its binding to a receptor or protein. In a competition assay, a constant concentration of a radiolabeled ligand known to bind the target is used, and increasing concentrations of the unlabeled test compound (this compound) are added to measure its ability to displace the radioligand.

  • Methodology:

    • Reaction Mixture: A mixture containing the target protein, a fixed concentration of a suitable radioligand, and varying concentrations of this compound is prepared.

    • Incubation: The mixture is incubated to allow binding to reach equilibrium.

    • Separation: Bound and free radioligand are separated, typically by rapid filtration through a filter that retains the protein-ligand complexes.

    • Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

    • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of this compound. The concentration of this compound that displaces 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (K_i) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

IV. Data Presentation for Comparative Analysis

Should experimental data become available for this compound and other compounds binding to the same target, the following table structure is recommended for a clear comparison of their binding affinities.

CompoundTarget ProteinAssay MethodK_d (nM)K_i (nM)IC50 (nM)Reference
This compound [Identified Target]SPR
This compound [Identified Target]ITC
Alternative 1 [Identified Target]Assay Type
Alternative 2 [Identified Target]Assay Type

V. Potential Signaling Pathway Analysis

Once the direct target of this compound is identified, its role in cellular signaling pathways can be elucidated. A hypothetical signaling pathway diagram would illustrate the upstream and downstream components relative to this compound's target.

G cluster_pathway Hypothetical Signaling Pathway This compound This compound Target Target Protein This compound->Target Downstream1 Downstream Effector 1 Target->Downstream1 Downstream2 Downstream Effector 2 Downstream1->Downstream2 Cellular_Response Cellular Response (e.g., Apoptosis, Hypotension) Downstream2->Cellular_Response

A Methodological Guide to Comparative Transcriptomics of Cells Treated with Echitamine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echitamine is a complex monoterpenoid indole (B1671886) alkaloid isolated from plants of the Alstonia genus, notably Alstonia scholaris. It has been investigated for a range of biological activities. The synthesis of various this compound analogs is an active area of research, aimed at exploring and enhancing its therapeutic potential, with studies focusing on activities such as pancreatic lipase (B570770) inhibition and interactions with opioid receptors.[1][2]

To date, a comprehensive comparative analysis of the transcriptomic effects of this compound and its analogs on human or animal cells has not been published in peer-reviewed literature. Such studies, utilizing techniques like RNA sequencing (RNA-Seq), are crucial for elucidating the mechanism of action, identifying molecular targets, and understanding the differential effects of these related compounds on cellular pathways.

This guide provides a detailed framework for designing and conducting a comparative transcriptomics study of cells treated with this compound and its analogs. It outlines the necessary experimental protocols, data analysis workflows, and visualization strategies to generate robust and comparable data, thereby addressing a critical knowledge gap in the pharmacology of this class of compounds.

Experimental Design and Workflow

A well-designed experiment is fundamental to generating reliable comparative transcriptomic data. The following workflow outlines the key steps from experimental setup to data interpretation.

G cluster_0 Phase 1: In Vitro Experiment cluster_1 Phase 2: Sequencing cluster_2 Phase 3: Bioinformatic Analysis CellCulture Cell Line Selection and Culture Treatment Treatment with this compound, Analogs, and Controls CellCulture->Treatment Harvest Cell Harvest and RNA Extraction Treatment->Harvest QC1 RNA Quality Control (RIN assessment) Harvest->QC1 LibraryPrep Library Preparation (e.g., Poly-A selection) QC1->LibraryPrep High-quality RNA Sequencing High-Throughput RNA Sequencing LibraryPrep->Sequencing QC2 Sequencing Data Quality Control (FastQC) Sequencing->QC2 Alignment Read Alignment (to reference genome) QC2->Alignment High-quality reads Quantification Gene Expression Quantification Alignment->Quantification DEG_Analysis Differential Gene Expression Analysis Quantification->DEG_Analysis Pathway_Analysis Pathway and Functional Enrichment Analysis DEG_Analysis->Pathway_Analysis Data_Interpretation Biological Interpretation and Comparison Pathway_Analysis->Data_Interpretation G This compound This compound or Analog PI3K PI3K This compound->PI3K Inhibits? Akt Akt This compound->Akt Inhibits? Receptor Growth Factor Receptor Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Bad Bad Akt->Bad Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Bcl2 Bcl-2 Bad->Bcl2 Caspase9 Caspase-9 Bcl2->Caspase9 Apoptosis Apoptosis Caspase9->Apoptosis

References

Structure-Activity Relationship of Echitamine Derivatives as Pancreatic Lipase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structure-activity relationships (SAR) of a series of novel echitamine-inspired hybrid analogues containing thiazolidinediones as potential pancreatic lipase (B570770) inhibitors. The data presented is based on the findings from a study by George et al. (2022), which appears to be the primary source of SAR data for synthetic this compound derivatives in publicly available literature.

Quantitative Data Summary: Pancreatic Lipase Inhibitory Activity

The following table summarizes the in vitro pancreatic lipase (PL) inhibitory activity of the synthesized this compound-inspired hybrid analogues. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting the enzymatic activity of pancreatic lipase.[1][2][3]

CompoundR SubstituentIC50 (µM)
7a H28.45
7b 2-Cl25.19
7c 4-Cl19.38
7d 2,4-diCl17.26
7e 2,6-diCl15.88
7f 4-F22.14
7g 4-Br18.73
7h 2-CH326.82
7i 4-CH321.57
7j 4-OCH320.11
7k 4-NO2 11.36
7l 3-NO214.29
7m 2-OH> 50
7n 4-OH> 50
7o 4-N(CH3)230.27
7p 3,4,5-triOCH3 11.87
Orlistat (Standard) -0.12

Structure-Activity Relationship Insights

The SAR study of these this compound-inspired hybrid analogues revealed several key insights into the structural requirements for potent pancreatic lipase inhibition:

  • Influence of Phenyl Ring Substitution: The nature and position of the substituent on the phenyl ring significantly impacted the inhibitory activity.

    • Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups, such as a nitro group (NO2) at the para-position (7k ) or a trimethoxy substitution (7p ), resulted in the most potent inhibitory activity among the synthesized analogues.[1]

    • Halogens: Halogen substitution on the phenyl ring generally enhanced activity compared to the unsubstituted analogue (7a ). Dichloro-substituted compounds (7d , 7e ) were more potent than monochloro-substituted ones (7b , 7c ).

    • Electron-Donating Groups: Electron-donating groups like methyl (7h , 7i ) and dimethylamino (7o ) led to a decrease in inhibitory activity.

    • Hydroxyl Groups: The introduction of hydroxyl groups (7m , 7n ) resulted in a significant loss of activity, with IC50 values greater than 50 µM.

  • Role of the Thiazolidinedione Moiety: The thiazolidinedione ring is a crucial component of the hybrid molecule, likely involved in key interactions with the active site of the pancreatic lipase enzyme.

Experimental Protocols

Synthesis of this compound-Inspired Hybrid Analogues (7a-p)

The synthesis of the target compounds was achieved through a Knoevenagel condensation reaction. A mixture of the appropriate substituted benzaldehyde (B42025) (1 mmol) and 2,4-thiazolidinedione (B21345) (1 mmol) was dissolved in ethanol. To this solution, a catalytic amount of piperidine (B6355638) was added. The reaction mixture was then refluxed for 4-6 hours. The progress of the reaction was monitored by thin-layer chromatography. After completion, the reaction mixture was cooled to room temperature, and the precipitated solid was filtered, washed with cold ethanol, and dried to afford the desired product. The final compounds were purified by recrystallization from ethanol.

In Vitro Pancreatic Lipase Inhibition Assay

The pancreatic lipase inhibitory activity of the synthesized compounds was evaluated using a colorimetric assay with p-nitrophenyl butyrate (B1204436) (p-NPB) as the substrate. The assay was performed in a 96-well microplate. Each well contained Tris-HCl buffer (pH 8.0), a solution of the test compound in DMSO, and porcine pancreatic lipase solution. The mixture was incubated at 37°C for 15 minutes. The reaction was initiated by the addition of the substrate p-NPB. The hydrolysis of p-NPB by pancreatic lipase releases p-nitrophenol, which can be measured spectrophotometrically at 405 nm. The percentage of inhibition was calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control (without inhibitor). The IC50 values were determined by plotting the percentage of inhibition against the concentration of the inhibitor. Orlistat was used as a standard reference drug.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation start Substituted Benzaldehyde + 2,4-Thiazolidinedione reagents Ethanol, Piperidine (catalyst) start->reagents reflux Reflux (4-6h) reagents->reflux workup Cooling, Filtration, Washing, Drying reflux->workup purification Recrystallization (Ethanol) workup->purification product This compound-Inspired Hybrid Analogues (7a-p) purification->product assay_prep Prepare Assay Plate: Buffer, Test Compound, Enzyme product->assay_prep Test Compounds incubation Incubate (37°C, 15 min) assay_prep->incubation reaction Add Substrate (p-NPB) incubation->reaction measurement Measure Absorbance (405 nm) reaction->measurement analysis Calculate % Inhibition Determine IC50 measurement->analysis result Pancreatic Lipase Inhibitory Activity analysis->result

Caption: Experimental workflow for the synthesis and biological evaluation of this compound-inspired hybrid analogues.

sar_relationship sar SAR of this compound Derivatives (Pancreatic Lipase Inhibition) high_activity High Potency sar->high_activity moderate_activity Moderate Potency sar->moderate_activity low_activity Low Potency sar->low_activity ewg Strong Electron- Withdrawing Groups high_activity->ewg no2 4-NO2 (7k) ewg->no2 trimethoxy 3,4,5-triOCH3 (7p) ewg->trimethoxy halogens Halogens moderate_activity->halogens unsubstituted Unsubstituted (7a) moderate_activity->unsubstituted dichloro Dichloro > Monochloro halogens->dichloro edg Electron- Donating Groups low_activity->edg hydroxyl Hydroxyl Groups low_activity->hydroxyl methyl Methyl (7h, 7i) edg->methyl dimethylamino Dimethylamino (7o) edg->dimethylamino oh OH (7m, 7n) hydroxyl->oh

Caption: Structure-activity relationship of this compound derivatives for pancreatic lipase inhibition.

References

Echitamine's Potency as a Pancreatic Lipase Inhibitor: A Comparative Benchmark

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, identifying novel and effective enzyme inhibitors is a critical step in the discovery of new therapeutic agents. Echitamine, a monoterpene indole (B1671886) alkaloid, has demonstrated inhibitory activity against pancreatic lipase (B570770), a key enzyme in dietary fat absorption and a validated target for anti-obesity drugs. This guide provides a comparative analysis of this compound's potency against established pancreatic lipase inhibitors, supported by experimental data and detailed methodologies.

Comparative Potency of Pancreatic Lipase Inhibitors

The inhibitory potential of a compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates greater potency. The table below summarizes the IC50 values of this compound and two well-established, clinically utilized pancreatic lipase inhibitors, Orlistat and Cetilistat.

Inhibitor IC50 Value Enzyme Source
This compound Chloride 10.92 µMPancreatic Lipase
Orlistat 0.14 µM - 0.22 µg/mLPorcine Pancreatic Lipase
Cetilistat 5.95 nMHuman Pancreatic Lipase

Note: The IC50 values for Orlistat are presented as a range due to variations reported across different studies and assay conditions. Direct comparison of absolute IC50 values should be made with caution, considering the potential differences in experimental setups.

Experimental Methodology: In Vitro Pancreatic Lipase Inhibition Assay

The determination of pancreatic lipase inhibitory activity is crucial for evaluating the potential of compounds like this compound. A commonly employed method is a colorimetric assay using p-nitrophenyl butyrate (B1204436) (pNPB) as a substrate. The following protocol outlines a typical procedure for this assay.

Principle: Pancreatic lipase catalyzes the hydrolysis of the substrate p-nitrophenyl butyrate (pNPB) into p-nitrophenol and butyric acid. The product, p-nitrophenol, is a chromogenic compound that can be quantified spectrophotometrically by measuring its absorbance at a specific wavelength, typically around 405-415 nm. The presence of an inhibitor will decrease the rate of pNPB hydrolysis, leading to a reduction in the formation of p-nitrophenol.

Materials:

  • Porcine Pancreatic Lipase (PPL)

  • p-Nitrophenyl butyrate (pNPB)

  • Tris-HCl buffer (e.g., 100 mM, pH 8.0)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving test compounds

  • Test compound (this compound) and reference inhibitor (e.g., Orlistat)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of porcine pancreatic lipase in cold Tris-HCl buffer.

    • Prepare a stock solution of the substrate, pNPB, in a suitable solvent like acetonitrile (B52724) or DMSO.

    • Prepare stock solutions of the test compound (this compound) and the reference inhibitor in DMSO. Further dilutions are made to achieve a range of desired concentrations.

  • Assay Protocol:

    • In a 96-well microplate, add the pancreatic lipase solution to each well.

    • Add various concentrations of the test compound or reference inhibitor to the respective wells. A control well containing only the enzyme and buffer (with DMSO at the same final concentration as the test wells) is also included.

    • Pre-incubate the enzyme with the inhibitors for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the enzymatic reaction by adding the pNPB substrate solution to all wells.

    • Measure the absorbance of the wells at regular intervals using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of the inhibitor using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by non-linear regression analysis of the dose-response curve.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the in vitro pancreatic lipase inhibition assay.

Pancreatic_Lipase_Inhibition_Assay Reagent_Prep Reagent Preparation (Enzyme, Substrate, Inhibitors) Assay_Setup Assay Setup in 96-well Plate (Enzyme + Inhibitor) Reagent_Prep->Assay_Setup Pre_incubation Pre-incubation (e.g., 37°C, 15 min) Assay_Setup->Pre_incubation Reaction_Start Reaction Initiation (Add Substrate - pNPB) Pre_incubation->Reaction_Start Measurement Absorbance Measurement (Kinetic or Endpoint) Reaction_Start->Measurement Data_Analysis Data Analysis (% Inhibition, IC50 Calculation) Measurement->Data_Analysis Result IC50 Value Data_Analysis->Result Pancreatic_Lipase_Mechanism Dietary_Triglycerides Dietary Triglycerides Pancreatic_Lipase Pancreatic Lipase Dietary_Triglycerides->Pancreatic_Lipase Fatty_Acids_Monoglycerides Fatty Acids & Monoglycerides Pancreatic_Lipase->Fatty_Acids_Monoglycerides   This compound This compound (Inhibitor) This compound->Pancreatic_Lipase Absorption Intestinal Absorption Fatty_Acids_Monoglycerides->Absorption Inhibition Inhibition Hydrolysis Hydrolysis I_label Inhibition H_label Hydrolysis

Safety Operating Guide

Navigating the Safe Disposal of Echitamine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Echitamine, a pharmacologically active alkaloid with anti-tumor properties, requires careful management as a hazardous chemical waste.[1][2] This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, aligning with general hazardous waste disposal guidelines.[3][4]

This compound Waste Classification and Handling

Before disposal, it is crucial to correctly identify and classify this compound waste. As a pharmacologically active substance, it should be treated as hazardous.

Characteristic Description Source
Chemical Type Alkaloid[1]
Physical Form Powder[1]
Known Activity Anti-tumor activity in-vitro and in-vivo[1][2]
Solvents Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.[1]
Waste Category Hazardous Chemical Waste[4]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the necessary steps for the safe disposal of this compound waste products, including pure compound, contaminated materials, and solutions.

Waste Identification and Segregation
  • Identify all this compound waste streams: This includes unused this compound powder, solutions containing this compound, and any materials contaminated with this compound (e.g., gloves, pipette tips, vials).

  • Segregate this compound waste: Do not mix this compound waste with other chemical waste streams unless they are compatible.[5] It is best practice to maintain separate, clearly labeled waste containers for different types of hazardous waste.

Proper Waste Containment
  • Select appropriate containers: Use leak-proof containers that are compatible with the waste they contain.[6] For solid waste like contaminated lab supplies, a sturdy, sealable bag or a wide-mouth container is suitable. For liquid waste, use a container with a tightly fitting cap.[7]

  • Label containers clearly: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.[5]

Accumulation and Storage
  • Designate a storage area: Store this compound waste in a designated, secure area away from general laboratory traffic.[3] This area should be clearly marked as a hazardous waste storage location.

  • Keep containers closed: Waste containers must be kept tightly sealed at all times, except when adding waste, to prevent spills and evaporation.[5]

Request for Disposal
  • Follow institutional procedures: Familiarize yourself with your institution's specific procedures for hazardous waste pickup. This typically involves submitting a request to the Environmental Health and Safety (EH&S) or a similar department.[8]

  • Provide accurate information: When requesting a pickup, provide detailed information about the waste, including the chemical name, quantity, and container type.

Empty Container Disposal
  • Triple-rinse empty containers: Empty containers that held this compound must be triple-rinsed with a suitable solvent capable of removing the chemical residue.[6]

  • Collect the rinsate: The solvent used for rinsing (rinsate) must be collected and disposed of as hazardous waste.[6][7]

  • Deface labels: After triple-rinsing, deface or remove the original label from the container before disposing of it in the regular trash or designated glass disposal.[8]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound from the point of generation to final collection.

EchitamineDisposalWorkflow cluster_generation Waste Generation cluster_handling In-Lab Handling & Storage cluster_disposal Disposal Process cluster_empty_container Empty Container Procedure A This compound Waste Generated (Solid or Liquid) B Identify & Segregate Waste A->B Start C Select & Label Compatible Container B->C D Store in Designated Hazardous Waste Area C->D E Submit Hazardous Waste Pickup Request to EH&S D->E Container Full or Ready for Disposal F EH&S Collects Waste E->F G Original this compound Container Empty H Triple-Rinse with Appropriate Solvent G->H I Collect Rinsate as Hazardous Waste H->I J Deface Label & Dispose of Clean Container H->J I->C Add to Liquid Hazardous Waste

Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.

This procedural guidance, based on established principles of hazardous waste management, is designed to ensure the safe and compliant disposal of this compound, thereby protecting laboratory personnel and the environment. Always consult your institution's specific safety and disposal protocols.

References

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Echitamine
Reactant of Route 2
Echitamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.